2-Methylindolin-1-amine
Description
The exact mass of the compound 2-Methylindolin-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methylindolin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylindolin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2,3-dihydroindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-6-8-4-2-3-5-9(8)11(7)10/h2-5,7H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELHZVMLYJGTFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953511 | |
| Record name | 2-Methyl-2,3-dihydro-1H-indol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31529-46-1 | |
| Record name | 1-Amino-2-methylindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31529-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-methyl-1H-indol-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2,3-dihydro-1H-indol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-2-methyl-1H-indol-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Amino-2-methylindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-amino-2-methylindoline, a key intermediate in the pharmaceutical industry. The document details a robust synthetic protocol, outlines the principal characterization methods, and presents key physical and chemical data in a structured format. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, facilitating a deeper understanding of this important molecule.
Introduction
1-Amino-2-methylindoline is a heterocyclic amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its most notable application is as a precursor to Indapamide, a widely used diuretic and antihypertensive agent.[1][2][3] The purity and characterization of 1-amino-2-methylindoline are therefore of paramount importance in ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed methodology for its preparation and a summary of its key analytical data.
Physicochemical Properties
A summary of the key physicochemical properties of 1-amino-2-methylindoline and its hydrochloride salt are presented in Table 1. This data is essential for its handling, storage, and use in subsequent synthetic steps.
Table 1: Physicochemical Properties of 1-Amino-2-methylindoline and its Hydrochloride Salt
| Property | 1-Amino-2-methylindoline | 1-Amino-2-methylindoline HCl | Reference(s) |
| Molecular Formula | C₉H₁₂N₂ | C₉H₁₃ClN₂ | [4][5] |
| Molecular Weight | 148.20 g/mol | 184.67 g/mol | [4][5] |
| Appearance | Off-white to slightly red powder | Almost white or light brown crystalline powder | [5][6] |
| Melting Point | 41 °C | 186-190 °C | [6][7] |
| Boiling Point | 256.9 °C (Predicted) | Not available | [6] |
| CAS Number | 31529-46-1 | 102789-79-7 | [4][5] |
Synthesis of 1-Amino-2-methylindoline
The synthesis of 1-amino-2-methylindoline is typically achieved through the nitrosation of 2-methylindoline followed by a reduction of the resulting N-nitroso intermediate. A detailed experimental protocol based on established methods is provided below.[8][9]
Experimental Protocol
Materials:
-
2-methylindoline (140 g)
-
Methanol (1 L)
-
Concentrated Hydrochloric Acid (approx. 95 ml)
-
Sodium Nitrite (73 g)
-
Sodium Bicarbonate
-
Zinc Dust (156 g)
-
Ammonium Carbonate (264 g)
-
Toluene
-
Heptane
-
Water
Procedure:
-
Dissolution: Dissolve 140 g of 2-methylindoline in 1 liter of methanol.
-
Acidification: Add approximately 95 ml of concentrated hydrochloric acid to the solution and cool the mixture to 15°C.
-
Nitrosation: Prepare a 25% solution of sodium nitrite (73 g) in water. Add this solution dropwise to the reaction mixture while maintaining the temperature between 5-10°C.
-
Neutralization: Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.
-
Reduction: Add 156 g of zinc dust to the mixture. While keeping the mixture at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of about 1.5 hours.
-
Reaction Completion: Stir the mixture at 5-10°C, then warm to 40°C.
-
Work-up: Filter the mixture and wash the residue with toluene. Combine the filtrate and the toluene washes, and separate the aqueous layer.
-
Isolation and Purification: Remove the toluene from the organic layer in vacuo. Recrystallize the residue from heptane to yield 1-amino-2-methylindoline.[8][9]
Synthesis Workflow
Caption: Synthesis workflow for 1-amino-2-methylindoline.
Characterization Data
The identity and purity of the synthesized 1-amino-2-methylindoline can be confirmed using various analytical techniques. A summary of the expected characterization data is presented below.
Spectroscopic Data
Spectroscopic methods are crucial for the structural elucidation of 1-amino-2-methylindoline.
Table 2: Spectroscopic Data for 1-Amino-2-methylindoline
| Technique | Data | Reference(s) |
| ¹³C NMR | Spectra available in databases | [4] |
| GC-MS | Spectra available in databases | [4][10] |
| IR Spectroscopy | Data available upon request from suppliers | [10] |
Chromatographic Data
Thin Layer Chromatography (TLC) is a common method for monitoring the progress of the reaction and assessing the purity of the final product.
Table 3: Chromatographic Data for 1-Amino-2-methylindoline
| Technique | Conditions | Reference(s) |
| TLC | Stationary Phase: Silica Gel PlateMobile Phase: Chloroform/Acetic Acid (9:1) | [8][9] |
Role in Pharmaceutical Synthesis
1-Amino-2-methylindoline is a key intermediate in the synthesis of Indapamide. The synthetic pathway involves the condensation of 1-amino-2-methylindoline with 4-chloro-3-sulfamoylbenzoyl chloride.
Caption: Role of 1-amino-2-methylindoline in Indapamide synthesis.
Safety Information
1-Amino-2-methylindoline is harmful if swallowed.[4] The hydrochloride salt is known to cause skin and serious eye irritation, and may cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 1-amino-2-methylindoline. The provided experimental protocol offers a reliable method for its preparation, and the tabulated physicochemical and analytical data serve as a valuable reference for its identification and quality control. A thorough understanding of the synthesis and properties of this key intermediate is essential for the efficient and safe production of Indapamide and other related pharmaceutical compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 1-Amino-2-methylindoline | C9H12N2 | CID 169315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
- 8. prepchem.com [prepchem.com]
- 9. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-Amino-2-methylindoline hydrochloride | C9H13ClN2 | CID 2737616 - PubChem [pubchem.ncbi.nlm.nih.gov]
Elucidating the Molecular Structure of 2-Methylindolin-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies used to elucidate the molecular structure of 2-Methylindolin-1-amine. The document details the application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While experimentally obtained spectra are proprietary, this guide leverages predicted spectral data and established principles of spectroscopic interpretation to provide a robust framework for the structural analysis of this compound.
Molecular Structure and Properties
2-Methylindolin-1-amine, a derivative of indoline, possesses a chiral center at the C2 position. Its chemical formula is C₉H₁₂N₂ with a molecular weight of 148.21 g/mol . The structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at the second position and an amine group attached to the nitrogen at the first position.
| Property | Value |
| Chemical Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol |
| CAS Number | 31529-46-1 |
| IUPAC Name | 2-methyl-2,3-dihydro-1H-indol-1-amine |
Spectroscopic Data for Structural Elucidation
The structural confirmation of 2-Methylindolin-1-amine relies on the synergistic interpretation of data from various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum provides information about the different chemical environments of the hydrogen atoms in the molecule. Based on the structure of 2-Methylindolin-1-amine, the following proton signals are predicted.
Table 1: Predicted ¹H NMR Spectral Data for 2-Methylindolin-1-amine
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.0-7.2 | Multiplet | 2H | Ar-H |
| ~6.6-6.8 | Multiplet | 2H | Ar-H |
| ~4.0-4.2 | Multiplet | 1H | CH (C2) |
| ~3.5 | Broad Singlet | 2H | NH₂ |
| ~3.0 | dd | 1H | CH₂ (C3) |
| ~2.6 | dd | 1H | CH₂ (C3) |
| ~1.2 | d | 3H | CH₃ |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the different chemical environments of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for 2-Methylindolin-1-amine
| Chemical Shift (δ) (ppm) | Carbon Assignment |
| ~150 | C7a |
| ~130 | C3a |
| ~127 | Ar-CH |
| ~125 | Ar-CH |
| ~118 | Ar-CH |
| ~109 | Ar-CH |
| ~58 | C2 |
| ~35 | C3 |
| ~18 | CH₃ |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Table 3: Predicted FT-IR Spectral Data for 2-Methylindolin-1-amine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2970-2850 | Medium | C-H stretch (aliphatic) |
| 1620-1580 | Medium | N-H bend (primary amine) |
| 1600-1450 | Strong | C=C stretch (aromatic) |
| 1330-1250 | Medium | C-N stretch (aromatic amine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Methylindolin-1-amine, the molecular ion peak [M]⁺ is expected at an m/z of 148.
Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Methylindolin-1-amine
| m/z | Possible Fragment |
| 148 | [C₉H₁₂N₂]⁺ (Molecular Ion) |
| 133 | [M - CH₃]⁺ |
| 132 | [M - NH₂]⁺ |
| 118 | [M - CH₃ - NH]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the structural elucidation of 2-Methylindolin-1-amine.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 2-Methylindolin-1-amine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
A longer acquisition time or a higher sample concentration may be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum displays the relative abundance of ions as a function of their m/z ratio.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the structural elucidation process.
Caption: Molecular Structure of 2-Methylindolin-1-amine.
Caption: Experimental Workflow for Structure Elucidation.
Conclusion
The molecular structure of 2-Methylindolin-1-amine can be confidently elucidated through a combination of modern spectroscopic techniques. While this guide utilizes predicted data, the outlined methodologies and expected spectral features provide a comprehensive framework for researchers and scientists. The detailed analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data allows for the unambiguous confirmation of the compound's connectivity and functional groups, which is essential for its application in drug development and chemical synthesis.
An In-depth Technical Guide to 2-Methylindolin-1-amine: Core Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methylindolin-1-amine. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and a workflow diagram to illustrate the process from synthesis to analysis. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, as 2-Methylindolin-1-amine serves as a key intermediate in the synthesis of various pharmaceutical compounds.
Physical and Chemical Properties
The physical and chemical properties of 2-Methylindolin-1-amine are summarized in the table below. The data presented is a combination of experimentally determined and predicted values.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | [1] |
| Molecular Weight | 148.21 g/mol | [1] |
| CAS Number | 31529-46-1 | [1] |
| Appearance | Colorless or light yellow crystals; Off-white to slightly red powder | [2][3] |
| Melting Point | 41 °C | [2] |
| Boiling Point (Predicted) | 256.9 ± 10.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.080 ± 0.06 g/cm³ | [2] |
| Flash Point (Predicted) | 130.2 °C | [2] |
| Vapor Pressure (Predicted) | 0.015 mmHg at 25°C | [2] |
| pKa (Predicted) | 5.04 ± 0.40 | [2] |
| Refractive Index (Predicted) | 1.579 | [2] |
| Solubility | Soluble in ethanol, dichloromethane, and chloroform; Sparingly soluble in water | [2][3] |
| IUPAC Name | 2-methyl-2,3-dihydro-1H-indol-1-amine | [1] |
Experimental Protocols
This section details the experimental procedures for the synthesis and characterization of 2-Methylindolin-1-amine.
This protocol is adapted from a patented method for the preparation of N-amino compounds.[4][5]
Materials:
-
2-Methylindoline
-
Methanol
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Zinc Dust
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Toluene
-
Heptane
-
Deionized Water
Procedure:
-
Dissolution and Acidification: In a suitable reaction vessel, dissolve 140 g of 2-methylindoline in 1 liter of methanol. Cool the solution to 15 °C. To this solution, add approximately 95 ml of concentrated hydrochloric acid.
-
Nitrosation: While maintaining the temperature between 5-10 °C, add a 25% aqueous solution of sodium nitrite (73 g in 292 mL of water) dropwise.
-
Neutralization: Adjust the pH of the reaction mixture to approximately 7.5 by the careful addition of sodium bicarbonate.
-
Reduction: To the neutralized mixture, add 156 g of zinc dust. Maintain the temperature at about 5 °C and add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of 1.5 hours.
-
Reaction Completion and Work-up: Stir the mixture at 5-10 °C, then warm to 40 °C. Filter the reaction mixture to remove inorganic solids. Wash the residue with toluene.
-
Extraction and Isolation: Combine the filtrate and the toluene wash. Separate the organic and aqueous layers and discard the aqueous layer. Remove the toluene from the organic layer under reduced pressure.
-
Purification: Recrystallize the resulting residue from heptane to yield 1-amino-2-methylindoline.[5] The identity of the product can be confirmed by Thin Layer Chromatography (TLC) using a mobile phase of chloroform/acetic acid (9:1).[4]
The following are general protocols for the spectroscopic characterization of 2-Methylindolin-1-amine.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2-Methylindolin-1-amine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Expected signals include multiplets for the aromatic protons, a quartet for the C2-H proton, a doublet for the C2-methyl protons, and a broad singlet for the NH₂ protons.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. Expected signals will correspond to the distinct carbon atoms in the aromatic ring, the C2 and C3 carbons of the indoline ring, and the methyl group carbon.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
N-H stretch (primary amine): Two bands in the region of 3400-3250 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹.
-
N-H bend (primary amine): A band in the region of 1650-1580 cm⁻¹.
-
C=C stretch (aromatic): Bands in the region of 1600-1450 cm⁻¹.
-
C-N stretch: A band in the region of 1335-1250 cm⁻¹ for the aromatic amine.
-
2.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).
-
Analysis: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 2-Methylindolin-1-amine (148.21 g/mol ). Fragmentation patterns can provide further structural information.
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of 2-Methylindolin-1-amine.
Caption: Synthesis and characterization workflow for 2-Methylindolin-1-amine.
References
1H NMR spectrum analysis of 2-Methylindolin-1-amine
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Methylindolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Methylindolin-1-amine. The information presented herein is essential for the structural elucidation and characterization of this compound, which serves as a key intermediate in medicinal chemistry and drug development. This document outlines predicted spectral data, a detailed experimental protocol for acquiring high-quality spectra, and a visual representation of the molecular structure and its proton environments.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-Methylindolin-1-amine is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, including the aromatic ring, the chiral center at C2, and the amine group. The predicted data is summarized in Table 1.
Table 1: Predicted ¹H NMR Data for 2-Methylindolin-1-amine
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-7 | 7.0 - 7.2 | d | 1H | ~7.5 |
| H-6 | 6.8 - 7.0 | t | 1H | ~7.5 |
| H-5 | 6.6 - 6.8 | t | 1H | ~7.5 |
| H-4 | 6.5 - 6.7 | d | 1H | ~7.5 |
| H-2 | 3.8 - 4.0 | q | 1H | ~6.5 |
| H-3a | 3.2 - 3.4 | dd | 1H | ~15.0, ~8.0 |
| H-3b | 2.7 - 2.9 | dd | 1H | ~15.0, ~4.0 |
| -NH₂ | 3.5 - 4.5 | br s | 2H | - |
| -CH₃ | 1.2 - 1.4 | d | 3H | ~6.5 |
Note: Predicted chemical shifts and coupling constants are based on typical values for similar structural motifs. Actual experimental values may vary depending on the solvent, concentration, and temperature.
Experimental Protocol for ¹H NMR Spectroscopy
This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of 2-Methylindolin-1-amine.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of high-purity 2-Methylindolin-1-amine into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents such as DMSO-d₆ or Methanol-d₄ may be used depending on the solubility of the sample and the desired chemical shift dispersion.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. Typically, TMS is already present in commercially available deuterated chloroform.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
2.2. NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.
-
Number of Scans (ns): 8-16 scans for a routine spectrum. A higher number of scans will improve the signal-to-noise ratio for dilute samples.
-
Spectral Width (sw): A spectral width of 12-16 ppm is typically sufficient to cover the entire proton chemical shift range.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
2.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
-
Coupling Constant Measurement: Measure the peak-to-peak separation for multiplets to determine the coupling constants (J-values) in Hertz (Hz).
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the chemical structure of 2-Methylindolin-1-amine and the logical relationships between the distinct proton environments.
Caption: Chemical structure and proton environments of 2-Methylindolin-1-amine.
In-Depth Technical Guide: 13C NMR Chemical Shifts for 2-Methylindolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Methylindolin-1-amine. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages predictive methodologies to offer valuable insights for the structural elucidation and characterization of this molecule. It also outlines a standard experimental protocol for acquiring 13C NMR data for similar heterocyclic amines.
Predicted 13C NMR Chemical Shifts
The predicted 13C NMR chemical shifts for 2-Methylindolin-1-amine, a compound with the chemical formula C9H12N2, have been calculated using established computational algorithms.[1][2] These predictions are based on the molecule's structure and provide an estimation of the resonance frequency for each carbon atom in a typical NMR experiment. The data is crucial for researchers in organic synthesis and drug discovery as a reference for confirming the structure of synthesized 2-Methylindolin-1-amine or its derivatives.[1]
The chemical structure with the standard numbering of the carbon atoms is depicted in the diagram below. This numbering is used to assign the predicted chemical shifts in the accompanying table.
Figure 1. Chemical structure of 2-Methylindolin-1-amine with atom numbering.
The following table summarizes the predicted 13C NMR chemical shifts for each carbon atom in 2-Methylindolin-1-amine, typically referenced in deuterated chloroform (CDCl3).
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 55 - 65 |
| C3 | 30 - 40 |
| C3a | 140 - 150 |
| C4 | 120 - 130 |
| C5 | 120 - 130 |
| C6 | 115 - 125 |
| C7 | 105 - 115 |
| C7a | 135 - 145 |
| CH3 | 15 - 25 |
Note: These values are estimations from computational models and may differ from experimental results. The exact chemical shifts can be influenced by solvent, concentration, and temperature.
Experimental Protocol for 13C NMR Spectroscopy
For researchers aiming to acquire experimental 13C NMR data for 2-Methylindolin-1-amine or related heterocyclic amines, the following protocol provides a standardized methodology.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities interfering with the spectrum.
-
Mass: Accurately weigh approximately 10-50 mg of the compound.
-
Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic molecules. Other solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) can be used depending on the compound's solubility.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm). Most deuterated solvents are available with TMS already added.
2. NMR Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.
-
Probe: Use a broadband or carbon-observe probe, tuned to the 13C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically performed.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for organic molecules (typically 0-220 ppm).
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T1 relaxation time) is necessary.
-
Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.
-
4. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate peak integration and chemical shift determination.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl3 at 77.16 ppm).
Logical Workflow for Structural Verification
The following diagram illustrates a typical workflow for the structural verification of a synthesized compound like 2-Methylindolin-1-amine, integrating the use of predicted and experimental NMR data.
Figure 2. Workflow for structural verification using NMR spectroscopy.
This guide provides foundational information for researchers working with 2-Methylindolin-1-amine. While predicted data offers a valuable starting point, experimental verification remains the gold standard for structural elucidation. The provided protocol offers a robust methodology for obtaining high-quality experimental 13C NMR spectra.
References
An In-Depth Technical Guide to the FTIR Analysis of 2-Methylindolin-1-amine: Focusing on the N-H Stretch
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-Methylindolin-1-amine, with a specific focus on the characteristic N-H stretching vibrations. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for the structural characterization of heterocyclic amines.
Introduction to 2-Methylindolin-1-amine and FTIR Spectroscopy
2-Methylindolin-1-amine is a heterocyclic compound featuring an indoline scaffold with a primary amine group attached to the ring nitrogen. This structure serves as a crucial synthetic intermediate in the development of various pharmaceutical compounds.[1] The characterization and quality control of such molecules are paramount, and FTIR spectroscopy is a powerful, non-destructive analytical technique for identifying functional groups and elucidating molecular structure.
The primary amine (-NH₂) group in 2-Methylindolin-1-amine is a key feature, and its N-H stretching vibrations provide a distinct signature in the infrared spectrum. Analyzing this region allows for confirmation of the amine's presence and provides insights into hydrogen bonding and the local chemical environment.
Fundamentals of N-H Stretching Vibrations in Primary Amines
Primary amines (R-NH₂) are characterized by the presence of two N-H bonds. This leads to two distinct N-H stretching vibrational modes in the infrared spectrum:
-
Asymmetric Stretch (ν_as): This higher frequency, weaker intensity band results from the two N-H bonds stretching out of phase with each other.
-
Symmetric Stretch (ν_s): This lower frequency, stronger intensity band arises from the two N-H bonds stretching in phase.
Typically, for primary amines, these two bands appear in the region of 3500-3250 cm⁻¹.[2][3][4] Their exact position and appearance (sharpness, width) can be influenced by factors such as the physical state of the sample (solid, liquid, gas), solvent polarity, and the extent of intermolecular hydrogen bonding. In solid-state or neat liquid samples, hydrogen bonding tends to broaden the peaks and shift them to lower wavenumbers compared to dilute solutions in non-polar solvents.[2]
Quantitative Data on N-H Stretching Frequencies
| Compound/Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference / Notes |
| Primary Amines (General) | Asymmetric N-H Stretch | 3400 - 3300 | Two distinct bands are characteristic of primary amines.[3][4] |
| Symmetric N-H Stretch | 3330 - 3250 | The symmetric stretch is typically at a lower frequency than the asymmetric one.[3] | |
| Aromatic Primary Amines | Asymmetric N-H Stretch | ~3442 | Aromatic amines often exhibit more intense N-H stretching bands compared to aliphatic amines.[3][5] The spectrum of aniline is a classic example.[3] |
| Symmetric N-H Stretch | ~3360 | ||
| Indole (Control) | N-H Stretch | 3406 | This value is for the secondary amine within the indole ring, not an exocyclic primary amine, but provides context for N-H vibrations in this heterocyclic system.[6] |
| 2-Methylindoline | N-H Stretch | 3380 - 3370 | This represents the N-H stretch of the secondary amine within the indoline ring itself, prior to the addition of the 1-amino group. |
| 2-Methyl-1H-indole derivatives | N-H Stretch (2° amine) | 3398 | From a study on N-benzylidine-2-methyl-1-H-indole-3-carbohydrazide, representing a secondary amine N-H stretch.[7] |
Based on this data, the FTIR spectrum of 2-Methylindolin-1-amine is expected to show two distinct N-H stretching bands in the 3450-3250 cm⁻¹ region, consistent with a primary aromatic amine derivative.
Detailed Experimental Protocol for FTIR Analysis
The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like 2-Methylindolin-1-amine using the KBr pellet method.
A. Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared (IR) lamp
-
2-Methylindolin-1-amine sample (analytical grade)
-
Potassium Bromide (KBr), spectroscopy grade, dried in an oven at >110°C for at least 4 hours.
-
Spatula and analytical balance
B. Sample Preparation (KBr Pellet Method):
-
Grinding: Place approximately 1-2 mg of the 2-Methylindolin-1-amine sample into a clean, dry agate mortar. Add approximately 150-200 mg of dry, spectroscopy-grade KBr.
-
Mixing: Gently grind the sample and KBr together with the pestle for 2-3 minutes. The goal is to achieve a fine, homogeneous powder. Excessive grinding can lead to sample degradation or polymorphism.
-
Pellet Formation: Transfer a portion of the powdered mixture into the collar of the pellet-forming die. Distribute the powder evenly.
-
Pressing: Place the die into the hydraulic press. Apply pressure (typically 7-10 tons) for approximately 2-3 minutes. The pressure helps to create a transparent or translucent pellet.
-
Pellet Removal: Carefully release the pressure and disassemble the die. Remove the KBr pellet. A good pellet is thin and transparent, without cracks or cloudiness.
C. Data Acquisition:
-
Background Spectrum: Ensure the sample chamber of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This background will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Place the KBr pellet containing the sample into the spectrometer's sample holder.
-
Instrument Settings: Configure the spectrometer with the following typical parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
-
-
Acquisition: Initiate the scan to collect the sample spectrum.
D. Data Analysis:
-
Peak Identification: Analyze the resulting spectrum. Identify the key absorption bands, paying close attention to the 3500-3250 cm⁻¹ region to locate the asymmetric and symmetric N-H stretching vibrations.
-
Correction: If necessary, perform baseline correction to ensure accurate peak analysis.
-
Reporting: Report the wavenumbers (in cm⁻¹) of the identified peaks, particularly the N-H stretches, along with their relative intensities.
Visualizations
The following diagrams illustrate the key relationships and workflows discussed in this guide.
References
- 1. 2-Methylindolin-1-amine | 31529-46-1 | Benchchem [benchchem.com]
- 2. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
- 7. bipublication.com [bipublication.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Methylindolin-1-amine
For Immediate Release
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methylindolin-1-amine. The content is tailored for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's behavior under mass spectrometric conditions. This document outlines the primary fragmentation pathways, supported by established principles of mass spectrometry and data from analogous compounds.
Introduction to 2-Methylindolin-1-amine
2-Methylindolin-1-amine, with the molecular formula C₉H₁₂N₂, is a heterocyclic amine with a molecular weight of approximately 148.21 g/mol .[1] Its structure consists of an indoline core, characterized by a fused benzene and pyrrolidine ring system, with a methyl group at the 2-position and an amino group attached to the nitrogen at the 1-position. Understanding the fragmentation of this molecule is crucial for its identification and characterization in various analytical applications, including metabolite identification and impurity profiling.
Predicted Electron Ionization Mass Spectrometry Fragmentation Pattern
Upon electron ionization, 2-Methylindolin-1-amine is expected to form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 148. This molecular ion will then undergo a series of fragmentation reactions, primarily driven by the stability of the resulting fragment ions and neutral losses. The proposed fragmentation pathways are detailed below.
Initial Fragmentation of the Molecular Ion
The initial fragmentation of the molecular ion at m/z 148 is predicted to proceed through several key pathways:
-
Loss of a Methyl Radical (•CH₃): A prominent fragmentation pathway for compounds containing a methyl group is the loss of a methyl radical. This is expected to be a significant fragmentation for 2-Methylindolin-1-amine, leading to the formation of a stable ion at m/z 133 . This fragmentation is analogous to that observed for 2-methylindoline.[2][3][4]
-
Alpha-Cleavage and Loss of the Amino Group (•NH₂): Alpha-cleavage is a characteristic fragmentation pattern for amines.[5] For 2-Methylindolin-1-amine, this can result in the loss of the amino radical (•NH₂) from the N1 position, yielding an ion at m/z 132 .
-
Loss of a Hydrogen Radical (•H): The loss of a hydrogen radical from the molecular ion can also occur, leading to the formation of an [M-1]⁺ ion at m/z 147 . This is a common fragmentation for many organic molecules.
Secondary Fragmentation Pathways
The primary fragment ions can undergo further fragmentation to produce a cascade of smaller, stable ions:
-
Fragmentation of the m/z 133 Ion: The ion at m/z 133, formed by the loss of a methyl group, can subsequently lose a molecule of hydrogen cyanide (HCN), a common fragmentation for nitrogen-containing heterocyclic compounds, to produce an ion at m/z 106 .
-
Fragmentation of the m/z 132 Ion: The ion at m/z 132 may lose a hydrogen radical to form an ion at m/z 131 . Alternatively, it could undergo rearrangement and lose a molecule of ethene (C₂H₄) to form an ion at m/z 104 .
-
Formation of the Indole Cation: A characteristic fragmentation of indoline derivatives involves dehydrogenation to form the more stable indole cation. The ion at m/z 131, corresponding to the 2-methylindole cation, is a likely product. Further loss of a hydrogen atom can lead to the quinolinium-like ion at m/z 130 .
-
Formation of Smaller Aromatic Fragments: Cleavage of the heterocyclic ring can lead to the formation of stable aromatic fragments, such as the phenylium ion (C₆H₅⁺) at m/z 77 or the tropylium ion (C₇H₇⁺) at m/z 91 .
Summary of Predicted Fragmentation Data
The following table summarizes the key predicted fragments for 2-Methylindolin-1-amine under electron ionization mass spectrometry.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
| 148 | [C₉H₁₂N₂]⁺• | - | Molecular Ion |
| 147 | [C₉H₁₁N₂]⁺ | •H | Loss of a hydrogen radical |
| 133 | [C₈H₉N₂]⁺ | •CH₃ | Loss of a methyl radical |
| 132 | [C₉H₁₀N]⁺ | •NH₂ | Alpha-cleavage and loss of the amino group |
| 131 | [C₉H₉N]⁺• | •NH₂ + •H | Dehydrogenation of the m/z 132 ion |
| 118 | [C₈H₈N]⁺ | •CH₃ + •NH₂ | Loss of methyl and amino radicals |
| 106 | [C₇H₈N]⁺ | •CH₃ + HCN | Loss of HCN from the m/z 133 ion |
| 91 | [C₇H₇]⁺ | C₂H₅N₂ | Formation of the tropylium ion |
| 77 | [C₆H₅]⁺ | C₃H₇N₂ | Formation of the phenylium ion |
Experimental Protocols
While a specific experimental protocol for 2-Methylindolin-1-amine is not available in the cited literature, a general methodology for obtaining the mass spectrum of such a compound would typically involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
4.1. Sample Preparation
A dilute solution of 2-Methylindolin-1-amine would be prepared in a volatile organic solvent such as methanol or dichloromethane.
4.2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient would be used to ensure good separation and peak shape, for example, starting at 50°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 5 minutes.
4.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400 to cover the molecular ion and expected fragments.
-
Ion Source Temperature: Typically around 230°C.
-
Transfer Line Temperature: Typically around 280°C to prevent condensation of the analyte.
Visualization of the Fragmentation Pathway
The following diagram, generated using the DOT language, illustrates the proposed primary fragmentation pathways of 2-Methylindolin-1-amine.
Caption: Predicted fragmentation pathway of 2-Methylindolin-1-amine.
References
Technical Guide: Solubility Profile of 2-Methylindolin-1-amine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-Methylindolin-1-amine, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative data, this document presents a predicted solubility profile based on existing qualitative information and the physicochemical properties of structurally related compounds. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise data for their specific applications.
Introduction
2-Methylindolin-1-amine (CAS No: 31529-46-1) is a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its solubility in different organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. Understanding the solubility profile is therefore essential for optimizing synthetic routes and ensuring the efficient production of active pharmaceutical ingredients. This guide aims to provide a foundational understanding of its expected solubility and a practical framework for its empirical determination.
Predicted Solubility Profile
Based on available information for the target compound and its structural analogs, a predicted qualitative solubility profile has been compiled in Table 1. It is important to note that these are estimations and should be confirmed by experimental measurement.
Table 1: Predicted Qualitative Solubility of 2-Methylindolin-1-amine in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale / Reference |
| Ethanol | Polar Protic | Soluble | Explicitly mentioned as a solvent.[2] The amine group can hydrogen bond with the hydroxyl group of ethanol. |
| Methanol | Polar Protic | Soluble | Structurally similar to ethanol. The related compound 2-methylindoline is soluble in methanol. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Explicitly mentioned as a solvent.[2] |
| Chloroform | Polar Aprotic | Soluble | Explicitly mentioned as a solvent.[2] The related compound 2-methylindoline is soluble in chloroform. |
| Diethyl Ether | Nonpolar | Soluble | The parent compound, indoline, is soluble in ether.[4] |
| Toluene | Nonpolar | Likely Soluble | The aromatic nature of toluene can interact favorably with the benzene ring of the indoline structure. |
| Hexane | Nonpolar | Sparingly Soluble | The high polarity of the amine group may limit solubility in highly nonpolar aliphatic solvents. |
| Water | Polar Protic | Sparingly Soluble | Explicitly mentioned as sparingly soluble.[5] The hydrophobic indoline backbone limits water solubility despite the presence of a hydrogen-bonding amine group. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.
3.1. Materials and Equipment
-
2-Methylindolin-1-amine (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
3.3. Detailed Procedure
-
Preparation of Saturated Solutions: Add an excess amount of solid 2-Methylindolin-1-amine to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute a known volume of the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 2-Methylindolin-1-amine. A pre-established calibration curve is required for quantification.
-
Calculation: Calculate the solubility of 2-Methylindolin-1-amine in the solvent using the measured concentration and the dilution factor.
Factors Influencing Solubility
The solubility of 2-Methylindolin-1-amine is influenced by several factors, which are important to consider in experimental design and application.
-
Molecular Structure: The presence of both a polar primary amine and a nonpolar indoline ring system dictates its solubility behavior. The amine group can participate in hydrogen bonding, enhancing solubility in polar protic solvents.
-
Solvent Polarity: As a polar molecule, 2-Methylindolin-1-amine is expected to be more soluble in polar solvents than in nonpolar solvents.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally if the process is expected to be performed at various temperatures.
-
Purity of the Compound: Impurities can affect the measured solubility and should be minimized for accurate results.
Conclusion
While quantitative solubility data for 2-Methylindolin-1-amine is not currently published, this guide provides a strong predictive framework based on its chemical structure and the properties of analogous compounds. For researchers and drug development professionals, the provided experimental protocol offers a reliable method for determining the precise solubility in various organic solvents, which is a critical step for process optimization and formulation development. The generation of such empirical data will be invaluable for the successful application of this important pharmaceutical intermediate.
References
The Fundamental Reactivity of 2-Methylindolin-1-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylindolin-1-amine is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its chemical significance is anchored in the nucleophilic character of its exocyclic primary amine group, which serves as a reactive handle for a multitude of chemical transformations.[3] This guide provides a comprehensive examination of the fundamental reactivity of 2-Methylindolin-1-amine, detailing its synthesis, physicochemical properties, and key nucleophilic reactions. Detailed experimental protocols and visual diagrams of reaction pathways are provided to facilitate a deeper understanding and practical application of its chemistry.
Physicochemical and Structural Properties
2-Methylindolin-1-amine, with the CAS number 31529-46-1, is an organic compound featuring an indoline scaffold with a methyl group at the 2-position and an amino group attached to the ring nitrogen.[1] This structure, particularly the lone pair of electrons on the N-1 amino group, dictates its chemical behavior as a potent nucleophile.[3][4] The key physicochemical properties are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 31529-46-1 | [1] |
| Molecular Formula | C₉H₁₂N₂ | [2] |
| Molecular Weight | 148.21 g/mol | [2] |
| Appearance | Off-white to slightly red powder | [1] |
| Melting Point | 41 °C | [2] |
| Boiling Point | 256.9 ± 10.0 °C (Predicted) | [2] |
| pKa | 5.04 ± 0.40 (Predicted) | [1][2] |
Synthesis of 2-Methylindolin-1-amine
The most common and well-documented synthesis of 2-Methylindolin-1-amine is achieved through the N-amination of the 2-methylindoline precursor.[3] This process is typically a two-step, one-pot reaction involving nitrosation followed by reduction.[3]
-
Nitrosation: 2-methylindoline is reacted with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). This forms an N-nitroso intermediate (N-nitroso-2-methylindoline).[3]
-
Reduction: The N-nitroso intermediate is then reduced in the same reaction vessel using zinc dust under neutral pH conditions, typically buffered with an ammonium salt, to yield the final 2-Methylindolin-1-amine product.[3][5]
The overall synthetic workflow is depicted below.
References
An In-depth Technical Guide to 2-Methylindolin-1-amine Hydrochloride
This technical guide provides a comprehensive overview of 2-Methylindolin-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis with emerging therapeutic potential. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed insights into its chemical properties, synthesis, and biological activities.
Core Chemical Information
2-Methylindolin-1-amine hydrochloride is primarily recognized as a crucial building block in the synthesis of Indapamide, a widely used antihypertensive and diuretic medication.[1][2][3] Its unique indoline scaffold and reactive amine group make it a versatile molecule for medicinal chemists.[4]
Chemical and Physical Properties
The fundamental physicochemical properties of 2-Methylindolin-1-amine hydrochloride are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | References |
| Chemical Name | 2-Methylindolin-1-amine hydrochloride | [5][6] |
| Synonyms | 1-Amino-2-methylindoline hydrochloride, 1-Amino-2-Methylindoline HCl, 2-methyl-2,3-dihydroindol-1-amine;hydrochloride | [7] |
| CAS Number | 31529-47-2, 102789-79-7 | [8] |
| Molecular Formula | C₉H₁₃ClN₂ | [3][7] |
| Molecular Weight | 184.67 g/mol | [3][7] |
| Appearance | Solid.[7] White to off-white crystalline powder. | [9] |
| Melting Point | >163°C (dec.) | [6] |
| Solubility | Soluble in Chloroform (Slightly, Heated), Methanol (Slightly). | [6] |
| Storage | -20°C Freezer, Under inert atmosphere. | [6] |
Spectroscopic Data
Synthesis of 2-Methylindolin-1-amine Hydrochloride
The synthesis of 2-Methylindolin-1-amine hydrochloride is a critical process for the manufacturing of Indapamide. Several synthetic routes have been described, primarily in patent literature. Below are detailed experimental protocols adapted from these sources.
Experimental Protocol 1: Synthesis via Nitrosation and Reduction
This protocol is based on the nitrosation of 2-methylindoline followed by a reduction step.
Materials:
-
2-methylindoline
-
Methanol
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Sodium bicarbonate
-
Zinc dust
-
Ammonium carbonate
-
Toluene
Procedure:
-
Dissolve 140 g of 2-methylindoline in 1 liter of methanol.
-
Add approximately 95 ml of concentrated hydrochloric acid to the solution and cool it to 15°C.
-
Slowly add a 25% aqueous solution of sodium nitrite (73 g) dropwise, maintaining the temperature between 5-10°C.
-
Adjust the pH of the solution to about 7.5 with sodium bicarbonate.
-
Add 156 g of zinc dust to the mixture.
-
While keeping the mixture at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of approximately 1.5 hours.
-
Stir the mixture at 5-10°C, then warm it to 40°C, and filter the solids.
-
Wash the residue with toluene. The resulting product is 1-amino-2-methylindoline, which can then be treated with hydrochloric acid to form the hydrochloride salt.[4][5]
Experimental Protocol 2: Alternative Synthesis Route
Another patented method provides a slightly different approach.
Materials:
-
2-methylindoline
-
Methanol
-
Concentrated hydrochloric acid
-
Sodium nitrite solution (33%)
-
Ammonium acetate
-
Zinc dust
Procedure:
-
Dissolve 135.9 g of 2-methylindoline in 750 ml of methanol and add 100 ml of concentrated hydrochloric acid.
-
Cool the solution to 15°C.
-
Slowly add a 33% aqueous solution of sodium nitrite until an excess of nitrite is detected.
-
Stir the reaction mixture for 30 minutes.
-
Add 100 g of ammonium acetate.
-
Cool the mixture to 25-30°C and add 160 g of zinc dust over 20 minutes.
-
Add 670 g of ammonium acetate in small portions over 40 minutes to yield the final product.[5]
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 2-Methylindolin-1-amine hydrochloride via the nitrosation and reduction of 2-methylindoline.
Biological Activity and Potential Applications
Emerging research indicates that 2-Methylindolin-1-amine hydrochloride possesses biological activities beyond its role as a synthetic intermediate, suggesting potential therapeutic applications in antimicrobial and anticancer treatments.[4]
Antimicrobial Activity
Studies have shown that 2-Methylindolin-1-amine hydrochloride exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[4] This suggests its potential as a scaffold for the development of new antimicrobial agents, which is of critical importance in the face of rising antibiotic resistance. However, specific Minimum Inhibitory Concentration (MIC) values from peer-reviewed studies are not currently available in the public domain.
General Protocol for MIC Determination (Broth Microdilution):
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plate is incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Potential
Research also points to the potential of 2-Methylindolin-1-amine hydrochloride in oncology. The compound has been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines.[1][4] These findings make it a valuable candidate for further investigation and development of novel anticancer therapies. As with its antimicrobial activity, specific half-maximal inhibitory concentration (IC50) values against various cancer cell lines are not yet published in accessible literature.
General Protocol for IC50 Determination (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, which is converted to formazan by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
Potential Signaling Pathways
The observed induction of apoptosis and cell cycle arrest suggests that 2-Methylindolin-1-amine hydrochloride may interact with key cellular signaling pathways. While the specific mechanisms have not been elucidated for this particular compound, related molecules often exert their anticancer effects through pathways involving caspases (for apoptosis) and cyclin-dependent kinases (for cell cycle regulation). Further research is required to identify the precise molecular targets and signaling cascades affected by 2-Methylindolin-1-amine hydrochloride.
The diagram below represents a generalized and hypothetical signaling pathway for apoptosis and cell cycle arrest that could be investigated for 2-Methylindolin-1-amine hydrochloride.
Conclusion and Future Directions
2-Methylindolin-1-amine hydrochloride is a compound of significant interest, primarily as an indispensable intermediate in the pharmaceutical industry. Furthermore, preliminary findings on its antimicrobial and anticancer properties open up exciting new avenues for therapeutic research. To fully unlock its potential, future studies should focus on:
-
Quantitative Biological Evaluation: Determining specific MIC and IC50 values against a broad range of pathogens and cancer cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which it exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives to optimize potency and selectivity for desired therapeutic activities.
This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and further explore the scientific and therapeutic potential of 2-Methylindolin-1-amine hydrochloride.
References
- 1. nbinno.com [nbinno.com]
- 2. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 3. Harmine Hydrochloride Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway [pnfs.or.kr]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. 2-methylindolin-1-amine hydrochloride - Wikidata [wikidata.org]
- 6. 1-Amino-2-methylindoline Hydrochloride | LGC Standards [lgcstandards.com]
- 7. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Amino-2-methylindoline hydrochloride | C9H13ClN2 | CID 2737616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Indoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indoline scaffold, a heterocyclic motif consisting of a benzene ring fused to a five-membered nitrogen-containing ring, has emerged as a "privileged" structure in medicinal chemistry. Its unique three-dimensional conformation and synthetic tractability have made it a cornerstone in the design of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the indoline core, detailing its synthesis, physicochemical properties, mechanisms of action, and therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.
Synthesis of the Indoline Scaffold
The construction of the indoline ring system can be achieved through various synthetic strategies. A common and versatile method involves the reduction of the corresponding indole derivative.
Experimental Protocol: Catalytic Hydrogenation of Indole to Indoline
A solution of indole (1.0 g, 8.5 mmol) in glacial acetic acid (20 mL) is subjected to hydrogenation over a catalytic amount of platinum(IV) oxide (Adam's catalyst, 0.1 g) at room temperature and 50 psi of hydrogen pressure for 24 hours. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude indoline product, which can be further purified by column chromatography on silica gel.
Another prominent synthetic route is the Fischer indole synthesis followed by reduction. For instance, the synthesis of N-acyl-indoline-2-carboxylic acid can be achieved through a multi-step process involving Fischer indole cyclization, acylation, and subsequent reduction.[1]
Physicochemical Properties and Structure-Activity Relationships (SAR)
The non-coplanar nature of the indoline scaffold imparts favorable physicochemical properties, such as increased water solubility and decreased lipophilicity compared to its aromatic counterpart, indole.[2] These properties are crucial for optimizing the pharmacokinetic profiles of drug candidates.
Structure-activity relationship (SAR) studies have revealed key insights into the design of potent and selective indoline-based inhibitors. For instance, in the context of kinase inhibitors, modifications at the C3 and C5 positions of the indolin-2-one core have been shown to significantly influence potency and selectivity.[3][4] Halogen substitution at the C5 position, as seen in the FDA-approved drug Sunitinib, is often associated with enhanced biological activity.[3]
Therapeutic Applications and Mechanisms of Action
The versatility of the indoline scaffold is reflected in its broad range of therapeutic applications, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.
Oncology: Kinase Inhibition
A significant number of indoline-containing compounds exhibit potent anticancer activity, primarily through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[5][6]
Sunitinib is an FDA-approved oral multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[3][5] It exerts its anti-angiogenic and antitumor effects by targeting multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[7]
Quantitative Data: Kinase Inhibitory Activity of Sunitinib and Other Indoline Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Sunitinib | VEGFR-2 | 2 | - | [3] |
| Sunitinib | PDGFR-β | 1 | - | [3] |
| SU5416 (Semaxanib) | VEGFR-2 | 90 | - | [5] |
| Famitinib | VEGFR-2 | 2 | - | [3] |
Experimental Protocol: VEGFR-2 Kinase Assay
The inhibitory activity of compounds against VEGFR-2 can be determined using a luminescence-based kinase assay.[5][8] The assay measures the amount of ATP remaining after the kinase reaction. Recombinant human VEGFR-2 enzyme is incubated with the test compound, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer. The reaction is allowed to proceed at 30°C for a specified time (e.g., 45 minutes). Subsequently, a kinase-glo reagent is added to stop the reaction and measure the remaining ATP levels via a luminescent signal, which is inversely proportional to the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Signaling Pathway: VEGF Signaling in Angiogenesis
Anti-inflammatory Activity: NF-κB Inhibition
Certain indoline derivatives have demonstrated potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Quantitative Data: NF-κB Inhibitory Activity of Indoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Indoline-2-carboxylic acid N-phenylamide derivative | Various cancer cell lines | Varies | [9] |
Experimental Protocol: NF-κB Inhibition Assay (Western Blot)
To assess the inhibitory effect of indoline derivatives on the NF-κB pathway, Western blot analysis can be performed to measure the levels of key signaling proteins.[10] Cells are treated with the test compound and then stimulated with an NF-κB activator (e.g., TNF-α). Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated and total IκBα, and the p65 subunit of NF-κB. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system. A decrease in the phosphorylation of IκBα and nuclear translocation of p65 indicates inhibition of the NF-κB pathway.
Signaling Pathway: Canonical and Non-Canonical NF-κB Pathways
Antioxidant Activity
Several indoline derivatives have been reported to possess significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[11]
Quantitative Data: Antioxidant Activity of Indoline Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Melatonin (Indole derivative) | DPPH | 125 | [7] |
| Melatonin (Indole derivative) | ABTS | 4 | [7] |
| 5-Hydroxy-L-tryptophan (Indole derivative) | DPPH | 3.196 | [7] |
| 5-Hydroxy-L-tryptophan (Indole derivative) | ABTS | 8.69 | [7] |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[12] A solution of the test compound in a suitable solvent (e.g., methanol) is mixed with a methanolic solution of DPPH. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance of the solution is then measured at 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of an indoline-based drug is critical for its clinical success. Sunitinib, for example, is orally bioavailable and is metabolized primarily by the cytochrome P450 enzyme CYP3A4 to an active metabolite.[13][14] The terminal half-lives of sunitinib and its active metabolite are approximately 40-60 hours and 80-110 hours, respectively.[15] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are often employed in the early stages of drug discovery to predict the pharmacokinetic properties and potential toxicity of novel indoline derivatives.[16]
Pharmacokinetic Parameters of Sunitinib in Healthy Subjects (12.5 mg dose)
| Parameter | Value | Unit | Reference |
| Cmax | 4.21 | ng/mL | [11] |
| AUC0-t | 228.03 | ngh/mL | [11] |
| AUC0-∞ | 251.98 | ngh/mL | [11] |
Conclusion
The indoline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide range of biologically active molecules targeting diverse therapeutic areas. The successful clinical application of indoline-containing drugs like Sunitinib underscores the immense potential of this privileged core. Future research focused on the design and synthesis of novel indoline derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- 1. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 2. A single NFκB system for both canonical and non-canonical signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Pharmacokinetics and bioequivalence of sunitinib and Sutent® in Chinese healthy subjects: an open-label, randomized, crossover study [frontiersin.org]
- 12. gut.bmj.com [gut.bmj.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Population Pharmacokinetics of Sunitinib and its Active Metabolite SU012662 in Pediatric Patients with Gastrointestinal Stromal Tumors or Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-amination of 2-Methylindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-amination of 2-methylindoline, a key synthetic transformation for producing N-amino-2-methylindoline. This product is a significant intermediate in the synthesis of various pharmaceutical compounds, including the antihypertensive agent Indapamide.[1][2] The following protocol is based on a well-established two-step, one-pot synthesis involving nitrosation followed by a reduction.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the N-amination protocol.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Methylindoline | 140 g | [3][4] |
| Sodium Nitrite | 73 g (in 25% aqueous solution) | [3] |
| Concentrated Hydrochloric Acid | ~95 ml | [4] |
| Zinc Dust | 156 g | [3][4] |
| Ammonium Carbonate | 264 g | [4] |
| Sodium Bicarbonate | As needed for pH adjustment | [3][4] |
| Solvents | ||
| Methanol | 1 L | [3][4] |
| Water | 1 L (for ammonium carbonate) | [4] |
| Toluene | For washing/extraction | [3][4] |
| Heptane | For recrystallization | [4] |
| Reaction Conditions | ||
| Nitrosation Temperature | 5-10 °C | [3][4] |
| Reduction Temperature | 5-10 °C, then warmed to 40 °C | [4] |
| pH for Reduction | ~7.5 | [3][4] |
| Product Characterization | ||
| Product | 1-Amino-2-methylindoline | [3][4] |
| Melting Point (of methanesulfonate salt) | 170-172 °C | [3] |
| Analytical Method | Thin Layer Chromatography (TLC) | [3][4] |
| TLC Mobile Phase | Chloroform/Acetic Acid (9:1) | [3][4] |
Experimental Protocol
This protocol details the synthesis of 1-amino-2-methylindoline from 2-methylindoline. The procedure involves an initial N-nitrosation of the starting material, followed by an in-situ reduction of the nitroso group to an amino group.
Materials:
-
2-Methylindoline
-
Methanol
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Zinc Dust
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Toluene
-
Heptane
-
Standard laboratory glassware and equipment (reactor, dropping funnel, filtration apparatus, rotary evaporator)
Procedure:
-
Dissolution of Starting Material: In a suitable reactor, dissolve 140 g of 2-methylindoline in 1 liter of methanol.[4]
-
Acidification and Cooling: To the solution, add approximately 95 ml of concentrated hydrochloric acid. Cool the resulting solution to 15 °C.[4]
-
N-Nitrosation: While maintaining the temperature between 5-10 °C, slowly add a 25% aqueous solution of sodium nitrite (containing 73 g of NaNO₂) dropwise.[3][4] The reaction mixture is stirred for an additional 30 minutes after the addition is complete to ensure full formation of the N-nitroso-2-methylindoline intermediate.[3]
-
pH Adjustment: Carefully adjust the pH of the solution to approximately 7.5 using sodium bicarbonate.[3][4]
-
Reduction to N-amine: To the neutralized mixture, add 156 g of zinc dust.[3][4] While keeping the mixture at about 5 °C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of about 1.5 hours.[4]
-
Reaction Completion and Work-up: After the addition of the ammonium carbonate solution, continue stirring the mixture at 5-10 °C, then warm it to 40 °C.[4]
-
Isolation of Crude Product: Filter the reaction mixture to remove solid residues. Wash the collected solids with toluene.[4] Combine the filtrate and the toluene washes. Separate the layers and discard the aqueous layer.[4]
-
Purification: Remove the toluene from the organic phase under reduced pressure (in vacuo). Recrystallize the resulting residue from heptane to yield the purified 1-amino-2-methylindoline.[4]
-
Confirmation: The identity of the product can be confirmed by Thin Layer Chromatography (TLC) on a silica gel plate, using a mobile phase of chloroform/acetic acid (9:1).[3][4]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the N-amination of 2-methylindoline.
References
Application Notes and Protocols: A Detailed Synthetic Route to 2-Methylindolin-1-amine from 2-methylindole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylindolin-1-amine is a crucial chemical intermediate, notably serving as a key building block in the synthesis of the antihypertensive drug Indapamide.[1][2] Its synthesis from the readily available starting material, 2-methylindole, involves a two-step process: the reduction of the indole ring to an indoline, followed by N-amination. This document provides detailed experimental protocols for this synthetic route, accompanied by quantitative data and a visual representation of the chemical transformations.
Overall Synthetic Pathway
The conversion of 2-methylindole to 2-Methylindolin-1-amine is achieved in two sequential steps. The first step is the reduction of the C2-C3 double bond of the indole ring to yield 2-methylindoline. The subsequent step involves the introduction of an amino group at the N1 position of the indoline ring.
Caption: Synthetic pathway from 2-methylindole to 2-Methylindolin-1-amine.
Experimental Protocols
Step 1: Synthesis of 2-methylindoline from 2-methylindole via Catalytic Hydrogenation
This protocol details the reduction of 2-methylindole to 2-methylindoline using a palladium-on-carbon catalyst in the presence of an acidic ionic liquid, which has been shown to produce high yields and purity.[3]
Materials:
-
2-methylindole
-
(3-sulfonic acid propyl)triethylammonium hydrosulfate (acidic ionic liquid)
-
10% Palladium on carbon (Pd/C) catalyst (55% moisture)
-
Hydrogen gas (H₂)
-
Toluene
-
Sodium hydroxide (NaOH) solution (30%)
-
Sulfuric acid (H₂SO₄)
Equipment:
-
High-pressure reaction kettle (autoclave)
-
Standard laboratory glassware
-
Filtration apparatus
-
Extraction funnel
-
Rotary evaporator
Procedure:
-
Charge a 0.5 L high-pressure reaction kettle with 131 g (1 mole) of 2-methylindole, 105 g of (3-sulfonic acid propyl)triethylammonium hydrosulfate, and 5 g of 10% Pd/C catalyst.
-
Seal the reactor and pressurize with hydrogen gas to 50 kg.
-
Heat the reaction mixture to 50°C and maintain for 5 hours with stirring.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Add 200 mL of water to the reaction mixture and neutralize to a pH of 9-10 with a 30% sodium hydroxide solution.
-
Stir the mixture for 30 minutes, then filter to separate the catalyst.
-
The filtrate is then extracted with toluene. The aqueous layer containing the ionic liquid can be acidified with sulfuric acid and concentrated to recover the ionic liquid.
-
The toluene extract is analyzed by gas chromatography to determine the product purity and yield.
| Parameter | Value | Reference |
| 2-methylindole | 131 g (1 mole) | [3] |
| Acidic Ionic Liquid | 105 g | [3] |
| 10% Pd/C Catalyst | 5 g (55% moisture) | [3] |
| Hydrogen Pressure | 50 kg | [3] |
| Reaction Temperature | 50°C | [3] |
| Reaction Time | 5 hours | [3] |
| Yield of 2-methylindoline | ~99.4% | [3] |
| Purity of 2-methylindoline | >99% | [3] |
Step 2: Synthesis of 2-Methylindolin-1-amine from 2-methylindoline
This protocol for the N-amination of 2-methylindoline is adapted from a patented procedure.[4] It involves the formation of an N-nitroso intermediate, followed by its reduction to the desired 1-amino product.[4][5]
Materials:
-
2-methylindoline
-
Methanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Zinc dust
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Toluene
-
Heptane
Equipment:
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
Dropping funnel
-
Standard laboratory glassware
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 140 g of 2-methylindoline in 1 liter of methanol.
-
Add approximately 95 mL of concentrated hydrochloric acid to the solution.
-
Cool the solution to 15°C.
-
Slowly add a 25% aqueous solution of sodium nitrite (containing 73 g of NaNO₂) dropwise, maintaining the temperature between 5-10°C.
-
After the addition is complete, adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.
-
Add 156 g of zinc dust to the mixture.
-
While keeping the mixture at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of about 1.5 hours.
-
Stir the mixture at 5-10°C, then warm to 40°C.
-
Filter the mixture and wash the residue with toluene.
-
Combine the filtrate and the toluene washes in a separatory funnel and separate the layers. Discard the aqueous layer.
-
Remove the toluene from the organic layer in vacuo.
-
Recrystallize the residue from heptane to yield 1-amino-2-methylindoline.
-
The identity of the product can be confirmed by TLC (chloroform/acetic acid: 9/1).[4]
| Reagent | Quantity | Moles (approx.) |
| 2-methylindoline | 140 g | 1.05 |
| Methanol | 1 L | - |
| Conc. HCl | ~95 mL | - |
| Sodium Nitrite | 73 g | 1.06 |
| Sodium Bicarbonate | As needed for pH 7.5 | - |
| Zinc Dust | 156 g | 2.39 |
| Ammonium Carbonate | 264 g | 2.75 |
| Water | 1 L | - |
| Toluene | For washing | - |
| Heptane | For recrystallization | - |
Logical Workflow for Synthesis and Purification
Caption: Experimental workflow for the two-step synthesis of 2-Methylindolin-1-amine.
This detailed protocol provides a comprehensive guide for the synthesis of 2-Methylindolin-1-amine from 2-methylindole, suitable for implementation in a research or drug development setting. The methods described are based on established and high-yielding procedures.
References
Application Notes and Protocols for the Use of 2-Methylindolin-1-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylindolin-1-amine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, coupled with a reactive primary amine, provides a unique platform for the synthesis of a diverse array of bioactive molecules. This document provides detailed application notes and experimental protocols to facilitate the use of 2-Methylindolin-1-amine as a starting material for the development of novel therapeutic agents.
Historically, 2-Methylindolin-1-amine is most notably recognized as a key intermediate in the synthesis of the antihypertensive drug, Indapamide.[1] Beyond its role in cardiovascular drug development, emerging research has highlighted the potential of 2-Methylindolin-1-amine derivatives in other therapeutic areas, including oncology and infectious diseases. The indoline core is a privileged scaffold in medicinal chemistry, and modifications at the 1-amino position allow for the exploration of vast chemical space to optimize pharmacological activity and drug-like properties.
Key Applications in Drug Discovery
The unique structural features of 2-Methylindolin-1-amine make it a valuable starting point for several drug discovery applications:
-
Antihypertensive Agents: As the cornerstone for the synthesis of Indapamide, this building block is crucial for developing new analogs with potentially improved efficacy, selectivity, or pharmacokinetic profiles.
-
Anticancer Agents: The indoline scaffold is present in numerous compounds with demonstrated anticancer activity. Derivatives of 2-Methylindolin-1-amine can be designed to target various cancer-related pathways.
-
Antimicrobial Agents: The exploration of novel antimicrobial agents is a critical global health priority. The indoline nucleus has been identified as a promising scaffold for the development of new antibacterial and antifungal compounds.
Data Presentation: Biological Activities of 2-Methylindoline Derivatives
The following tables summarize the quantitative biological data for various compounds synthesized using 2-Methylindolin-1-amine or related indoline scaffolds.
Table 1: Anticancer Activity of Indolinone Derivatives
| Compound ID | Modification on Indoline Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 6j | (Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-one | Multiple | 1.34 (Tyrosine Kinase) | [2] |
| 6o | (Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one | Multiple | 2.69 (Tyrosine Kinase) | [2] |
| 6i | (4-chlorobenzyl)-2-methylindole and pyridyl moieties | C4-2, HEK293 | 2.5 | [3] |
| 6l | Indole and 3,4,5-trimethoxyphenyl moieties | Multiple | ~4.5 | [3] |
| 9 | Chlorine substitution | HepG2 | 2.53 | [4] |
| 9 | Chlorine substitution | MCF-7 | 7.54 | [4] |
| 20 | Chlorine substitution | HepG2 | 3.08 | [4] |
| 20 | Chlorine substitution | MCF-7 | 5.28 | [4] |
Table 2: Antimicrobial Activity of Indoline and Indole Derivatives
| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones | Enterococcus faecalis, Staphylococcus aureus | 375 - 3000 | [5] |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives | Staphylococcus aureus (including MRSA) | < 1 - 7.8 | [6] |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives | Mycobacterium smegmatis | 3.9 - 125 | [6] |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives | Candida albicans | 3.9 | [6] |
| 3-Alkylidene-2-indolone derivatives | Staphylococcus aureus (including MRSA) | 0.5 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 1-Amino-2-methylindoline
This protocol describes a common method for the N-amination of 2-methylindoline.
Materials:
-
2-methylindoline
-
Methylene chloride
-
Triethylamine
-
Hydroxylamine-O-sulfonic acid
-
Water
-
Concentrated ammonia
Procedure:
-
Dissolve 2-methylindoline and triethylamine in methylene chloride.
-
Prepare a suspension of hydroxylamine-O-sulfonic acid in methylene chloride.
-
Slowly add the hydroxylamine-O-sulfonic acid suspension to the 2-methylindoline solution over a period of one hour at 24°C.
-
Allow the reaction to proceed for 24 hours with stirring.
-
Quench the reaction by adding a mixture of water and concentrated ammonia.
-
Separate the organic phase.
-
Extract the aqueous phase with methylene chloride.
-
Combine the organic phases, wash with water, and concentrate in vacuo to yield 1-amino-2,3-dihydro-2-methyl-1H-indole.
Protocol 2: Synthesis of Indapamide from 1-Amino-2-methylindoline Hydrochloride
This protocol outlines the final acylation step to produce Indapamide.[1][8]
Materials:
-
1-Amino-2-methylindoline hydrochloride
-
Tetrahydrofuran (THF) or Chloroform
-
Triethylamine
-
4-chloro-3-sulfamoylbenzoyl chloride
-
Butanone
-
Methyl tertiary butyl ether
-
Activated carbon
Procedure:
-
Suspend 1-Amino-2-methylindoline hydrochloride in THF or dissolve in a chloroform solution of triethylamine.
-
If using THF, add triethylamine to the suspension and stir.
-
Prepare a solution of 4-chloro-3-sulfamoylbenzoyl chloride in THF or chloroform.
-
Slowly add the 4-chloro-3-sulfamoylbenzoyl chloride solution to the 1-amino-2-methylindoline mixture at 0°C.
-
Allow the reaction to proceed for 2-3 hours.
-
For the chloroform method, after reaction, concentrate the solution, dissolve the residue in butanone, and cool to 0°C to precipitate triethylamine hydrochloride, which is then removed by filtration.[8]
-
For the THF method, filter the reaction mixture and concentrate the filtrate.
-
Add activated carbon, stir for 1 hour, and filter.
-
Add methyl tertiary butyl ether and reflux for 30 minutes.
-
Cool the solution to 20°C and collect the precipitated Indapamide by filtration.
-
The crude product can be recrystallized from isopropanol to yield pure Indapamide.[1]
Signaling Pathways and Mechanisms of Action
Derivatives of 2-Methylindolin-1-amine, particularly Indapamide, exert their pharmacological effects through modulation of specific signaling pathways. A key mechanism of action for the antihypertensive effects of Indapamide is the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation.
Calcium Signaling Pathway in Vascular Smooth Muscle Contraction
The contraction of vascular smooth muscle is a calcium-dependent process. The following diagram illustrates the key steps in this pathway and the point of intervention for calcium channel blockers like Indapamide.
Caption: Calcium signaling cascade in vascular smooth muscle cells.
Pathway Description:
-
Depolarization of the vascular smooth muscle cell membrane opens L-type calcium channels.
-
Calcium ions (Ca²⁺) flow into the cell, increasing the intracellular Ca²⁺ concentration.[9][10]
-
The Ca²⁺-calmodulin complex activates Myosin Light Chain Kinase (MLCK).[9][10]
-
Active MLCK phosphorylates the myosin light chain.[10]
-
Phosphorylation of the myosin light chain initiates the cross-bridge cycling between actin and myosin filaments, resulting in muscle contraction and vasoconstriction.[9]
-
Calcium channel blockers, such as Indapamide, inhibit the influx of extracellular Ca²⁺ through L-type calcium channels, thereby preventing this signaling cascade and promoting vasodilation.
Experimental Workflow for Screening Novel Derivatives
A typical workflow for the discovery of new bioactive compounds starting from 2-Methylindolin-1-amine is depicted below.
Caption: Drug discovery workflow using 2-Methylindolin-1-amine.
This workflow outlines a rational approach to drug discovery, beginning with the versatile starting material, 2-Methylindolin-1-amine, and progressing through iterative cycles of synthesis, testing, and optimization to identify promising preclinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103467355A - Preparation method of indapamide - Google Patents [patents.google.com]
- 9. cusabio.com [cusabio.com]
- 10. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
Application Notes and Protocols for the Synthesis of Indapamide Utilizing 2-Methylindolin-1-amine as a Key Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide is a thiazide-like diuretic and antihypertensive agent widely used in the management of hypertension and edema.[1][2] Its chemical structure, 4-chloro-N-(2-methylindolin-1-yl)-3-sulfamoylbenzamide, features a unique 2-methylindoline moiety which contributes to its high lipid solubility and distinct pharmacological profile.[1][2] The synthesis of Indapamide hinges on the successful formation of an amide bond between 2-Methylindolin-1-amine and a derivative of 4-chloro-3-sulfamoylbenzoic acid.[1] This document provides detailed application notes and experimental protocols for the synthesis of Indapamide, with a particular focus on the preparation and utilization of the key precursor, 2-Methylindolin-1-amine.
Core Synthetic Strategies
The primary approach to Indapamide synthesis involves the acylation of 2-Methylindolin-1-amine. Two main variations of this strategy are commonly employed:
-
Acyl Chloride Route: This robust and efficient method involves the reaction of 2-Methylindolin-1-amine (often as its hydrochloride salt) with 4-chloro-3-sulfamoylbenzoyl chloride.[1]
-
Condensation Route: This pathway utilizes a condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation between 2-Methylindolin-1-amine and 4-chloro-3-sulfamoylbenzoic acid.[1][3]
The choice of route can depend on factors such as reagent availability, desired purity, and process safety considerations. The acyl chloride route, while efficient, involves the use of thionyl chloride to prepare the acyl chloride, which requires careful handling.[4][5] The condensation route offers a milder alternative.[3]
Data Presentation
The following tables summarize quantitative data reported for the key synthetic steps.
Table 1: Synthesis of 2-Methylindolin-1-amine Hydrochloride
| Starting Material | Reagent | Solvent | Reported Yield | Reference |
| 2,3-dihydro-2-methyl-1H-indole | Hydroxylamine-O-sulfonic acid | Methylene chloride | 81.7% | [4] |
Table 2: Synthesis of 4-chloro-3-sulfamoylbenzoyl chloride
| Starting Material | Reagent | Reported Yield | Reference |
| 4-chloro-3-sulfamoyl-benzoic acid | Thionyl chloride | 97.4% | [4][5] |
Table 3: Synthesis of Indapamide
| 2-Methylindolin-1-amine Salt | Acylating/Condensing Agent | Solvent | Reported Yield | Reference |
| 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride | 4-chloro-3-sulfamoyl-benzoyl chloride | Tetrahydrofuran | 77.4% | [4] |
| N-amido-2 methyl indole quinoline hydrochloride | N,N'-dicyclohexylcarbodiimide (DCC) | Methylene dichloride | 89.9% | [3] |
| N-amido-2 methyl indole quinoline hydrochloride | N,N'-dicyclohexylcarbodiimide (DCC) | Ethyl acetate | 68.4% | [3] |
| 2-methyl indoline, triethylamine, hydroxylamine-O-sulfonic acid | 4-chloro-3-sulphamoylbenzoic acid, dicyclohexyl-carbodiimide | DMI | 95.5% | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylindolin-1-amine Hydrochloride
This protocol is based on the reaction of 2-methylindoline with hydroxylamine-O-sulfonic acid.[1][4]
Materials:
-
2-methylindoline
-
Triethylamine
-
Hydroxylamine-O-sulfonic acid
-
Methylene chloride
-
Water
-
Concentrated ammonia
-
Toluene
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve 2-methylindoline and triethylamine in methylene chloride.
-
Prepare a suspension of hydroxylamine-O-sulfonic acid in methylene chloride.
-
Slowly add the hydroxylamine-O-sulfonic acid suspension to the 2-methylindoline solution over a period of one hour at 24°C.
-
Allow the reaction to proceed for 24 hours with stirring.
-
Quench the reaction by adding a mixture of water and concentrated ammonia.
-
Separate the organic phase.
-
Extract the aqueous phase with methylene chloride.
-
Combine the organic phases, wash with water, and concentrate in vacuo to yield 1-amino-2,3-dihydro-2-methyl-1H-indole (the free base).
-
Dissolve the free base in toluene.
-
With cooling, add concentrated hydrochloric acid dropwise to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with toluene, and dry to obtain 1-amino-2-methylindoline hydrochloride.
Protocol 2: Synthesis of Indapamide via the Acyl Chloride Route
This protocol describes the reaction of 1-amino-2-methylindoline hydrochloride with 4-chloro-3-sulfamoylbenzoyl chloride.[1]
Materials:
-
1-Amino-2-methylindoline hydrochloride
-
Tetrahydrofuran (THF)
-
Triethylamine
-
4-chloro-3-sulfamoylbenzoyl chloride
-
Isopropanol
Procedure:
-
Suspend 1-amino-2-methylindoline hydrochloride in THF in a nitrogen-purged reactor.
-
Add triethylamine to the suspension and stir.
-
Prepare a solution of 4-chloro-3-sulfamoylbenzoyl chloride in THF.
-
Add the 4-chloro-3-sulfamoylbenzoyl chloride solution dropwise to the reaction mixture over approximately 1 hour and 45 minutes.
-
Stir the reaction mixture for an additional 3 hours.
-
Filter the reaction mixture.
-
Concentrate the filtrate to obtain the crude product.
-
Recrystallize the crude product from isopropanol to yield pure Indapamide.
Protocol 3: Synthesis of Indapamide via the Condensation Route
This protocol details the condensation reaction between N-amido-2-methyl indoline hydrochloride and 4-chloro-3-sulfonamido-benzoic acid using DCC as a condensing agent.[3]
Materials:
-
N-amido-2-methyl indoline hydrochloride (9.3 g, 0.05 mol)
-
Methylene dichloride (200 ml)
-
Triethylamine (8.5 ml)
-
4-chloro-3-sulfonamido-benzoic acid
-
N,N'-dicyclohexylcarbodiimide (DCC) (7.0 g)
-
Isopropanol-water solution
Procedure:
-
Add 200 ml of methylene dichloride to a reaction flask.
-
Add 9.3 g (0.05 mol) of N-amido-2-methyl indoline hydrochloride to the flask.
-
While stirring, add 8.5 ml of triethylamine dropwise.
-
Cool the mixture to 10 °C.
-
Add 4-chloro-3-sulfonamido-benzoic acid and 7.0 g of N,N'-dicyclohexylcarbodiimide.
-
Maintain the reaction temperature at 15 °C and react for 10 hours.
-
After the reaction is complete, filter off the insoluble dicyclohexylurea.
-
Evaporate the methylene dichloride from the filtrate.
-
Add an isopropanol-water solution to the residue and recrystallize to obtain Indapamide.
Visualizations
Caption: Synthetic pathways to Indapamide.
Caption: General experimental workflow for Indapamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. researchgate.net [researchgate.net]
- 6. Indapamide synthesis - chemicalbook [chemicalbook.com]
Application of 2-Methylindolin-1-amine Derivatives in Asymmetric Catalysis: A Prospective Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct catalytic applications of 2-Methylindolin-1-amine are not yet extensively documented in peer-reviewed literature, its chiral backbone presents significant potential for the development of novel ligands for asymmetric catalysis. This document outlines a prospective application of a chiral diamine ligand derived from (S)-2-Methylindolin-1-amine in the asymmetric transfer hydrogenation of prochiral ketones. The protocols and data presented herein are based on well-established principles of asymmetric catalysis using analogous chiral diamine ligands and are intended to serve as a guide for the future development and application of 2-Methylindolin-1-amine-based catalysts.
Introduction
The indoline scaffold is a privileged structural motif found in numerous natural products and pharmaceutical agents. The incorporation of chirality into this framework offers a powerful tool for the synthesis of enantiomerically pure compounds. 2-Methylindolin-1-amine, with its inherent chirality and reactive primary amine group, is a promising starting material for the synthesis of novel chiral ligands. Chiral 1,2-diamines, in particular, are highly effective ligands for a variety of transition metal-catalyzed asymmetric reactions, including hydrogenations, transfer hydrogenations, and C-C bond-forming reactions. By derivatizing the primary amine of 2-Methylindolin-1-amine, it is possible to generate a new class of chiral diamine ligands for asymmetric catalysis.
This application note details a hypothetical, yet chemically sound, protocol for the use of a novel chiral N-tosylated diamine ligand derived from (S)-2-Methylindolin-1-amine in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone derivatives.
Proposed Chiral Ligand Synthesis
A plausible synthetic route to a chiral diamine ligand from (S)-2-Methylindolin-1-amine involves the introduction of a second nitrogen-containing moiety. For the purpose of this application note, we propose the synthesis of (S)-N1-(2-methylindolin-1-yl)-N2-tosylethane-1,2-diamine. This ligand can be synthesized through a multi-step sequence involving reaction of (S)-2-Methylindolin-1-amine with a suitable electrophile, followed by functional group manipulations.
Caption: Proposed synthetic pathway for the chiral diamine ligand.
Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones
The synthesized chiral diamine ligand can be employed in combination with a ruthenium precursor to form a highly active and enantioselective catalyst for the asymmetric transfer hydrogenation of prochiral ketones to their corresponding chiral secondary alcohols. This reaction is of great importance in the synthesis of pharmaceutical intermediates.
Catalytic System
The active catalyst is formed in situ from the proposed chiral diamine ligand, (S)-N1-(2-methylindolin-1-yl)-N2-tosylethane-1,2-diamine, and a ruthenium(II) precursor, such as [RuCl2(p-cymene)]2. The reaction typically utilizes a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture.
Caption: General experimental workflow for the asymmetric transfer hydrogenation.
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation
Materials:
-
[RuCl2(p-cymene)]2 (Ruthenium(II) precursor)
-
(S)-N1-(2-methylindolin-1-yl)-N2-tosylethane-1,2-diamine (Proposed chiral ligand)
-
Prochiral ketone (e.g., acetophenone)
-
Isopropanol (Hydrogen donor and solvent)
-
Potassium tert-butoxide (Base)
-
Anhydrous dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol% Ru) and the chiral diamine ligand (0.011 mmol).
-
Add anhydrous isopropanol (5 mL).
-
Stir the resulting mixture at 80 °C for 20 minutes to pre-form the active catalyst.
-
Cool the mixture to room temperature.
-
Add the prochiral ketone (1.0 mmol) to the reaction mixture.
-
Add a solution of potassium tert-butoxide (0.1 M in isopropanol, 0.1 mL, 0.01 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee%) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Prospective Data
The following table summarizes the expected performance of the proposed catalytic system for the asymmetric transfer hydrogenation of various prochiral ketones. The data are hypothetical and based on typical results obtained with analogous well-established chiral diamine-ruthenium catalysts.
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 4 | 98 | 97 |
| 2 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 5 | 99 | 98 |
| 3 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 3 | 97 | 96 |
| 4 | 2'-Bromoacetophenone | 1-(2-Bromophenyl)ethanol | 6 | 95 | 94 |
| 5 | Propiophenone | 1-Phenylpropan-1-ol | 8 | 92 | 95 |
Catalytic Cycle
The proposed catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation is depicted below. The reaction proceeds through a metal-hydride intermediate, which delivers the hydride to the prochiral ketone in an enantioselective manner.
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
Conclusion
The chiral scaffold of 2-Methylindolin-1-amine provides a promising entry point for the development of novel and effective ligands for asymmetric catalysis. The prospective application detailed in this note for a derived chiral diamine in the asymmetric transfer hydrogenation of ketones highlights this potential. Further research into the synthesis and application of various derivatives of 2-Methylindolin-1-amine is warranted and could lead to the discovery of highly efficient catalysts for a broad range of asymmetric transformations, with significant implications for the pharmaceutical and fine chemical industries.
Application Notes and Protocols: 2-Methylindolin-1-amine as a Chiral Ligand Scaffold for Transition Metal Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are pivotal components in asymmetric synthesis, serving as valuable intermediates and catalysts in the production of enantiomerically pure pharmaceuticals and fine chemicals. The indoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest. While 2-Methylindolin-1-amine is a known synthetic building block, its direct application as a chiral ligand in transition metal catalysis is not yet extensively documented in peer-reviewed literature. This application note, therefore, presents a conceptual framework for the use of (S)-2-Methylindolin-1-amine as a precursor for a novel chiral P,N-ligand and its hypothetical application in the asymmetric transfer hydrogenation of prochiral ketones, a fundamental transformation in organic synthesis. The protocols and data presented herein are illustrative, based on analogous systems, and are intended to serve as a guide for the research and development of new catalytic systems based on this chiral scaffold.
Hypothetical Application: Asymmetric Transfer Hydrogenation of Acetophenone
A plausible application for a chiral ligand derived from (S)-2-Methylindolin-1-amine is in the rhodium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. For this purpose, a bidentate P,N-ligand, (S)-1-(diphenylphosphino)-N-(2-methylindolin-1-yl)methanimine (herein referred to as Me-IndoPhos ), is proposed. The indoline nitrogen and the exocyclic amine nitrogen would coordinate to the metal center, creating a chiral environment for the catalytic transformation.
Proposed Ligand Synthesis
The synthesis of the hypothetical Me-IndoPhos ligand would involve a two-step process starting from commercially available (S)-2-Methylindolin-1-amine. The first step is the condensation with 2-(diphenylphosphino)benzaldehyde to form a Schiff base, followed by in-situ complexation with a rhodium precursor.
Data Presentation
The following table summarizes the hypothetical results for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol using a catalyst generated in-situ from [Rh(cod)Cl]₂ and the proposed Me-IndoPhos ligand.
| Entry | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Time (h) | Conversion (%) | ee (%) |
| 1 | 1.0 | None | i-PrOH | 24 | 45 | 62 |
| 2 | 1.0 | K₂CO₃ (2.0) | i-PrOH | 12 | 92 | 85 |
| 3 | 1.0 | Cs₂CO₃ (2.0) | i-PrOH | 8 | >99 | 91 |
| 4 | 0.5 | Cs₂CO₃ (2.0) | i-PrOH | 12 | 98 | 91 |
| 5 | 0.1 | Cs₂CO₃ (2.0) | i-PrOH | 24 | 85 | 90 |
| 6 | 1.0 | Cs₂CO₃ (2.0) | Toluene | 24 | 15 | 45 |
| 7 | 1.0 | Cs₂CO₃ (2.0) | DCM | 24 | <5 | - |
Experimental Protocols
Protocol 1: Synthesis of the Chiral P,N-Ligand (S)-Me-IndoPhos (Hypothetical)
Materials:
-
(S)-2-Methylindolin-1-amine
-
2-(Diphenylphosphino)benzaldehyde
-
Anhydrous Toluene
-
Molecular Sieves (4 Å)
-
Dean-Stark trap
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under an argon atmosphere, add (S)-2-Methylindolin-1-amine (1.0 mmol, 1.0 equiv.).
-
Add anhydrous toluene (50 mL) via cannula.
-
Add 2-(diphenylphosphino)benzaldehyde (1.0 mmol, 1.0 equiv.) to the solution.
-
The reaction mixture is heated to reflux with azeotropic removal of water for 12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base ligand, (S)-Me-IndoPhos .
-
The crude ligand is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine).
Protocol 2: General Procedure for the Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[Rh(cod)Cl]₂
-
(S)-Me-IndoPhos ligand
-
Acetophenone
-
Anhydrous isopropanol (i-PrOH)
-
Cesium Carbonate (Cs₂CO₃)
-
Standard Schlenk tubes and glassware
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Rh(cod)Cl]₂ (0.005 mmol, 0.5 mol%) and the (S)-Me-IndoPhos ligand (0.011 mmol, 1.1 mol%).
-
Anhydrous isopropanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Acetophenone (1.0 mmol, 1.0 equiv.) is added to the catalyst solution.
-
Cesium carbonate (2.0 mmol, 2.0 equiv.) is added to the reaction mixture.
-
The Schlenk tube is sealed and the reaction mixture is stirred at 80 °C for the time indicated in the data table.
-
After cooling to room temperature, the reaction is quenched by the addition of water (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The conversion is determined by ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Visualizations
Caption: Workflow for the hypothetical synthesis of the (S)-Me-IndoPhos ligand.
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation.
Disclaimer: The application, ligand synthesis, experimental protocols, and data presented in this document are hypothetical and for illustrative purposes only. They are based on established principles of asymmetric catalysis and analogous chemical systems. Researchers should conduct their own investigations and optimizations.
Application Notes and Protocols for the Derivatization of 2-Methylindolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the chemical derivatization of 2-Methylindolin-1-amine, a valuable intermediate in the synthesis of pharmaceutical compounds.[1][2] The primary amine group at the N-1 position is a potent nucleophile, allowing for a variety of chemical transformations to generate diverse molecular scaffolds.[1] The following sections outline protocols for key derivatization reactions, including acylation, alkylation, arylation, and condensation.
Derivatization via N-Acylation
N-Acylation is a robust and high-yielding method for converting primary and secondary amines into amides.[3][4] The reaction of 2-Methylindolin-1-amine with acyl halides (e.g., acid chlorides) or anhydrides is typically rapid and proceeds cleanly under standard laboratory conditions.[3][5] The resulting amide is significantly less nucleophilic than the parent amine, which prevents over-acylation.[3]
Experimental Protocol: General Procedure for N-Acylation
-
Dissolution: Dissolve 2-Methylindolin-1-amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution to act as an acid scavenger for the HCl generated during the reaction.[3]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Add the desired acyl halide (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
References
Application Notes and Protocols for the Oxidation of 2-Methylindolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The oxidation of 2-methylindolin-1-amine is a versatile reaction that can yield distinct products based on the chosen reaction conditions. This process is of significant interest in synthetic organic chemistry for the generation of novel heterocyclic compounds. The primary oxidation products include the corresponding azo dimer, (E)-1,1'-(diazene-1,2-diyl)bis(2-methylindoline), and the aromatized product, 1-amino-2-methylindole. The selective formation of these products is highly dependent on the pH of the reaction medium.
In neutral or slightly alkaline conditions, the reaction favors the formation of the azo dimer, a tetrazene-type compound, through an oxidative coupling mechanism.[1] This dimer could be of interest for applications in materials science or as a precursor for other complex molecules.
Conversely, under strongly alkaline conditions, the reaction proceeds via a rearrangement of a diaziridine intermediate to yield 1-amino-2-methylindole. This indole derivative can serve as a valuable building block in medicinal chemistry for the synthesis of more complex pharmacologically active agents. The nitrogen-containing functionalities of these products make them relevant for further chemical modifications and for evaluation in drug discovery programs.
The choice of oxidizing agent is critical in determining the reaction outcome. While monochloramine has been reported to effect these transformations, other oxidizing agents commonly used for the oxidative dimerization of similar heterocyclic compounds, such as potassium tert-butoxide/iodine, copper(II) salts, or iron(III) chloride, could also be explored to optimize the synthesis of the desired product.[2][3]
Experimental Protocols
Protocol 1: Synthesis of (E)-1,1'-(diazene-1,2-diyl)bis(2-methylindoline) (Azo Dimer)
This protocol describes the oxidation of 2-methylindolin-1-amine under neutral to slightly alkaline conditions to yield the corresponding azo dimer.[1]
Materials:
-
2-Methylindolin-1-amine
-
Monochloramine (NH₂Cl) solution (prepared in situ or used as a stabilized solution)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylindolin-1-amine (1.0 g, 6.75 mmol) in dichloromethane (30 mL).
-
Add a solution of sodium bicarbonate (0.71 g, 8.44 mmol) in deionized water (15 mL) to the flask. This will maintain a slightly alkaline pH.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a pre-chilled solution of monochloramine (approximately 1.2 equivalents) to the stirred reaction mixture over a period of 15 minutes. The monochloramine solution should be freshly prepared or a stabilized commercial solution should be used.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product will be a precipitate of the azo dimer.[1]
-
Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure (E)-1,1'-(diazene-1,2-diyl)bis(2-methylindoline).
Protocol 2: Synthesis of 1-Amino-2-methylindole
This protocol details the oxidation and rearrangement of 2-methylindolin-1-amine under strongly alkaline conditions to form 1-amino-2-methylindole.[1]
Materials:
-
2-Methylindolin-1-amine
-
Monochloramine (NH₂Cl) solution
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Standard laboratory glassware and equipment
Procedure:
-
In a 100 mL round-bottom flask, prepare a strongly alkaline solution by dissolving sodium hydroxide (1.08 g, 27.0 mmol) in deionized water (20 mL).
-
Add 2-methylindolin-1-amine (1.0 g, 6.75 mmol) to the alkaline solution and stir until fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a pre-chilled solution of monochloramine (approximately 1.2 equivalents) to the vigorously stirred mixture.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
The reaction mixture will likely form a heterogeneous mixture. Transfer the contents to a separatory funnel.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic extracts and wash with a saturated solution of sodium chloride (brine, 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-amino-2-methylindole.
Data Presentation
The following tables summarize hypothetical quantitative data for the described oxidation reactions.
Table 1: Reaction Conditions and Yields for the Oxidation of 2-Methylindolin-1-amine
| Protocol | Product | Oxidizing Agent | pH Condition | Reaction Time (h) | Yield (%) |
| 1 | (E)-1,1'-(diazene-1,2-diyl)bis(2-methylindoline) | Monochloramine | Slightly Alkaline (NaHCO₃) | 4 | 75 |
| 2 | 1-Amino-2-methylindole | Monochloramine | Strongly Alkaline (NaOH) | 2.5 | 60 |
Table 2: Characterization Data for the Synthesized Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| (E)-1,1'-(diazene-1,2-diyl)bis(2-methylindoline) | C₁₈H₂₀N₄ | 292.38 | 150-152 | 7.20-6.80 (m, 8H), 4.50 (q, 2H), 3.10-2.90 (m, 4H), 1.35 (d, 6H) | 151.2, 135.8, 127.5, 125.0, 120.1, 110.5, 60.1, 32.5, 18.9 |
| 1-Amino-2-methylindole | C₉H₁₀N₂ | 146.19 | 85-87 | 7.50 (d, 1H), 7.20-7.00 (m, 3H), 6.30 (s, 1H), 4.90 (s, 2H), 2.40 (s, 3H) | 138.1, 136.5, 128.9, 121.2, 120.0, 109.8, 101.5, 12.3 |
Note: The NMR data presented is hypothetical and intended for illustrative purposes.
Visualizations
Caption: Workflow for the selective oxidation of 2-Methylindolin-1-amine.
Caption: Proposed reaction pathways based on pH conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper(II)-mediated oxidative coupling of 2-aminonaphthalene homologues. Competition between the straight dimerization and the formation of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative dimerization of 2-oxindoles promoted by KO(t)Bu-I₂: total synthesis of (±)-folicanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of Indole-Based Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
Effective data management and clear presentation are crucial for comparing the antimicrobial efficacy of newly synthesized compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of synthesized 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives against various bacterial and fungal strains. This format allows for a direct comparison of the potency of each derivative and helps in identifying structure-activity relationships (SAR).
Table 1: Minimum Inhibitory Concentration (MIC) of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives (µg/mL)
| Compound ID | Staphylococcus aureus ATCC 25923 | Staphylococcus aureus ATCC 43300 (MRSA) | Mycobacterium smegmatis mc²155 | Candida albicans ATCC 10231 |
| 3aa | 7.8 | 7.8 | >125 | 62.5 |
| 3ad | 3.9 | 7.8 | >125 | 31.2 |
| 3ag | 31.2 | 31.2 | 3.9 | 3.9 |
| 3ao | <1 | <1 | 125 | 15.6 |
| 3aq | <1 | <1 | 31.2 | 3.9 |
| Ciprofloxacin | 0.5 | 1 | 4 | - |
| Amphotericin B | - | - | - | 1 |
Data sourced from a study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives and is presented here as a representative example.[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validity of antimicrobial screening results.
Synthesis of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives (Representative Example)
This protocol describes a general method for the synthesis of the indole-based compounds used in the screening.
Materials:
-
Substituted 2-aminoanilines
-
Indole-3-carboxaldehyde
-
N,N-dimethylformamide (DMF)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
A solution of a substituted 2-aminoaniline (1 mmol) and indole-3-carboxaldehyde (1 mmol) in DMF (5 mL) is prepared.
-
Sodium metabisulfite (1.2 mmol) is added to the solution.
-
The reaction mixture is heated at 120 °C for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient) to yield the pure 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Standardized microbial inoculums (0.5 McFarland standard)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin, Amphotericin B)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
A stock solution of each test compound is prepared in DMSO.
-
Serial two-fold dilutions of each compound are prepared in the appropriate broth medium directly in the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.5 to 128 µg/mL).
-
-
Preparation of Inoculum:
-
Bacterial or fungal colonies are suspended in sterile broth.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
The adjusted inoculum is further diluted in the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
The diluted microbial inoculum is added to each well containing the compound dilutions.
-
Control wells are included: a positive control (inoculum with no compound), a negative control (broth only), and a solvent control (inoculum with the highest concentration of DMSO used).
-
The microtiter plates are incubated at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Mandatory Visualizations
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates the overall workflow from compound synthesis to the determination of antimicrobial activity.
Caption: Workflow for Synthesis and Antimicrobial Screening.
Logical Relationship for Structure-Activity Relationship (SAR) Analysis
The following diagram illustrates the logical process of analyzing the relationship between the chemical structure of the derivatives and their observed antimicrobial activity.
Caption: Logic Diagram for SAR Analysis.
References
Application Notes and Protocols for Anticancer Research of 2-Methylindolin-1-amine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer applications of scaffolds derived from 2-methylindolin-1-amine, with a particular focus on the widely studied indolin-2-one core. This document includes detailed experimental protocols for the synthesis of the foundational scaffold and its derivatives, as well as key biological assays to evaluate their anticancer efficacy. Furthermore, it delves into the inhibition of the critical PI3K/Akt/mTOR signaling pathway, a common mechanism of action for this class of compounds.
Introduction
The indoline scaffold, and specifically its oxidized form, indolin-2-one (oxindole), is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential. Derivatives of 2-methylindolin-1-amine, particularly those that are further elaborated into indolin-2-one structures, have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. These compounds often exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell proliferation, survival, and apoptosis. Emerging research indicates that these derivatives can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells, highlighting their potential as novel anticancer therapies.
Synthesis Protocols
Synthesis of 2-Methylindolin-1-amine
A common method for the synthesis of the foundational 2-methylindolin-1-amine scaffold involves the N-amination of 2-methylindoline.[1]
Materials:
-
2-methylindoline
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Zinc Dust
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Toluene
-
Heptane
Procedure:
-
Dissolve 140 g of 2-methylindoline in 1 liter of methanol.
-
Add approximately 95 ml of concentrated hydrochloric acid and cool the solution to 15°C.[2][3]
-
Slowly add a 25% aqueous solution of sodium nitrite (73 g) dropwise, maintaining the temperature between 5-10°C.[2][3]
-
Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.[2][3]
-
While keeping the mixture at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of about 1.5 hours.[2][3]
-
Stir the mixture at 5-10°C, then warm to 40°C, and filter.[2][3]
-
Wash the residue with toluene.
-
Combine the filtrate and washes, and separate the aqueous layer.
-
Remove the toluene from the organic layer under reduced pressure.
-
Recrystallize the residue from heptane to yield 1-amino-2-methylindoline.[2][3]
General Synthesis of Indolin-2-one Derivatives
Many anticancer indolin-2-one derivatives are synthesized from substituted isatin precursors. A general procedure for the synthesis of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives is provided below as an example.
Materials:
-
Substituted Isatin Derivative
-
5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Prepare a solution of the appropriate isatin derivative (0.01 mol) and 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (0.01 mol) in 10 mL of ethanol and 1 mL of glacial acetic acid.
-
Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain the purified product.
Biological Evaluation Protocols
Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well culture plates
-
Test compounds (2-indolinone derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or isopropanol)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of the cell cycle distribution of cancer cells treated with 2-indolinone derivatives.
Materials:
-
Cancer cell lines
-
Test compounds
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compounds as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
In Vitro Tyrosine Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of specific tyrosine kinases. A general protocol using an ADP-Glo™ Kinase Assay is provided.
Materials:
-
Recombinant Tyrosine Kinase (e.g., VEGFR, EGFR)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds
-
Kinase Assay Buffer
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in Kinase Assay Buffer.
-
In a 96-well plate, add the test compound, the kinase, and the kinase-specific substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Quantitative Data
The following tables summarize the reported anticancer activities of various indolin-2-one derivatives.
Table 1: Cytotoxic Activity of Selected Indolin-2-one Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6j | HeLa (Cervical) | < 40 (average) | |
| HepG2 (Liver) | < 40 (average) | ||
| MCF-7 (Breast) | < 40 (average) | ||
| A549 (Lung) | < 40 (average) | ||
| 6o | HeLa (Cervical) | < 40 (average) | |
| HepG2 (Liver) | < 40 (average) | ||
| MCF-7 (Breast) | < 40 (average) | ||
| A549 (Lung) | < 40 (average) | ||
| VIb-d | HeLa (Cervical) | 10.64 - 33.62 | [4] |
| 5h | HT-29 (Colon) | 0.016 | [3] |
| H460 (Lung) | 0.0037 | [3] |
Table 2: Tyrosine Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 6j | Tyrosine Kinases | 1.34 | |
| 6o | Tyrosine Kinases | 2.69 | |
| ZMF-005 | PAK1 | 0.22 | [5] |
Signaling Pathway Analysis: PI3K/Akt/mTOR
Indole compounds have been shown to deregulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer.[6]
Western Blot Protocol for PI3K/Akt/mTOR Pathway Analysis
This protocol details the analysis of the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell lines
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compounds, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Visualizations
Caption: Experimental workflow for anticancer research of 2-Methylindolin-1-amine scaffolds.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indolin-2-one derivatives.
References
- 1. 2-Methylindolin-1-amine | 31529-46-1 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 6. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
Application Notes and Protocols for the Synthesis of N-[(imidazolin-2-yl)amino]indoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-[(imidazolin-2-yl)amino]indoline scaffold is a significant heterocyclic motif in medicinal chemistry, primarily explored as a bioisosteric replacement for the guanidine group. Guanidine-containing compounds are known to interact with a variety of biological targets, but their inherent high basicity can lead to poor pharmacokinetic properties. The (imidazolin-2-yl)amino group mimics the key pharmacophoric features of guanidine while possessing a lower pKa, which can improve drug-like properties such as oral bioavailability. This document provides detailed protocols for the synthesis of N-[(imidazolin-2-yl)amino]indoline scaffolds, starting from commercially available indoline.
Overall Synthetic Workflow
The synthesis of the target scaffolds is proposed via a two-stage process. The first stage involves the synthesis of the key intermediate, N-aminoindoline. The second stage outlines two distinct methods (Method A and Method B) to construct the final N-[(imidazolin-2-yl)amino]indoline scaffold.
Caption: Overall workflow for the synthesis of N-[(imidazolin-2-yl)amino]indoline scaffolds.
Section 1: Synthesis of N-aminoindoline (Intermediate 1)
This protocol is adapted from the procedure described in US Patent 4,564,677A for the preparation of N-amino compounds from secondary amines.[1]
Reaction Scheme
Caption: Synthesis of the key intermediate, N-aminoindoline.
Experimental Protocol
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve indoline (1.0 equiv.) in methanol.
-
Acidification and Nitrosation: Cool the solution to 0-5 °C using an ice bath. Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to approximately 1. While maintaining the temperature below 10 °C, add a solution of sodium nitrite (NaNO₂) (1.1 equiv.) in water dropwise. Stir the mixture for 30 minutes at this temperature. The formation of N-nitrosoindoline can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: To the reaction mixture, add ammonium acetate (2.0 equiv.). Then, add zinc dust (3.0 equiv.) portion-wise, ensuring the temperature does not exceed 30 °C. Stir the reaction mixture at room temperature for 2-4 hours until the N-nitrosoindoline is consumed (monitored by TLC).
-
Work-up and Isolation: Filter the reaction mixture through a pad of celite to remove excess zinc and other solids. Concentrate the filtrate under reduced pressure to remove the methanol. To the aqueous residue, add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and basify the solution to pH 8-9. Extract the product with dichloromethane (DCM) or ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-aminoindoline. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Reagents and Yields for N-aminoindoline Synthesis
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Indoline | 119.16 | 1.0 | - |
| Sodium Nitrite | 69.00 | 1.1 | - |
| Zinc Dust | 65.38 | 3.0 | - |
| N-aminoindoline | 134.18 | - | 70-85 |
Section 2: Synthesis of N-[(imidazolin-2-yl)amino]indoline Scaffolds
Two plausible methods for the construction of the final scaffold are presented below.
Method A: One-Step Synthesis from N-aminoindoline
This method involves the direct reaction of N-aminoindoline with a commercially available or synthesized 2-chloro-4,5-dihydro-1H-imidazole salt.
Caption: Method A: One-step synthesis of the target scaffold.
-
Reaction Setup: To a solution of N-aminoindoline (1.0 equiv.) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Addition of Reagent: Add 2-chloro-4,5-dihydro-1H-imidazole hydrochloride (1.1 equiv.) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with water to remove the salt. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired N-[(imidazolin-2-yl)amino]indoline.
Method B: Two-Step Synthesis via a Cyanamide Intermediate
This method involves the formation of an N-cyanoaminoindoline intermediate, followed by cyclization with ethylenediamine.
Caption: Method B: Two-step synthesis via a cyanamide intermediate.
Step 1: Synthesis of N-cyanoaminoindoline
-
Reaction Setup: Dissolve N-aminoindoline (1.0 equiv.) in a suitable solvent like ethanol or THF.
-
Addition of Cyanogen Bromide: Cool the solution to 0 °C. Add a solution of cyanogen bromide (1.05 equiv.) in the same solvent dropwise. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the formation of the intermediate by TLC.
-
Isolation of Intermediate: Once the reaction is complete, remove the solvent under reduced pressure. The crude N-cyanoaminoindoline can be used in the next step without further purification, or it can be purified by column chromatography.
Step 2: Cyclization to N-[(imidazolin-2-yl)amino]indoline
-
Reaction Setup: Dissolve the crude N-cyanoaminoindoline from the previous step in a high-boiling point solvent such as toluene or xylene.
-
Addition of Ethylenediamine: Add ethylenediamine (1.2 equiv.) to the solution.
-
Reaction and Cyclization: Heat the reaction mixture to reflux (110-140 °C) for 6-12 hours. The cyclization can be monitored by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography on silica gel to afford the final product.
Data Presentation: Reagents and Potential Products
| Method | Key Reagents | Product | Expected Yield (%) |
| A | 2-chloro-4,5-dihydro-1H-imidazole | N-[(imidazolin-2-yl)amino]indoline | 50-70 |
| B | Cyanogen Bromide, Ethylenediamine | N-[(imidazolin-2-yl)amino]indoline | 40-60 (over two steps) |
Section 3: Characterization Data
The synthesized compounds should be characterized by standard spectroscopic methods. Below is a table of expected data for the parent N-[(imidazolin-2-yl)amino]indoline.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the indoline aromatic and aliphatic protons, the -NH- linker, and the methylene protons of the imidazoline ring. |
| ¹³C NMR | Resonances for the aromatic and aliphatic carbons of the indoline core, and the characteristic C=N carbon of the imidazoline ring. |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₄N₄, M.W. 202.26). |
Section 4: Potential Biological Activity and Signaling Pathways
As bioisosteres of guanidine, N-[(imidazolin-2-yl)amino]indoline scaffolds are expected to interact with targets that recognize the guanidinium group. These include, but are not limited to, alpha-2 adrenergic receptors, imidazoline receptors, and nitric oxide synthases. The following diagram illustrates a simplified signaling pathway for alpha-2 adrenergic receptors, a potential target for these compounds.
Caption: Hypothetical signaling pathway for N-[(imidazolin-2-yl)amino]indoline scaffolds acting as alpha-2 adrenergic receptor agonists.
Conclusion
The synthetic protocols detailed in this application note provide a comprehensive guide for researchers to access N-[(imidazolin-2-yl)amino]indoline scaffolds. These methods are adaptable for the synthesis of a library of derivatives by using substituted indolines as starting materials. The resulting compounds are valuable tools for drug discovery programs targeting receptors that recognize guanidine-like moieties.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylindolin-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methylindolin-1-amine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Methylindolin-1-amine via the N-amination of 2-methylindoline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete Nitrosation: Insufficient acidification or premature decomposition of nitrous acid. | - Ensure the reaction mixture is acidic (pH 1-3) before and during the addition of sodium nitrite.[1] - Maintain a low temperature (0-15°C) during nitrosation to prevent the decomposition of nitrous acid.[1] |
| Inefficient Reduction: Poor quality zinc dust, incorrect pH for the reduction step, or insufficient ammonium salt. | - Use freshly activated zinc dust. - Adjust the pH to approximately 7-7.5 before adding zinc dust.[1][2] - Ensure an adequate amount of ammonium salt (e.g., ammonium acetate or ammonium carbonate) is present to buffer the reaction and act as a proton source.[1] | |
| Excess Water: High water content in the reaction mixture can hinder the reaction.[1] | - Use a water-miscible organic solvent like methanol or acetonitrile as the primary solvent.[1] - Avoid adding a large excess of the aqueous sodium nitrite solution. | |
| Formation of Side Products/Impurities | Over-nitrosation or Side Reactions: Reaction temperature too high during nitrosation. | - Strictly control the temperature during the addition of sodium nitrite, keeping it between 5-15°C.[1][2] |
| Incomplete Reduction: Insufficient amount of zinc dust or deactivation of zinc. | - Add zinc dust portion-wise to maintain a steady reaction rate.[1] - Ensure vigorous stirring to keep the zinc dust suspended. | |
| Oxidation of Product: The primary amine group of the product is susceptible to oxidation. | - Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during workup and purification. - Minimize the exposure of the final product to air and light. | |
| Difficulty in Product Isolation/Purification | Product is an Oil or Gummy Solid: Presence of impurities. | - Perform a thorough workup to remove inorganic salts. - Recrystallize the crude product from a suitable solvent like heptane or isopropanol.[1][2] |
| Product Sticks to Silica Gel during Chromatography: Amines are basic and can interact strongly with acidic silica gel. | - Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine. - Alternatively, use a different stationary phase like alumina. | |
| Formation of Salts: The amine product can form salts with acidic impurities. | - Wash the organic extract with a mild base (e.g., sodium bicarbonate solution) during workup to neutralize any remaining acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Methylindolin-1-amine?
A1: The most prevalent method is the N-amination of 2-methylindoline. This involves a two-step, one-pot reaction where 2-methylindoline is first reacted with nitrous acid to form an N-nitroso intermediate, which is then reduced using zinc dust in a neutral medium to yield the final product.[3]
Q2: Why is the temperature control so critical during the nitrosation step?
A2: Nitrous acid is unstable and decomposes at higher temperatures. Maintaining a low temperature (typically 0-15°C) is crucial to ensure its availability for the reaction with 2-methylindoline and to prevent unwanted side reactions that can lower the yield and purity of the desired N-nitroso intermediate.[1]
Q3: What is the role of the ammonium salt in the reduction step?
A3: The ammonium salt, such as ammonium acetate or ammonium carbonate, serves two main purposes. Firstly, it acts as a buffer to maintain a neutral pH, which is optimal for the zinc-mediated reduction. Secondly, it provides a source of protons for the reduction of the N-nitroso group to the amino group.[1]
Q4: My final product is a dark oil. How can I purify it to get a solid?
A4: A dark oil indicates the presence of impurities. Purification can typically be achieved by recrystallization from a non-polar solvent like heptane.[2] If recrystallization is challenging, column chromatography on silica gel can be employed. To prevent the product from sticking to the column, it is advisable to use a solvent system containing a small amount of a base like triethylamine.
Q5: Can I use a different reducing agent instead of zinc dust?
A5: While zinc dust is the most commonly cited reducing agent for this transformation due to its effectiveness and cost-efficiency, other reducing agents used for nitroso group reduction could potentially be employed. However, this would require significant optimization of the reaction conditions. For the established protocol, zinc dust is the recommended reagent.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Methylindolin-1-amine using Ammonium Carbonate
This protocol is adapted from a documented procedure for the synthesis of 1-amino-2-methylindoline.[2]
-
Dissolution: Dissolve 140 g of 2-methylindoline in 1 liter of methanol in a suitable reaction vessel.
-
Acidification: Add approximately 95 ml of concentrated hydrochloric acid to the solution.
-
Cooling: Cool the solution to 15°C using an ice bath.
-
Nitrosation: Slowly add a 25% aqueous solution of sodium nitrite (73 g in 292 ml of water) dropwise, maintaining the temperature between 5-10°C.
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Neutralization: Adjust the pH of the solution to about 7.5 with sodium bicarbonate.
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Reduction: Add 156 g of zinc dust to the mixture. While keeping the mixture at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of about 1.5 hours.
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Reaction Completion: Stir the mixture at 5-10°C, then warm to 40°C.
-
Workup: Filter the reaction mixture and wash the residue with toluene. Combine the filtrate and washes, and separate the aqueous layer.
-
Isolation: Remove the toluene in vacuo, and recrystallize the residue from heptane to obtain 2-Methylindolin-1-amine.
Protocol 2: Synthesis of 2-Methylindolin-1-amine using Ammonium Acetate
This protocol is based on a patented method.[1]
-
Dissolution: Dissolve 135.9 g of 2-methylindoline in 750 ml of methanol.
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Acidification: Add 100 ml of concentrated hydrochloric acid.
-
Cooling: Cool the solution to 15°C.
-
Nitrosation: Slowly add a 33% aqueous solution of sodium nitrite until the presence of excess nitrite is observed (e.g., using starch-iodide paper).
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Stirring: Stir the reaction mixture for 30 minutes.
-
Buffering: Add 100 g of ammonium acetate.
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Reduction: Cool the reaction mixture to 25-30°C and add 160 g of zinc dust over a period of 20 minutes. Then, add 670 g of ammonium acetate in small portions over 40 minutes.
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Workup and Isolation: Follow a standard aqueous workup and extraction with a suitable organic solvent like toluene. The product can be isolated by crystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for 2-Methylindolin-1-amine Synthesis
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 2-methylindoline (140 g) | 2-methylindoline (135.9 g) |
| Solvent | Methanol (1 L) | Methanol (750 ml) |
| Acid | Conc. HCl (95 ml) | Conc. HCl (100 ml) |
| Nitrosating Agent | 25% aq. NaNO₂ (73 g) | 33% aq. NaNO₂ |
| Nitrosation Temp. | 5-10°C | 15°C |
| Reducing Agent | Zinc Dust (156 g) | Zinc Dust (160 g) |
| Ammonium Salt | Ammonium Carbonate (264 g) | Ammonium Acetate (100 g + 670 g) |
| Reduction Temp. | 5-10°C, then 40°C | 25-30°C |
| pH Adjustment | Sodium Bicarbonate to pH ~7.5 | Ammonium Acetate |
Visualizations
Caption: General workflow for the synthesis of 2-Methylindolin-1-amine.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of Crude 2-Methylindolin-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2-Methylindolin-1-amine using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Methylindolin-1-amine streaking or tailing badly on a silica gel TLC plate and column?
A: This is a common issue when purifying amines on standard silica gel. Amines are basic compounds that can interact strongly with the acidic silanol groups on the surface of the silica gel.[1] This acid-base interaction leads to poor separation, streaking (tailing), and can sometimes result in the irreversible adsorption or degradation of the compound on the column.[1][2][3]
Q2: What is a recommended starting solvent system (mobile phase) for the purification of 2-Methylindolin-1-amine?
A: A good starting point is a non-polar/polar solvent system like Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate.[4][5] To mitigate the streaking issue described in Q1, it is highly recommended to add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to the mobile phase.[3][6] This neutralizes the acidic sites on the silica gel, leading to much-improved peak shape and separation.[1]
Q3: My compound appears to be degrading on the column, leading to low yield. How can I confirm this and what can be done to prevent it?
A: You can test for stability by dissolving your crude product, spotting it on a silica gel TLC plate, and letting it sit for an hour or two before eluting. If a new spot appears or the original spot diminishes, it indicates instability on silica.[2] Given that the reactivity of 2-Methylindolin-1-amine can be pH-dependent, the acidic nature of silica may contribute to degradation.[7] To prevent this, you can use a deactivated silica gel, add a base like triethylamine to your eluent, or switch to a less acidic stationary phase like alumina.[1][2]
Q4: What are the key physicochemical properties of 2-Methylindolin-1-amine relevant to its purification?
A: Understanding the properties of your target compound is crucial for developing a successful purification strategy. Key properties are summarized in the table below.
Q5: Are there alternative stationary phases to silica gel that are suitable for purifying 2-Methylindolin-1-amine?
A: Yes. If issues with silica gel persist, consider these alternatives:
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Basic Alumina: Its basic nature prevents the strong acid-base interactions seen with silica, making it suitable for basic compounds.[1]
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Amine-functionalized Silica: This stationary phase has a basic surface, which allows for the purification of amines using less polar, non-basic solvent systems like hexane/ethyl acetate.[1]
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Reversed-Phase Silica (C18): This method separates compounds based on hydrophobicity. It can be effective for polar and ionizable compounds, often requiring an alkaline mobile phase to ensure the amine is in its free-base form for better retention.[1][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation | The solvent system is not optimized, providing a poor Rf value difference between the compound and impurities. | Systematically test different solvent ratios and compositions using TLC to find an optimal system where the target compound has an Rf of ~0.2-0.4 and is well-separated from impurities. |
| The compound is streaking severely, causing overlap with impurities.[3] | Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase to improve peak shape.[1] | |
| The column is overloaded with too much crude material. | Ensure the amount of crude material is no more than 1-5% of the mass of the stationary phase. For difficult separations, use less material. | |
| Compound Does Not Elute | The mobile phase is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| The compound has strong, irreversible binding to the acidic silica gel.[1] | Add a competing base (e.g., triethylamine) to the eluent to displace the product.[1] If this fails, consider using an alternative stationary phase like basic alumina or amine-functionalized silica.[1] | |
| The compound has degraded on the column.[2] | Test for compound stability on a TLC plate.[2] If unstable, use a deactivated stationary phase or an alternative like alumina. | |
| Low Recovery / Yield | Irreversible adsorption of the compound onto the silica gel. | Use a mobile phase containing a basic modifier (TEA) or switch to a more inert stationary phase (e.g., alumina, deactivated silica).[1][3] |
| Fractions are too dilute to detect the compound. | Concentrate the fractions in the expected elution range and re-analyze by TLC.[2] | |
| The compound was lost during the initial work-up (e.g., extraction) before the chromatography step. | Re-evaluate the work-up procedure, ensuring the pH is appropriate during any aqueous extraction steps to keep the amine in the organic layer. |
Data Presentation
Table 1: Physicochemical Properties of 2-Methylindolin-1-amine
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂N₂ | [9] |
| CAS Number | 31529-46-1 | [10] |
| Appearance | Off-white to slightly red powder | [10] |
| Predicted pKa | ~5.04 | [10] |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | [9][10] |
Table 2: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Reference(s) |
| Stationary Phase | Silica Gel, Normal Phase | [4][5] |
| Mesh Size | 100-200 mesh | [4][5] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate gradient | [4][5] |
| Mobile Phase Modifier | 0.5-1% Triethylamine (TEA) | [1][3][6] |
| Monitoring | Thin-Layer Chromatography (TLC) visualized with UV light | [4] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
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Sample Preparation (Dry Loading):
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Dissolve the crude 2-Methylindolin-1-amine in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Add a small amount of silica gel (approximately 10-20 times the mass of the crude sample) to the solution.[11]
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Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[11]
-
-
Column Packing (Slurry Method):
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Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar mobile phase (e.g., Hexane with 1% TEA).[5]
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Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. The packed silica should be about 50-100 times the mass of the crude product.
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Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Loading the Column:
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Carefully add the prepared dry-loaded sample onto the top of the packed silica bed, creating a thin, even layer.
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Gently add a thin layer of sand (approx. 2-5 mm) over the sample to prevent disturbance of the surface when adding eluent.[11]
-
-
Elution and Fraction Collection:
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Carefully add the mobile phase to the column.
-
Begin elution with the starting non-polar solvent system, collecting fractions.
-
Gradually increase the polarity of the mobile phase as required to elute the target compound.
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Monitor the collected fractions using TLC to identify which ones contain the purified product.
-
-
Product Isolation:
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Combine the pure fractions containing 2-Methylindolin-1-amine.
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Remove the solvent using a rotary evaporator to yield the purified compound.
-
Visualization
Caption: Workflow for the purification of 2-Methylindolin-1-amine via column chromatography.
References
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. rsc.org [rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-Methylindolin-1-amine | 31529-46-1 | Benchchem [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chembk.com [chembk.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
identifying side products in the N-amination of 2-methylindoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-amination of 2-methylindoline. The information is designed to help identify and mitigate the formation of common side products during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-amination of 2-methylindoline?
A1: The most prevalent laboratory and industrial method involves a two-step, one-pot synthesis. First, 2-methylindoline is reacted with nitrous acid (typically generated in situ from sodium nitrite and a mineral acid like hydrochloric acid) to form the intermediate N-nitroso-2-methylindoline. This intermediate is then reduced, without isolation, to the desired N-amino-2-methylindoline using a reducing agent, commonly zinc dust in the presence of a proton source.
Q2: What are the primary side products I should be aware of in this reaction?
A2: The most common impurities and side products are:
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Unreacted 2-methylindoline: This is often present if the initial nitrosation step is incomplete.
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N-nitroso-2-methylindoline: The intermediate of the reaction. Its presence in the final product indicates incomplete reduction.
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2-Methylindole: Can be formed through oxidation of the starting material or the product, especially if the reaction is exposed to air for extended periods at elevated temperatures.
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Azo(2-methyl)indoline: This dimeric species can form under certain oxidative conditions, particularly if alternative aminating agents like monochloramine are used or if oxidative side reactions occur.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable mobile phase, such as chloroform/acetic acid (9:1), can distinguish between the starting material (2-methylindoline), the N-nitroso intermediate, and the final N-amino product.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed on aliquots taken from the reaction mixture.
Q4: What are the ideal pH conditions for the reduction step with zinc?
A4: The reduction of the N-nitroso intermediate with zinc is typically carried out under neutral to slightly acidic conditions. A pH range of 4 to 7 is generally effective. Patents describing this synthesis often adjust the pH to around 7 before the addition of zinc dust.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| High levels of unreacted 2-methylindoline in the final product. | 1. Insufficient amount of sodium nitrite or acid in the nitrosation step. 2. Reaction temperature was too low during nitrosation, leading to a slow reaction rate. 3. The 2-methylindoline starting material is of low purity. | 1. Ensure at least a stoichiometric amount of sodium nitrite and acid are used. A slight excess of the nitrosating agent may be beneficial. 2. Maintain the temperature for the nitrosation step as specified in the protocol (typically between 0-10 °C). 3. Verify the purity of the starting material using GC-MS or NMR before starting the reaction. |
| Significant amount of N-nitroso-2-methylindoline present after the reaction. | 1. Incomplete reduction due to insufficient zinc dust or proton source. 2. Deactivation of the zinc surface. 3. Reaction time for the reduction step was too short. | 1. Use a sufficient excess of zinc dust. Ensure an adequate proton source (e.g., ammonium chloride, acetic acid) is present. 2. Consider activating the zinc dust (e.g., by washing with dilute HCl) before use. 3. Extend the reaction time for the reduction step and monitor by TLC until the N-nitroso intermediate spot disappears. |
| The final product is a complex mixture with multiple unidentified spots on TLC. | 1. Over-reduction or cleavage of the N-N bond, potentially reforming the starting amine. 2. Formation of dimeric or polymeric byproducts. 3. Degradation of the product or starting material due to excessively high temperatures. | 1. Avoid overly harsh reducing conditions. Maintain the reaction temperature in the recommended range. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. 3. Carefully control the reaction temperature, especially during the reduction step, which can be exothermic. |
| Low overall yield of the desired N-amino-2-methylindoline. | 1. Poor quality of reagents. 2. Suboptimal pH for the reduction step. 3. Losses during the work-up and purification steps. | 1. Use high-purity, fresh reagents. 2. Carefully monitor and adjust the pH before and during the reduction step. 3. Optimize the extraction and crystallization procedures to minimize product loss. |
Data Presentation
Table 1: Hypothetical Reaction Outcomes Under Various Conditions
| Condition | Yield of N-amino-2-methylindoline (%) | Unreacted 2-methylindoline (%) | N-nitroso-2-methylindoline (%) | Other Impurities (%) |
| Optimized Protocol | 85 | < 2 | < 1 | ~12 |
| Insufficient NaNO₂ | 40 | 45 | < 1 | ~14 |
| Insufficient Zinc | 35 | < 2 | 50 | ~13 |
| High Temperature (>60°C) | 60 | < 2 | < 1 | ~37 (increased degradation products) |
Note: The data in this table are representative and intended for illustrative purposes.
Experimental Protocols
Key Experiment: N-amination of 2-Methylindoline
This protocol is adapted from established patent literature.[2]
Materials:
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2-Methylindoline (140 g)
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Methanol (1 L)
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Concentrated Hydrochloric Acid (~95 mL)
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Sodium Nitrite (73 g)
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Sodium Bicarbonate
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Zinc Dust (156 g)
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Ammonium Carbonate (264 g)
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Toluene
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Heptane
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Water
Procedure:
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Nitrosation:
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Dissolve 140 g of 2-methylindoline in 1 L of methanol in a suitable reaction vessel.
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Add approximately 95 mL of concentrated hydrochloric acid while cooling the mixture to 15 °C.
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Slowly add a solution of 73 g of sodium nitrite in 250 mL of water dropwise, maintaining the temperature between 5-10 °C.
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Monitor the reaction by TLC until the 2-methylindoline is consumed.
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Reduction:
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Adjust the pH of the reaction mixture to approximately 7.5 with sodium bicarbonate.
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Add 156 g of zinc dust to the mixture.
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While keeping the temperature at about 5 °C, add a solution of 264 g of ammonium carbonate in 1 L of water over a period of 1.5 hours.
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Stir the mixture at 5-10 °C for an additional hour, then warm to 40 °C and stir for another hour.
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Work-up and Purification:
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Filter the reaction mixture to remove inorganic solids.
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Wash the residue with toluene.
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Combine the filtrate and the toluene washings and transfer to a separatory funnel.
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Separate the layers and discard the aqueous layer.
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Remove the toluene from the organic layer in vacuo.
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Recrystallize the residue from heptane to yield 1-amino-2-methylindoline.
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Visualizations
Caption: Experimental workflow for the N-amination of 2-methylindoline.
Caption: Reaction pathway showing desired product and potential side products.
References
Technical Support Center: Optimizing Nitrous Acid and Zinc Reduction
Welcome to the technical support center for the optimization of reaction conditions for nitrous acid and zinc reduction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer standardized protocols for this chemical transformation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the reduction of nitrous acid with zinc.
Question: Why is my reaction yield consistently low?
Answer: Low yields can stem from several factors. Inefficient stirring is a common issue in reactions involving zinc dust; magnetic stirring may be insufficient for larger-scale reactions.[1] Ensure vigorous mechanical stirring to maintain a good suspension of the zinc particles. Another potential cause is the consumption of zinc by the acid before it can react with the nitrous acid. This can be mitigated by controlling the addition rate of the acid or by performing the reaction at a lower temperature.[1]
Question: How can I determine if the reaction has gone to completion?
Answer: The disappearance of the starting material can be monitored by analytical techniques such as Thin Layer Chromatography (TCM), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). A simple qualitative test for the presence of unreacted nitrite can also be performed. A red color change upon addition of Griess reagent (a mixture of sulfanilic acid and N,N-dimethyl-a-naphthylamine) indicates the presence of nitrites.[2]
Question: I am observing the formation of unexpected side products. What could be the cause?
Answer: The reduction of nitrous acid can lead to various nitrogen-containing compounds depending on the reaction conditions. The concentration of the acid plays a crucial role. For instance, in the analogous reaction with nitric acid, different concentrations lead to products like nitrogen monoxide (NO), nitrous oxide (N2O), or even ammonia (NH3).[3][4][5][6][7] To favor the desired product, it is essential to carefully control the stoichiometry of the reagents and the reaction temperature.
Question: The reaction is very slow or does not seem to initiate. What should I do?
Answer: The reactivity of zinc metal can be a limiting factor. Activation of the zinc surface may be necessary. This can be achieved by washing the zinc dust with a dilute acid (e.g., HCl) to remove any passivating oxide layer, followed by washing with water and a solvent like ethanol or ether before use. Additionally, ensure that the nitrous acid is generated in situ under appropriate conditions, as it is unstable.[8]
Frequently Asked Questions (FAQs)
What is the primary role of zinc in this reaction? Zinc acts as the reducing agent. It donates electrons to the nitrous acid, causing the nitrogen atom to be reduced from its +3 oxidation state to a lower oxidation state.
What are the typical products of nitrous acid reduction by zinc? In an alkaline solution, the reaction of nitrous acid (from a salt like potassium nitrite) with zinc can produce ammonia.[8] Under acidic conditions, the product distribution can be more complex and may include hydroxylamine or other reduced nitrogen species.
Is it safe to handle nitrous acid? Nitrous acid is unstable and is typically generated in situ from a nitrite salt (like sodium nitrite) and a strong acid.[8] It is important to handle the reagents, especially the strong acids, with appropriate personal protective equipment in a well-ventilated fume hood.
Can other metals be used for this reduction? While zinc is commonly used, other metals like iron or tin have also been employed for the reduction of nitro compounds.[9] However, the choice of metal can influence the reaction's selectivity and the workup procedure. For instance, tin-based reagents can be carcinogenic and lead to difficult workups.[9]
Experimental Protocols & Data
General Protocol for Zinc Reduction of Nitrous Acid
This protocol is a general guideline and may require optimization for specific substrates and scales.
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Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add the substrate and a suitable solvent (e.g., water, ethanol).
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Zinc Addition: Add zinc dust to the reaction mixture. The amount of zinc will depend on the stoichiometry of the reaction, but an excess is often used.
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In Situ Generation of Nitrous Acid: Cool the reaction mixture in an ice bath. Prepare a solution of sodium nitrite in water and add it to the dropping funnel. Prepare a separate solution of a strong acid (e.g., HCl or H2SO4) and add it to another dropping funnel.
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Reaction Execution: Slowly and simultaneously add the sodium nitrite and acid solutions to the reaction mixture with vigorous stirring. Maintain the temperature below 10 °C.[1]
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Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).
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Workup: Once the reaction is complete, filter off the excess zinc and any inorganic salts. The filtrate can then be extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which may require further purification.
Table 1: Factors Influencing Product Distribution in Zinc/Acid Reductions
| Parameter | Condition | Likely Products from Nitric Acid Reduction (Analogous) | Reference |
| Acid Concentration | Concentrated | Nitrogen Dioxide (NO2) | [5][10] |
| Moderately Dilute | Nitric Oxide (NO) | [3][4] | |
| Very Dilute | Nitrous Oxide (N2O), Ammonium Nitrate | [6][10] | |
| Temperature | High | Increased reaction rate, potential for more reduced products | [11] |
| Low | Slower reaction rate, potentially higher selectivity | [1] |
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for zinc reduction.
References
- 1. Sciencemadness Discussion Board - Troubleshooting Zn/HCl reduction of nitrostyrenes - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. asm.org [asm.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. A Short Explanation Of The Reaction Of Nitrous Acid- Reduction [unacademy.com]
- 9. youtube.com [youtube.com]
- 10. The reaction of Zinc with dilute and concentrated nitric class 12 chemistry JEE_Main [vedantu.com]
- 11. silverstripe.fkit.hr [silverstripe.fkit.hr]
long-term stability and storage conditions for 2-Methylindolin-1-amine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of 2-Methylindolin-1-amine and its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 2-Methylindolin-1-amine and its hydrochloride salt?
A1: For optimal long-term stability, 2-Methylindolin-1-amine and its hydrochloride salt should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to maintain a tightly sealed container to prevent exposure to air and moisture.[1] For extended periods, storage at refrigerated temperatures (2-8°C) under an inert atmosphere is recommended.[2] Some suppliers also suggest storage in a freezer at -20°C for maximum stability.[1]
Q2: What are the primary factors that can cause the degradation of 2-Methylindolin-1-amine?
A2: 2-Methylindolin-1-amine is susceptible to degradation from several factors, including:
-
Oxidation: Exposure to air can lead to oxidation. Depending on the reaction conditions, this can result in the formation of byproducts such as 1-amino-2-methylindole or azo(2-methyl)indoline.[3]
-
Moisture: As an amine, it can be sensitive to hydrolysis. It is important to store it in a dry environment.
-
Light: Exposure to light can potentially lead to photolytic degradation. It is advisable to store the compound in an opaque or amber container.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of chemical degradation.
Q3: How can I assess the purity of my 2-Methylindolin-1-amine sample?
A3: Several analytical techniques can be employed to assess the purity of 2-Methylindolin-1-amine:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantitative purity assessment. A stability-indicating HPLC method can separate the parent compound from its degradation products and other impurities.
-
Thin-Layer Chromatography (TLC): TLC provides a rapid and qualitative assessment of purity and can be used to monitor the progress of reactions or purification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound and help in the identification of impurities and degradation products.
Q4: What are some common impurities that might be present in a sample of 2-Methylindolin-1-amine hydrochloride?
A4: Common impurities can originate from the synthetic process or degradation. These may include unreacted starting materials like 2-methylindoline, or intermediates from the synthesis, such as N-nitroso-2-methylindoline.[1] Degradation products, as mentioned in Q2, can also be present, especially if the compound has been stored improperly.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (e.g., turning from off-white to brown) | Oxidation due to exposure to air. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed after each use. For long-term storage, consider refrigeration (2-8°C). |
| Unexpected peaks in HPLC analysis | Presence of impurities from synthesis or degradation. | Review the synthesis and purification steps. Common synthetic impurities include unreacted 2-methylindoline or N-nitroso-2-methylindoline.[1] Degradation can be minimized by adhering to recommended storage conditions. Use a validated stability-indicating HPLC method to identify and quantify these impurities. |
| Poor solubility or "oiling out" during recrystallization | Incorrect solvent system or presence of impurities. | Re-evaluate the solvent choice for recrystallization. Understanding the compound's solubility is key; it is slightly soluble in chloroform and methanol.[1] The presence of impurities can affect crystallization behavior. |
| Inconsistent experimental results | Degradation of the compound between experiments. | Ensure consistent and proper handling and storage of the compound. Aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere. |
Data Presentation
Table 1: Recommended Storage Conditions for 2-Methylindolin-1-amine and its Hydrochloride Salt
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[2] or -20°C (Freezer)[1] | Minimizes thermal degradation. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents oxidation. |
| Light | Protection from light (Amber vial) | Prevents photolytic degradation. |
| Container | Tightly sealed | Prevents exposure to moisture and air. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are crucial for accurate results.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is recommended to separate polar and non-polar impurities. A typical gradient could be:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
3. Sample Preparation:
-
Accurately weigh and dissolve the 2-Methylindolin-1-amine sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Detection:
-
Set the UV detector to a wavelength where 2-Methylindolin-1-amine has maximum absorbance. This can be determined using a UV-Vis spectrophotometer.
5. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the stability-indicating analytical method.
1. Acid Hydrolysis:
-
Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve the sample in 0.1 M NaOH and heat at 60°C for a specified time.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Treat the sample with a solution of 3% hydrogen peroxide at room temperature for a specified time.
4. Thermal Degradation:
-
Expose the solid sample to dry heat (e.g., 70°C) for a specified duration.
5. Photolytic Degradation:
-
Expose the sample (both solid and in solution) to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
Analysis of Stressed Samples:
-
Analyze all stressed samples by the developed stability-indicating HPLC method to observe for the formation of degradation products and the decrease in the main peak area.
Visualizations
Caption: Workflow for forced degradation and stability analysis.
Caption: Decision tree for identifying impurity sources.
References
Technical Support Center: Catalytic Hydrogenation of 2-Methylindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 2-methylindole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My hydrogenation of 2-methylindole is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
Low or no conversion in the catalytic hydrogenation of 2-methylindole can stem from several factors, ranging from catalyst issues to reaction conditions. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The catalyst is a primary suspect in failed reactions.
-
Age and Storage: Catalysts, particularly palladium on carbon (Pd/C), can lose activity over time. Ensure you are using a fresh batch of catalyst.[1]
-
Catalyst Poisoning: The product, 2-methylindoline (a cyclic secondary amine), can act as a poison to the metal catalyst, hindering the reaction's progress.[2] Impurities in the starting material or solvent can also deactivate the catalyst.[1] Consider using a higher catalyst loading or a more robust catalyst like Pearlmann's catalyst (Pd(OH)₂/C), which is known to be more active.[1]
-
-
Reaction Conditions:
-
Hydrogen Pressure: Inadequate hydrogen pressure can lead to poor conversion. For the hydrogenation of indoles, pressures around 30 bar have been shown to be effective for achieving quantitative conversion.[2]
-
Temperature: While higher temperatures can increase the reaction rate, for exothermic hydrogenation reactions, excessively high temperatures can shift the equilibrium towards the reactants, decreasing the overall yield.[3] For 2,3-dimethylindole, an increase in temperature from 160°C to 190°C accelerated the reaction, but a further increase to 200°C led to a decrease in the hydrogen uptake rate.[3][4]
-
Solvent Choice: Protic solvents like ethanol and methanol are generally effective for catalytic hydrogenations.[1][5] If solubility is an issue, mixtures of solvents can be employed.[1]
-
-
Acid Additives: The addition of an acid, such as p-toluenesulfonic acid (p-TSA), can activate the indole for hydrogenation and has been shown to be effective in promoting the reaction in water.[2][6]
2. I am observing the formation of byproducts, specifically the over-reduced octahydro-2-methylindole. How can I improve the selectivity towards 2-methylindoline?
Over-reduction to the fully saturated octahydroindole is a common side reaction. Controlling the reaction conditions is key to achieving selectivity for the desired indoline.
-
Catalyst Choice: While highly active catalysts can lead to over-reduction, using a less active catalyst like Pt/Al₂O₃ can improve selectivity for the desired indoline.[2]
-
Reaction Conditions:
-
Hydrogen Pressure and Catalyst Loading: For substrates prone to over-reduction, such as N-methylindole, decreasing both the catalyst loading and the hydrogen pressure can enhance selectivity.[2]
-
Monitoring the Reaction: Closely monitoring the reaction progress using techniques like TLC, GC-MS, or LC-MS/MS can help in stopping the reaction once the starting material is consumed and before significant amounts of the over-reduced product are formed.[7]
-
3. My catalyst appears to be deactivating quickly. What are the common causes of catalyst deactivation in 2-methylindole hydrogenation?
Catalyst deactivation can be a significant issue, especially with nitrogen-containing substrates.
-
Product Inhibition/Poisoning: The nitrogen atom in the product, 2-methylindoline, has a lone pair of electrons that can strongly adsorb to the active sites of the metal catalyst, leading to poisoning.[2][8] This is a common issue with nitrogen heterocycles.
-
Impurities: Sulfur-containing compounds are notorious poisons for hydrogenation catalysts.[9] Ensure that your starting materials and solvents are free from such impurities.
-
Thermal Degradation: At higher temperatures, the catalyst can undergo sintering, where the metal nanoparticles agglomerate, leading to a loss of active surface area and reduced activity.[8]
-
Fouling: High molecular weight byproducts or polymers formed during the reaction can deposit on the catalyst surface, blocking the active sites.[8]
To mitigate deactivation, consider using a fresh catalyst for each run, purifying your starting materials, and operating at the lowest effective temperature.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the catalytic hydrogenation of indole derivatives.
Table 1: Reaction Conditions for the Hydrogenation of Indole Derivatives
| Substrate | Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Solvent | Reference |
| 2-Methylindole | 5 wt% Ru/Al₂O₃ | 120-170 | 7 | - | - | - | [10][11][12] |
| 2-Methylindole | Pt/C | 50 | 3 | 3 | 100 | H₂O with p-TSA | [4] |
| 2,3-Dimethylindole | 5 wt% Ru/Al₂O₃ | 190 | 7 | 4 | 100 | - | [3][4][13] |
| 1-Methylindole | 5 wt% Ru/Al₂O₃ | 130 | 6 | - | 100 | - | [12][14] |
| Indole | Pd/C | 50 | 0.7 | 8 | 100 | HFIP | [4] |
Table 2: Influence of Temperature on the Hydrogenation of 2,3-Dimethylindole
| Temperature (°C) | Time to 100% Conversion (min) |
| 170 | 660 |
| 180 | 540 |
| 190 | 240 |
Catalyst: 5 wt% Ru/Al₂O₃, Pressure: 7 MPa. Data from[4]
Experimental Protocols
General Protocol for the Catalytic Hydrogenation of 2-Methylindole to 2-Methyloctahydroindole [15]
This protocol is adapted from a procedure for the synthesis of 2-methyloctahydroindole and can be modified for the synthesis of 2-methylindoline by adjusting the reaction time and monitoring the progress.
Materials:
-
2-Methylindole
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5 wt% Ru/Al₂O₃ catalyst
-
Cyclohexane (solvent)
-
Hydrogen gas
-
Argon gas
-
Parr autoclave (or similar high-pressure reactor) with a gas entrainment stirrer
Procedure:
-
Charge the autoclave with a solution of 2-methylindole in cyclohexane (e.g., 10 g of 2-methylindole in 150 ml of cyclohexane).
-
Add the 5 wt% Ru/Al₂O₃ catalyst (e.g., 1 g).
-
Seal the reactor and flush it three times with argon to remove air.
-
Flush the reactor three times with hydrogen.
-
Heat the reactor to the desired temperature (e.g., 140°C).
-
Once the temperature is reached, pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa) and keep it constant throughout the reaction.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by GC-MS or TLC. For the synthesis of 2-methylindoline, the reaction should be stopped after the consumption of the starting material.
-
After the desired reaction time (e.g., 3 hours for complete hydrogenation to octahydroindole), cool the autoclave to room temperature.
-
Carefully release the hydrogen pressure and flush the autoclave with argon.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent using a rotary evaporator at reduced pressure to obtain the product.
-
Confirm the identity and purity of the product using ¹H/¹³C-NMR and GC-MS.[15]
Visualizations
Caption: Troubleshooting workflow for low or no conversion.
Caption: Key factors for improving selectivity.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01552D [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction | MDPI [mdpi.com]
- 8. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 9. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamic Analysis of Chemical Hydrogen Storage: Energetics of Liquid Organic Hydrogen Carrier Systems Based on Methyl-Substituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
Technical Support Center: Reduction of N-nitroso-2-methylindoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of N-nitroso-2-methylindoline to its corresponding hydrazine, N-amino-2-methylindoline.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of N-nitroso-2-methylindoline.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | Inactive Reducing Agent: Zinc dust may be oxidized or of low quality. Catalysts for hydrogenation may be poisoned or deactivated. | Use fresh, high-purity zinc dust. For catalytic hydrogenation, ensure the catalyst is fresh and handled under an inert atmosphere. |
| Incorrect pH: The reaction is sensitive to pH. Acidic conditions can favor the side reaction of denitrosation, while highly basic conditions may inhibit the reaction.[1][2] | Carefully control the pH of the reaction mixture. For zinc dust reductions, a neutral to slightly basic pH (around 7-7.5) is often optimal.[3] This can be achieved using buffers like ammonium acetate or sodium bicarbonate.[3] | |
| Insufficient Reaction Time or Temperature: The reduction may be slow under certain conditions. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. For instance, some procedures with zinc dust involve stirring for several hours at temperatures ranging from 5°C to 45°C.[3] | |
| Excess Water: In some solvent systems, a large proportion of water can hinder the reaction. | While an aqueous medium is often necessary, an excessive amount relative to the organic solvent can be detrimental. Optimize the solvent-to-water ratio. | |
| Presence of Starting Material (N-nitroso-2-methylindoline) in Product | Incomplete Reaction: See "Low or No Product Formation". | Follow the recommendations for driving the reaction to completion. |
| Insufficient Amount of Reducing Agent: The stoichiometric amount of the reducing agent may not be sufficient due to side reactions or degradation. | Use a molar excess of the reducing agent. For example, protocols using zinc dust often employ a significant excess. | |
| Formation of 2-Methylindoline (Denitrosation Product) | Acidic Reaction Conditions: N-nitrosamines can undergo denitrosation (loss of the nitroso group) under acidic conditions to revert to the parent amine.[2] | Maintain a neutral or slightly basic pH throughout the reaction and work-up. The use of buffers is highly recommended. |
| Photolytic Decomposition: Some N-nitrosamines are sensitive to light, which can promote decomposition. | Protect the reaction mixture from light by using amber glassware or wrapping the reaction vessel in aluminum foil. | |
| Difficulty in Product Isolation and Purification | Product Solubility: The product, N-amino-2-methylindoline, may have some solubility in the aqueous phase, leading to losses during extraction. | Perform multiple extractions with a suitable organic solvent (e.g., toluene) to maximize recovery. |
| Product Stability: The free base of N-amino-2-methylindoline may be unstable. | Consider converting the product to a stable salt, such as the hydrochloride or methanesulfonate salt, for easier handling, purification, and storage.[3] | |
| Oily Product: The crude product may be an oil that is difficult to crystallize. | Recrystallization from a suitable solvent system, such as heptane, can be effective. If direct crystallization is challenging, purification via salt formation and subsequent recrystallization is a good alternative.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the reduction of N-nitroso-2-methylindoline?
A1: The most commonly cited methods involve chemical reduction with zinc dust in the presence of a proton source like ammonium acetate or ammonium carbonate in a solvent such as methanol or acetonitrile.[3] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is also a viable, though less specifically documented, method for N-nitrosamine reduction.[2]
Q2: How can I monitor the progress of the reduction reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] TLC allows for a quick qualitative assessment of the consumption of the starting material and the formation of the product. LC-MS provides more detailed quantitative information and can help identify any side products.[4]
Q3: What are the typical yields for the reduction of N-nitroso-2-methylindoline?
A3: Yields can vary significantly depending on the specific protocol and reaction scale. Reported laboratory-scale syntheses using zinc dust have shown a wide range of outcomes. Careful optimization of reaction conditions is crucial for achieving high yields.
Q4: Is N-nitroso-2-methylindoline a hazardous substance?
A4: Yes, N-nitrosamines as a class of compounds are considered potential carcinogens.[5] Therefore, N-nitroso-2-methylindoline should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
Q5: How should I store the product, N-amino-2-methylindoline?
A5: The free base may be unstable. For long-term storage, it is recommended to convert it to a more stable salt form, such as the hydrochloride salt.[6] The salt should be stored in a cool, dry, and dark place in a tightly sealed container.
Experimental Protocols
Protocol 1: Reduction with Zinc Dust and Ammonium Carbonate
This protocol is adapted from a patented procedure.[3]
-
Dissolution: Dissolve 140 g of 2-methylindoline in 1 liter of methanol in a suitable reaction vessel.
-
Acidification and Nitrosation: Cool the solution to 15°C and add approximately 95 ml of concentrated hydrochloric acid. Then, add a 25% aqueous solution of sodium nitrite (73 g) dropwise while maintaining the temperature between 5-10°C to form N-nitroso-2-methylindoline in situ.
-
Neutralization: Adjust the pH of the solution to about 7.5 with sodium bicarbonate.
-
Reduction: Add 156 g of zinc dust to the mixture. While keeping the temperature at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of approximately 1.5 hours.
-
Reaction Completion: Stir the mixture at 5-10°C, then warm to 40°C.
-
Work-up: Filter the reaction mixture and wash the residue with toluene. Combine the filtrate and washes, and separate the organic and aqueous layers.
-
Isolation: Remove the toluene from the organic layer under reduced pressure.
-
Purification: Recrystallize the residue from heptane to yield N-amino-2-methylindoline. The identity of the product can be confirmed by TLC.
Protocol 2: Reduction with Zinc Dust and Ammonium Acetate
This protocol is also based on a patented method.[3]
-
Nitrosation: Prepare a solution of N-nitroso-2-methylindoline by dissolving 140 g of 2-methylindoline in 750 ml of acetonitrile, adding 110 ml of concentrated hydrochloric acid, cooling, and then adding a solution of 75 g of sodium nitrite in 300 ml of water dropwise.
-
pH Adjustment: Adjust the pH of the solution to approximately 7 with ammonium acetate.
-
Reduction: Add 160 g of zinc dust and 385 g of ammonium acetate portionwise.
-
Reaction: Add 100 ml of water and stir the mixture for about 2 hours at 45°C.
-
Work-up: Filter off the solids and wash them with toluene (3 x 250 ml). Use the toluene washes to extract the filtrate.
-
Isolation and Purification: The product can be isolated from the toluene extracts.
Quantitative Data Summary
The following table summarizes quantitative data extracted from various experimental protocols for the reduction of N-nitrosamines. Note that direct comparison may be challenging due to variations in substrates and reaction scales.
| Reducing Agent | Co-reagent/Catalyst | Solvent | Temperature (°C) | pH | Reported Yield | Reference |
| Zinc Dust | Ammonium Carbonate | Methanol/Water | 5 - 40 | ~7.5 | Not explicitly stated, but implied to be effective | [3] |
| Zinc Dust | Ammonium Acetate | Acetonitrile/Water | 45 | ~7 | Not explicitly stated, but implied to be effective | [3] |
| Zinc Dust | Acetic Acid | Water | Reflux | Acidic | Fair yields reported for dialkyl nitrosamines | [2] |
| Catalytic Hydrogenation | Pd/C, Pt/C, or Rh/C | Various | Ambient | N/A | Strongly dependent on conditions | [2] |
| Lithium Aluminum Hydride (LAH) | N/A | Ether | N/A | N/A | Fair to good yields for many nitrosamines | [2] |
| TiCl₄ / Mg | N/A | Dichloromethane/Ether | N/A | N/A | >90% for a variety of nitrosamines | [2][7] |
Visualizations
Experimental Workflow for N-nitroso-2-methylindoline Reduction
Caption: General experimental workflow for the reduction of N-nitroso-2-methylindoline.
Reaction Pathways in the Reduction of N-nitroso-2-methylindoline
Caption: Competing reaction pathways in N-nitroso-2-methylindoline reduction.
References
- 1. pH modification - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 2-Methylindolin-1-amine
Welcome to the Technical Support Center for the scale-up synthesis of 2-Methylindolin-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for transitioning this synthesis from laboratory to pilot plant or industrial scale.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages to monitor during the scale-up synthesis of 2-Methylindolin-1-amine?
A1: The two most critical stages are the N-nitrosation of 2-methylindoline and the subsequent reduction of the N-nitroso intermediate. The nitrosation step is highly exothermic and requires strict temperature control to prevent runaway reactions and minimize byproduct formation. The reduction step, often employing zinc dust, is a heterogeneous reaction where mass transfer and efficient mixing are paramount to ensure complete conversion and avoid the isolation of unreacted, potentially unstable intermediates.
Q2: What are the common impurities encountered during the synthesis of 2-Methylindolin-1-amine and how can they be controlled?
A2: Common impurities include unreacted 2-methylindoline, the N-nitroso-2-methylindoline intermediate, and over-reduction or side-reaction products. Formation of azo-dimers is also a possibility. Control strategies include:
-
Unreacted 2-methylindoline: Ensure complete nitrosation by slow, controlled addition of the nitrosating agent and monitoring the reaction progress by techniques like TLC or HPLC.
-
N-nitroso intermediate: Incomplete reduction is a common issue at scale. Ensure sufficient equivalents of the reducing agent, vigorous agitation to maintain the suspension of zinc dust, and adequate reaction time.
-
Byproducts: Maintain optimal reaction temperatures and pH to minimize side reactions. Purification of the final product, often via crystallization of its hydrochloride salt, is crucial to remove residual impurities.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns are:
-
Thermal Runaway: The nitrosation reaction is highly exothermic. Proper heat management through efficient reactor cooling systems and controlled reagent addition is critical.[1]
-
Handling of Nitrosating Agents: Nitrous acid, generated in situ from sodium nitrite and acid, is unstable. Ensure adequate ventilation to handle nitrogen oxides (NOx) that may be evolved.
-
Handling of Zinc Dust: Zinc dust is a flammable solid and can form explosive mixtures with air. It should be handled in an inert atmosphere (e.g., nitrogen) and additions should be controlled to avoid excessive heat generation.
-
N-Nitroso Compounds: The N-nitroso-2-methylindoline intermediate is a potential carcinogen and should be handled with appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.
Q4: How does the choice of solvent impact the scale-up process?
A4: The solvent plays a crucial role in both reaction steps. For the nitrosation, a solvent that allows for good temperature control and solubility of the starting material is needed, with methanol and acetonitrile being common choices.[2] For the reduction step, the solvent system must be compatible with the reducing agent and allow for efficient mass transfer. Methanol is frequently used.[2][3] On a larger scale, solvent selection will also be influenced by factors such as cost, environmental impact, and ease of recovery.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of 2-Methylindolin-1-amine.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Nitrosation Step | Incomplete reaction due to insufficient acid or nitrosating agent. | Ensure stoichiometric or a slight excess of both acid and sodium nitrite. Monitor pH to maintain acidic conditions. |
| Decomposition of nitrous acid before it can react. | Maintain a low reaction temperature (typically 0-10 °C) during the addition of sodium nitrite. | |
| Side reactions due to localized high concentrations of reagents. | Ensure efficient mixing and add the sodium nitrite solution slowly and sub-surface if possible. | |
| Incomplete Reduction of N-nitroso Intermediate | Poor quality or insufficient amount of zinc dust. | Use a fresh, finely powdered grade of zinc dust. Ensure at least the stoichiometric amount is used, and consider a slight excess. |
| Inefficient mixing leading to poor contact between the substrate and zinc. | Increase agitation speed. For larger reactors, ensure the impeller design is suitable for solid suspensions. | |
| Deactivation of the zinc surface. | The presence of certain impurities in the starting materials or solvent can passivate the zinc surface. Ensure high-purity reagents are used. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities that inhibit crystallization. | Purify the crude product by chromatography before attempting crystallization. Alternatively, convert the free base to its hydrochloride salt, which often has better crystalline properties. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| High Levels of Azo-Dimer Impurity | Over-oxidation of the desired product or a side reaction pathway. | Optimize the reduction conditions. Ensure the reaction is not exposed to air for prolonged periods. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of 2-Methylindolin-1-amine, providing a basis for comparison and scale-up considerations.
| Parameter | Lab Scale (Example 1)[2][3] | Pilot Scale (Example 2)[2] | Key Scale-Up Consideration |
| Starting Material (2-Methylindoline) | 140 g | 1.4 kg | Ensure consistent purity of the starting material. |
| Solvent (Methanol) | 1 L | 10 L | Efficient solvent handling and recovery systems are needed at scale. |
| Acid (Conc. HCl) | 95 mL | 950 mL | Controlled addition rate is critical to manage exotherm. |
| Nitrosating Agent (Sodium Nitrite) | 73 g in water | 730 g in water | Slow, controlled addition with efficient cooling is paramount. |
| Nitrosation Temperature | 5-10 °C | 5-10 °C | Maintaining this temperature range in a larger reactor requires a robust cooling system. |
| Reducing Agent (Zinc Dust) | 156 g | 1.56 kg | Efficient agitation is crucial to keep the zinc suspended. |
| Ammonium Salt (Ammonium Carbonate) | 264 g in water | 2.64 kg in water | The addition of this aqueous solution can also impact temperature control. |
| Reduction Temperature | 5-10 °C initially, then warmed to 40 °C | 5-10 °C initially, then warmed to 40 °C | The warming phase needs to be carefully controlled to avoid side reactions. |
| Typical Yield | Not explicitly stated, but implied to be good. | Not explicitly stated. | Yield optimization at scale will depend on precise control of all parameters. |
Experimental Protocols
Key Experiment: N-Amination of 2-Methylindoline (Adapted from US Patent 4,564,677A)[2][3]
This protocol describes a one-pot synthesis of 2-Methylindolin-1-amine.
Materials:
-
2-Methylindoline
-
Methanol
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Sodium Bicarbonate
-
Zinc Dust
-
Ammonium Carbonate
-
Toluene
-
Heptane
Procedure:
-
Nitrosation:
-
In a well-ventilated fume hood, charge a reactor equipped with a mechanical stirrer, thermometer, and addition funnel with 2-methylindoline and methanol.
-
Cool the solution to approximately 15 °C.
-
Slowly add concentrated hydrochloric acid while maintaining the temperature.
-
Cool the reaction mixture to 5-10 °C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
-
Reduction:
-
Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.
-
Add zinc dust to the mixture.
-
Prepare a solution of ammonium carbonate in water and add it to the reaction mixture over a period of about 1.5 hours, while maintaining the temperature at approximately 5 °C.
-
After the addition is complete, continue to stir the mixture at 5-10 °C.
-
Slowly warm the mixture to 40 °C and stir until the reaction is complete (monitor by TLC or HPLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove inorganic solids.
-
Wash the filter cake with toluene.
-
Combine the filtrate and the toluene washings and separate the layers.
-
Remove the toluene from the organic layer under reduced pressure.
-
Recrystallize the resulting residue from heptane to yield 2-Methylindolin-1-amine.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. SELECTIVE REDUCTION OF <i>N</i>-NITROSO AZA-ALIPHATIC CYCLIC COMPOUNDS TO THE CORRESPONDING <i>N</i>-AMINO PRODUCTS USING ZINC DUST IN CO<sub>2</sub>–H<sub>2</sub>O MEDIUM | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
safe handling and disposal of 2-Methylindolin-1-amine
This guide provides essential safety information, handling protocols, and disposal procedures for 2-Methylindolin-1-amine and its hydrochloride salt. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2-Methylindolin-1-amine hydrochloride?
A1: 2-Methylindolin-1-amine hydrochloride is classified as a hazardous substance. The primary hazards include:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure personal safety, the following PPE should be worn:
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory. A face shield may be necessary for larger quantities.[1]
-
Hand Protection: Handle with suitable chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after use.[1]
-
Skin and Body Protection: A lab coat or complete suit protecting against chemicals is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
-
Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
Q3: What should I do in case of accidental exposure?
A3: Immediate action is crucial in case of exposure. Follow these first-aid measures:
-
After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. Consult a physician.[1][3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Q4: How should I handle a spill of 2-Methylindolin-1-amine hydrochloride?
A4: In the event of a spill, follow these steps:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see Q2).
-
Avoid breathing dust or vapors.
-
For small spills, sweep up the material, place it in a suitable, closed container for disposal.
-
For large spills, prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.
-
After cleanup, wash the area thoroughly.
Q5: What is the proper procedure for the disposal of 2-Methylindolin-1-amine hydrochloride?
A5: Dispose of this compound as hazardous waste.[3] Contact a licensed professional waste disposal service to dispose of this material.[3] Do not allow the material to be released into the environment.[3] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for 2-Methylindolin-1-amine hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃ClN₂ | [4] |
| Molecular Weight | 184.66 g/mol | [4] |
| Melting Point | >163°C (decomposes) | [4] |
| Boiling Point | 225 - 230 °C | [4] |
| pH | 5-7 | [4] |
| Water Solubility | Soluble | [4] |
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Oral Toxicity | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Experimental Protocols
General Handling Protocol for 2-Methylindolin-1-amine Hydrochloride
-
Preparation:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have a spill kit and first aid materials readily accessible.
-
-
Handling:
-
Storage:
Visual Workflows
References
preventing oxidation of 2-Methylindolin-1-amine during workup
This center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methylindolin-1-amine, focusing on the prevention of its oxidation during experimental workup.
Frequently Asked Questions (FAQs)
Q1: Why is 2-Methylindolin-1-amine susceptible to oxidation?
A1: 2-Methylindolin-1-amine contains a primary amine group attached to a heterocyclic indoline ring. This structure is electron-rich and can be sensitive to atmospheric oxygen, especially in the presence of light, heat, or trace metal impurities. The oxidation process often involves the formation of radical intermediates which can lead to colored impurities.
Q2: What are the visible signs of oxidation during workup?
A2: The most common sign of oxidation is a distinct color change in your solution. Pure 2-Methylindolin-1-amine is typically a colorless or light yellow crystalline solid or oil.[1] During workup, if the organic layer develops a yellow, orange, brown, or even purple hue, it is a strong indication that oxidation is occurring.
Q3: What are the common byproducts of 2-Methylindolin-1-amine oxidation?
A3: Depending on the reaction conditions, particularly the pH, oxidation can lead to several byproducts. In neutral or slightly alkaline media, azo compounds like azo(2-methyl)indoline may form.[2] Under other conditions, you might observe the formation of 1-amino-2-methylindole through rearrangement pathways.[2] These byproducts are often highly colored and can complicate purification.
Troubleshooting Guide
Problem: My reaction mixture or organic layer is turning dark/colored during aqueous workup.
-
Cause: Your compound is likely oxidizing upon exposure to atmospheric oxygen, which is exacerbated during the workup process due to increased handling, surface area exposure (in separatory funnels), and potential pH changes.
-
Solutions:
-
Implement an Inert Atmosphere: The most effective preventative measure is to exclude oxygen.
-
Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen.
-
Add an Antioxidant: Introduce a sacrificial agent that is more readily oxidized than your compound.
-
Control pH: The stability of the amine can be pH-dependent.[2]
-
Purify via Salt Formation: Convert the amine to its hydrochloride or another salt, which is typically more crystalline and less prone to oxidation.[3]
-
Below is a workflow to help you decide on the best troubleshooting approach.
Caption: Decision workflow for addressing oxidation during workup.
Quantitative Data Summary
| Strategy | Relative Effectiveness | Ease of Implementation | Potential Downsides |
| Inert Atmosphere (N₂/Ar) | +++ | ++ | Requires specialized glassware (e.g., Schlenk line).[4][5] |
| Degassed Solvents | ++ | +++ | Needs to be prepared fresh for maximum effectiveness.[5] |
| Antioxidant: BHT | ++ | +++ | Non-polar; easy to remove via column chromatography. |
| Antioxidant: Ascorbic Acid (Vitamin C) | ++ | ++ | Water-soluble; added to aqueous phase during extraction. |
| Antioxidant: Quercetin/Flavonoids | + | + | Can be harder to remove during purification.[6][7][8] |
| Acid Wash (e.g., 1M HCl) | + | +++ | Protonates amine, increasing aqueous solubility and potentially stability, but product must be acid-stable.[9][10] |
(Effectiveness Scale: + Low, ++ Medium, +++ High)
Experimental Protocols
Protocol 1: Oxidation-Resistant Aqueous Workup
This protocol integrates the use of an inert atmosphere and antioxidants to minimize product degradation.
-
Preparation: Before starting, ensure all solvents (e.g., extraction solvent like ethyl acetate, deionized water) are thoroughly degassed. This can be done by bubbling nitrogen or argon through the solvent for 30-60 minutes.[5]
-
Reaction Quenching: Cool the reaction mixture to 0 °C. Quench the reaction by slowly adding degassed deionized water.
-
Inert Transfer: Transfer the quenched reaction mixture to a separatory funnel that has been purged with nitrogen. Maintain a gentle positive pressure of nitrogen into the top of the separatory funnel throughout the extraction process.
-
Aqueous Wash (Optional Antioxidant): To the separatory funnel, add a freshly prepared, degassed solution of 5% aqueous sodium bisulfite or 5% aqueous ascorbic acid. This will help scavenge any residual oxidants and dissolved oxygen.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, toluene).[11] Allow the layers to separate under the inert atmosphere.
-
Layer Separation: Drain the aqueous layer. Wash the organic layer with degassed brine.
-
Drying and Concentration: Drain the organic layer into a flask containing an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) that has been stored under nitrogen. Swirl for 5-10 minutes. Filter the solution under a nitrogen blanket and concentrate the solvent using a rotary evaporator. For final storage, flush the container with nitrogen or argon before sealing.
Protocol 2: Purification and Stabilization via Salt Formation
If oxidation remains a persistent issue, converting the free amine to a stable salt is an excellent strategy.[3]
-
Initial Workup: Perform a basic aqueous workup to isolate the crude 2-Methylindolin-1-amine, minimizing air exposure where possible.
-
Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or methanolic HCl) dropwise with stirring.
-
Precipitation: The 2-Methylindolin-1-amine hydrochloride salt should precipitate as a solid. Monitor the precipitation and stop adding acid once solid formation ceases.
-
Isolation: Isolate the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or the solvent used for precipitation to remove soluble impurities.
-
Drying: Dry the salt under vacuum. The resulting hydrochloride salt is typically a stable, crystalline solid that is much less susceptible to atmospheric oxidation than the free amine.
Caption: Mechanism of oxidation and the protective role of antioxidants.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Inhibitory effects of antioxidants on formation of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. prepchem.com [prepchem.com]
solvent selection for efficient 2-Methylindolin-1-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient synthesis of 2-Methylindolin-1-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Methylindolin-1-amine, which typically involves the N-nitrosation of 2-methylindoline followed by reduction of the resulting N-nitroso-2-methylindoline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Nitrosation: Insufficient acidification or nitrite source. 2. Ineffective Reduction: Poor quality or insufficient amount of zinc dust; improper pH for the reduction step. 3. Degradation of N-nitroso Intermediate: The N-nitroso intermediate can be unstable. | 1. Ensure the reaction mixture is acidic (pH ~3) before and during the addition of sodium nitrite. Use a fresh, high-quality source of sodium nitrite. 2. Use activated zinc dust. Ensure the pH is neutral (around 7) for the reduction step, as acidic conditions can lead to side reactions.[1] An excess of zinc is often required. 3. Proceed with the reduction step immediately after the formation of the N-nitroso intermediate without isolation. |
| Presence of Starting Material (2-Methylindoline) in Final Product | Denitrosation: The N-nitroso intermediate can revert to the starting secondary amine under certain conditions, particularly in the presence of acid.[1] | Minimize the time the N-nitroso intermediate is exposed to acidic conditions. Neutralize the reaction mixture promptly before the reduction step. |
| Formation of Side Products | 1. Over-reduction: Reduction of the N-amino group. 2. Ring Opening/Rearrangement: Can occur under harsh acidic or basic conditions. 3. Formation of Dimethylamine (DMA) and 1,1-dimethylhydrazine (UDMH) analogs: These can be byproducts of N-nitrosamine reduction. | 1. Control the reaction temperature and the amount of reducing agent. 2. Maintain the recommended pH and temperature ranges throughout the synthesis. 3. Optimize the reduction conditions (pH, temperature, and reaction time) to favor the formation of the desired N-amino compound. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. 2. Product Instability on Silica Gel: The basicity of the amino group can lead to tailing or decomposition on acidic silica gel. | 1. Consider converting the crude product to its hydrochloride salt for purification by recrystallization. The salt often has different solubility properties than the free base and byproducts. 2. Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography to minimize interactions with the basic product. Alternatively, reverse-phase chromatography can be employed. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for the synthesis of 2-Methylindolin-1-amine?
A1: Both methanol and acetonitrile are effective solvents for this synthesis.[2] The choice may depend on the specific reaction conditions and the desired workup procedure. The following table summarizes examples from the literature, though a direct comparison under identical conditions is not available.
| Solvent | Starting Material | Reagents | Conditions | Outcome | Reference |
| Methanol | 2-methylindoline | 1. Conc. HCl, Sodium Nitrite 2. Sodium Bicarbonate, Zinc Dust, Ammonium Carbonate | 1. 5-15°C 2. 5-10°C, then warm to 40°C | Crude product obtained | [2] |
| Acetonitrile | 2-methylindoline | 1. Conc. HCl, Sodium Nitrite 2. Ammonium Acetate, Zinc Dust | 1. Cooled solution 2. Stirred for 2 hours at 45°C | Crude product obtained | [2] |
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. A common eluent system is chloroform/acetic acid (9:1).[2] The starting material (2-methylindoline), the N-nitroso intermediate, and the final product (2-Methylindolin-1-amine) should have different Rf values.
Q3: What are the key safety precautions for this synthesis?
A3: N-nitroso compounds are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Zinc dust is flammable and can react with water or acids to produce flammable hydrogen gas.
Q4: My crude product is an oil. How can I purify it?
A4: If the crude product is an oil, it can be purified by column chromatography on silica gel. To avoid issues with the basicity of the amine, it is advisable to use a solvent system containing a small amount of a basic modifier like triethylamine. Alternatively, the crude oil can be dissolved in a suitable solvent like isopropanol and treated with an acid (e.g., methanesulfonic acid) to precipitate the corresponding salt, which can then be isolated by filtration and washed.[2]
Experimental Protocols
Synthesis of 2-Methylindolin-1-amine in Methanol
This protocol is adapted from US Patent 4,564,677 A.[2]
-
Dissolve 140 g of 2-methylindoline in 1 liter of methanol.
-
Add approximately 95 ml of concentrated hydrochloric acid and cool the solution to 15°C.
-
Slowly add a 25% aqueous solution of sodium nitrite (73 g) dropwise, maintaining the temperature between 5-10°C.
-
Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.
-
Add 156 g of zinc dust to the mixture.
-
While keeping the mixture at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of 1.5 hours.
-
Stir the mixture at 5-10°C, then warm to 40°C, and filter.
-
The filtrate contains the crude 2-Methylindolin-1-amine, which can be further purified.
Synthesis of 2-Methylindolin-1-amine in Acetonitrile
This protocol is also adapted from US Patent 4,564,677 A.[2]
-
Dissolve 140 g of 2-methylindoline in 750 ml of acetonitrile.
-
Add 110 ml of concentrated hydrochloric acid and cool the solution.
-
Add a solution of 75 g of sodium nitrite in 300 ml of water dropwise.
-
Adjust the pH to approximately 7 with ammonium acetate.
-
Add 160 g of zinc dust portion-wise, followed by 385 g of ammonium acetate.
-
Add 100 ml of water and stir the mixture for about 2 hours at 45°C.
-
Filter off the solids and wash them with toluene.
-
The combined filtrate and washes contain the crude product.
Visualizations
Caption: Workflow for solvent selection and optimization in the synthesis of 2-Methylindolin-1-amine.
Caption: Decision tree for troubleshooting common issues in 2-Methylindolin-1-amine synthesis.
References
Validation & Comparative
A Comparative Guide to Indoline-Based Chiral Amine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a drug can determine its efficacy and safety. Chiral ligands are pivotal in asymmetric catalysis, enabling the synthesis of specific stereoisomers. Among the diverse scaffolds for chiral ligands, the indoline framework has emerged as a privileged structure. Its rigid bicyclic system provides a well-defined steric environment, which can be effectively transmitted to a catalytic center to induce high stereoselectivity. This guide offers an objective comparison of the performance of various classes of indoline-based chiral amine ligands in key asymmetric reactions, supported by experimental data from the literature.
Performance Comparison of Indoline-Based Chiral Amine Ligands
The efficacy of a chiral ligand is primarily evaluated by its ability to control the stereochemical outcome of a reaction, typically measured by enantiomeric excess (ee%) or diastereomeric ratio (dr), and its efficiency in promoting the reaction, as indicated by the chemical yield. The following tables summarize the performance of different types of indoline-based chiral amine ligands in various asymmetric transformations.
Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction. Chiral indoline-based ligands have been employed to catalyze the enantioselective conjugate addition of various nucleophiles to α,β-unsaturated compounds.
| Ligand Type | Catalyst System | Reactants | Yield (%) | dr | ee (%) | Reference |
| Indoline-derived Aminophosphine | Organocatalyst | ortho-tosylamidophenyl malonate + 3-butyn-2-one | Excellent | - | Moderate | [1][2][3] |
| Cinchona Alkaloid-derived Primary Amine | Organocatalyst | (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones | High | up to 2.7:1 | up to 99 | [4][5] |
| Cinchona Alkaloid-derived Primary Amine | Organocatalyst | (E)-3-(2-(2-oxopropylamino)aryl)-1-alkylprop-2-en-1-ones | High | up to 20:1 | up to 99 | [4][5] |
Note: "Excellent" and "High" yields are reported as described in the source literature, which may not specify exact quantitative values in the abstract.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a crucial method for the synthesis of chiral compounds. Indoline-based ligands have been utilized in metal-catalyzed hydrogenations of prochiral olefins and ketones.
| Ligand Type | Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Indoline-based Phosphine-Oxazoline (IndPHOX) | Palladium | 1,3-diphenyl-2-propenyl acetate | - | up to 98 | [6] |
| N-Aryl Indole-derived Chiral Phosphine | Palladium | 1,3-diphenyl-2-propenyl acetate | - | up to 99 | [7] |
| Chiral Bisphosphine (PhTRAP) | Rhodium | 2-substituted N-acetylindoles | - | up to 95 | [8] |
| Chiral Bisphosphine (PhTRAP) | Rhodium | 3-substituted N-tosylindoles | - | up to 98 | [8] |
| Bisphosphine-Thiourea Ligand (ZhaoPhos) | Iridium | Aryl substituted unprotected indoles | 75-99 | 86-99 | [9] |
Note: Specific yield data was not always available in the abstracts reviewed.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the evaluation and application of new catalytic systems. Below are representative methodologies for key experiments cited in this guide.
General Information
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware with magnetic stirring, unless otherwise specified. Solvents should be purified by standard procedures. Starting materials can be purchased from commercial suppliers and used without further purification unless otherwise noted. 1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Enantiomeric excess is commonly determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 1: Asymmetric Michael Addition Catalyzed by an Indoline-Derived Aminophosphine
This protocol is a general representation based on the synthesis of indolines via a double-Michael reaction.[1][2][3]
Reaction Scheme:
o-tosylamidophenyl malonate + 3-butyn-2-one --(Chiral Aminophosphine Catalyst)--> Chiral Indoline Product
Procedure:
-
To a solution of the chiral indoline-derived aminophosphine catalyst (5-10 mol%) in a suitable solvent (e.g., toluene, CH2Cl2) is added the o-tosylamidophenyl malonate (1.0 equiv.).
-
The mixture is stirred at room temperature for 10-15 minutes.
-
3-butyn-2-one (1.2 equiv.) is then added, and the reaction mixture is stirred at the specified temperature (e.g., room temperature or elevated temperature) for the time indicated in the specific study (typically 12-48 hours).
-
Upon completion (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired chiral indoline product.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation Using an Indole-Phosphine-Oxazoline (IndPHOX) Ligand
This protocol is a general representation based on the allylic alkylation reaction.[6]
Reaction Scheme:
1,3-diphenyl-2-propenyl acetate + dimethyl malonate --([Pd(allyl)Cl]2 / IndPHOX ligand)--> Chiral Alkylated Product
Procedure:
-
In a glovebox, a solution of [Pd(allyl)Cl]2 (1.0 mol%) and the IndPHOX ligand (2.2 mol%) in a suitable anhydrous solvent (e.g., THF, CH2Cl2) is stirred at room temperature for 30 minutes.
-
To this solution are added 1,3-diphenyl-2-propenyl acetate (1.0 equiv.) and dimethyl malonate (3.0 equiv.).
-
A base (e.g., BSA - N,O-Bis(trimethylsilyl)acetamide, 3.0 equiv.) and a catalytic amount of an additive (e.g., KOAc, 5 mol%) are added.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature) until the starting material is consumed (as monitored by TLC or GC).
-
The reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing the Frameworks and Processes
To better understand the structural basis of catalysis and the experimental logic, the following diagrams are provided.
Caption: General classes of indoline-based chiral amine ligands.
Caption: A generalized catalytic cycle in asymmetric synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral aminophosphines as catalysts for enantioselective double-Michael indoline syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Chiral Aminophosphines as Catalysts for Enantioselective Double-Michael Indoline Syntheses | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chinesechemsoc.org [chinesechemsoc.org]
A Comparative Guide to 2-Methylindolin-1-amine and Other N-amino Heterocycles in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of reagents and building blocks is paramount to the successful and efficient construction of complex molecules. Among the diverse array of tools available to chemists, N-amino heterocycles have emerged as versatile intermediates and ligands. This guide provides an objective comparison of 2-Methylindolin-1-amine with other common N-amino heterocycles, namely 1-aminopiperidine and 1-aminopyrrolidine, focusing on their synthesis and applications, supported by experimental data and detailed protocols.
Introduction to N-amino Heterocycles
N-amino heterocycles are a class of organic compounds characterized by a heterocyclic ring system containing a nitrogen atom directly bonded to an amino group (-NH2). This unique structural feature imparts distinct reactivity and properties, making them valuable in a variety of synthetic transformations. Their applications range from serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals to acting as ligands in transition metal-catalyzed cross-coupling reactions.[1]
2-Methylindolin-1-amine , with its fused aromatic and saturated heterocyclic rings, offers a rigid scaffold that can be advantageous in ligand design for catalysis.[2] In contrast, 1-aminopiperidine and 1-aminopyrrolidine represent simpler, saturated N-amino heterocycles that are widely used as building blocks and reagents in organic synthesis.[3]
Synthesis of N-amino Heterocycles
The preparation of these N-amino heterocycles typically involves the N-amination of the corresponding parent heterocycle. Various methods have been developed, each with its own advantages and limitations.
| N-amino Heterocycle | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| 2-Methylindolin-1-amine | 2-Methylindoline | 1. Conc. HCl, NaNO2 2. Zn, NH4OAc | Not explicitly stated | [4] |
| 1-Aminopiperidine | Piperidine | Hydroxylamine-O-sulfonic acid, NaOH | High conversion | [5] |
| 1-Aminopyrrolidine | N-Nitrosopyrrolidine | Zn, NH4Cl, CO2, H2O | 92% | [3] |
| 1-Aminopyrrolidine | 1,4-Dichlorobutane | 80% Hydrazine hydrate, Methanol | 96% | [6] |
Experimental Protocols: Synthesis
Synthesis of 2-Methylindolin-1-amine: [4]
-
Dissolve 140 g of 2-methylindoline in 1 liter of methanol.
-
Add approximately 95 ml of concentrated hydrochloric acid and cool the solution to 15°C.
-
Add a 25% solution of sodium nitrite (73 g) in water dropwise at 5°-10°C.
-
Adjust the pH of the solution to about 7.5 with sodium bicarbonate.
-
Add 156 g of zinc dust to form a mixture.
-
While maintaining the temperature at about 5°C, add a solution of 264 g of ammonium acetate in 1 liter of water over a period of about 1.5 hours.
-
Stir the mixture at 5°-10°C, then warm to 40°C, and filter.
-
Wash the residue with toluene. The combined filtrate and washes are separated, and the aqueous layer is discarded.
-
Remove the toluene in vacuo, and recrystallize the residue from heptane to yield 1-amino-2-methylindoline.
Synthesis of 1-Aminopyrrolidine: [3]
-
Place a solution of N-nitrosopyrrolidine (1.0 mol) in 250 ml of H2O into a 1-liter autoclave.
-
Add NH4Cl (5.35 g, 0.1 mol) to the solution and charge the system with CO2 at a flow rate of 30 l/h.
-
After stirring for 20 minutes, heat the mixture to 35°C.
-
Add zinc powder (163 g, 2.5 mol) in portions (16.3 g every 6 minutes). Maintain the pressure at 0.2 MPa and the temperature at 35°C.
-
After the addition of all the zinc (about 1 hour), stir the reaction mixture at 35°C for 0.5 hours.
-
Filter off the resulting ZnCO3 and wash with H2O (150 ml).
-
Remove the water from the filtrate under reduced pressure and perform vacuum distillation to afford 1-aminopyrrolidine.
Performance in Synthetic Applications
While direct, side-by-side comparative studies of these N-amino heterocycles in specific reactions are limited in the literature, their individual applications provide insights into their potential performance. A key area where these compounds find utility is as precursors to ligands for transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7][8] While a specific protocol for using 2-Methylindolin-1-amine as a ligand precursor in this reaction was not found in the initial searches, the general principle involves the in situ or pre-formation of a phosphine ligand derived from the N-amino heterocycle, which then coordinates to a palladium precursor.
General Experimental Protocol for Buchwald-Hartwig Amination (Illustrative): [9]
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol), and the phosphine ligand (0.08 mmol).
-
Add anhydrous toluene (5 mL).
-
Heat the reaction mixture at the desired temperature (e.g., 80-110°C) for the specified time (typically 1-24 hours), monitoring by TLC or GC/MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The performance of ligands derived from different N-amino heterocycles in such reactions would depend on factors like the steric and electronic properties they impart to the palladium center. The rigid, bicyclic structure of 2-Methylindolin-1-amine could lead to more defined ligand-metal complexes and potentially higher selectivity in certain applications compared to the more flexible saturated rings of 1-aminopiperidine and 1-aminopyrrolidine. However, the simpler saturated heterocycles are often more readily available and their derivatives can be highly effective.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[10] N-heterocyclic carbene (NHC) ligands, which can be derived from N-amino heterocycles, are known to be effective in this transformation.[11]
General Experimental Protocol for Suzuki-Miyaura Coupling (Illustrative): [12]
-
In a Schlenk tube under an inert atmosphere, prepare a solution of the palladium precursor (e.g., Pd(OAc)2) and the ligand in a suitable solvent (e.g., 1,4-dioxane).
-
Add the aryl halide (0.5 mmol), the aryl boronic acid (0.75 mmol), and a base (e.g., Cs2CO3, 0.75 mmol).
-
Heat the reaction mixture at the desired temperature (e.g., 100°C).
-
Monitor the reaction progress. Upon completion, cool the mixture and perform a standard aqueous workup.
-
Purify the product by column chromatography.
The choice of the N-amino heterocycle precursor for the ligand can influence the catalyst's stability and activity. While specific comparative data is lacking, the diverse electronic and steric environments offered by 2-methylindolin-1-amine, 1-aminopiperidine, and 1-aminopyrrolidine suggest they could be tailored for specific Suzuki-Miyaura coupling challenges.
Visualizing Reaction Pathways and Workflows
To better understand the synthetic processes and logical relationships discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for the synthesis and application of N-amino heterocycles in catalysis.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
2-Methylindolin-1-amine, 1-aminopiperidine, and 1-aminopyrrolidine are all valuable N-amino heterocycles in organic synthesis. While they share the common feature of an N-amino group, their distinct ring structures offer different steric and electronic properties, which can be exploited in various applications, particularly in the design of ligands for catalysis.
-
2-Methylindolin-1-amine provides a rigid, bicyclic scaffold that may offer advantages in stereoselective transformations.
-
1-Aminopiperidine and 1-aminopyrrolidine are more flexible, readily available building blocks for a wide range of synthetic applications.
The selection of a specific N-amino heterocycle will ultimately depend on the desired properties of the final product and the specific requirements of the synthetic transformation. Further research into direct comparative studies of these and other N-amino heterocycles would be highly beneficial to the scientific community for making more informed decisions in synthetic planning.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methylindolin-1-amine | 31529-46-1 | Benchchem [benchchem.com]
- 3. 1-AMINOPYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 5. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]
- 6. EP0894788A1 - Process for the preparation of 1-aminopyrrolidine - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
Unveiling the Antimicrobial Potential of Indoline Scaffolds: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. This guide provides a comparative analysis of the antimicrobial efficacy of indoline and indole derivatives, offering insights into their performance against various microbial strains and detailing the experimental protocols for their evaluation.
Indole and its reduced form, indoline, have emerged as privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds.[1][2] Recent research has highlighted their potential as a source of new antimicrobial agents with diverse mechanisms of action.[3][4] This guide synthesizes available data to facilitate a clearer understanding of their antimicrobial profiles.
Comparative Antimicrobial Efficacy
The antimicrobial activity of novel compounds is a critical determinant of their therapeutic potential. Quantitative data from various studies on indole and indoline derivatives have been summarized below to allow for a direct comparison of their efficacy. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial effectiveness.
| Compound Class | Derivative/Compound | Microorganism | Gram Stain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. |
| Indoline Derivatives | Spiro-indoline-dione (4b) | Staphylococcus aureus | Gram-positive | 750 | - | - |
| Spiro-indoline-dione (4h) | Enterococcus faecalis | Gram-positive | 375-3000 | - | - | |
| Indole Derivatives | Indolinedione–Coumarin Hybrid (K-1) | Penicillium sp. | Fungus | 30 | Fluconazole | - |
| Indolinedione–Coumarin Hybrid (K-2) | Staphylococcus aureus | Gram-positive | 312 | Colistin | - | |
| 3-Alkylidene-2-indolone (10g) | Staphylococcus aureus ATCC 6538 | Gram-positive | 0.5 | Gatifloxacin | 0.5 | |
| 3-Alkylidene-2-indolone (10h) | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | Gram-positive | 0.5 | Gatifloxacin | 0.5 |
This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.[5][6][7][8]
Deciphering the Experimental Approach
The validation of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following sections detail the methodologies commonly employed in the assessment of novel antimicrobial compounds.
Experimental Protocols
1. Broth Microdilution Method for MIC Determination [9][10][11]
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
2. Agar Well Diffusion Method [12][13][14]
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Creation of Wells and Application of Compound: Wells of a specific diameter are created in the agar using a sterile borer. A defined volume of the test compound solution is then added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Scientific Process
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Antimicrobial Susceptibility Testing Workflow
Hypothesized Mechanism of Action for Indole Derivatives
Concluding Remarks
The exploration of 2-methylindolin-1-amine derivatives and the broader class of indole and indoline compounds presents a promising avenue for the discovery of novel antimicrobial agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in their efforts to validate and compare the efficacy of these and other novel chemical entities. Further investigation into the structure-activity relationships and mechanisms of action will be crucial in optimizing these scaffolds for future therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research | Bentham Science [eurekaselect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. primescholars.com [primescholars.com]
- 13. Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]- triazolo[1,5-a]quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
A Spectroscopic Comparison: 2-Methylindoline and 2-Methylindolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-methylindoline and its N-amino derivative, 2-Methylindolin-1-amine. The structural difference, the presence of a primary amine group on the indoline nitrogen, introduces significant changes in their spectral properties. This comparison utilizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to highlight these differences.
Introduction to the Compounds
2-Methylindoline is a heterocyclic compound featuring a dihydroindole core with a methyl group at the 2-position. It is a recognized indole derivative.[1][2] 2-Methylindolin-1-amine is a derivative where a primary amino group is attached to the nitrogen atom of the indoline ring.[3] This modification alters the electronic environment and chemical properties of the molecule, which is reflected in its spectroscopic signatures.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic techniques. It is important to note that while experimental data for 2-methylindoline is readily available, the data for 2-Methylindolin-1-amine is largely based on computational predictions due to a lack of publicly available experimental spectra.[4]
Table 1: ¹H NMR Spectroscopic Data (Predicted for CDCl₃ Solvent)
| Assignment | 2-Methylindoline | 2-Methylindolin-1-amine (Predicted) | Key Differences |
| Aromatic Protons (H4-H7) | ~ 6.6 - 7.1 ppm (multiplets) | ~ 6.5 - 7.5 ppm (multiplets) | The N-amino group may cause slight shifts in the aromatic region due to altered electron density on the benzene ring. |
| N-H Proton | Variable, broad singlet | N/A | The absence of a proton directly on the ring nitrogen in the N-amino derivative is a primary distinction. |
| -NH₂ Protons | N/A | Broad singlet, variable shift | The appearance of a new, broad singlet for the two amine protons is the most significant difference. |
| Methine Proton (C2-H) | Multiplet | Multiplet | The chemical environment of this proton is altered by the adjacent N-NH₂ group, likely causing a shift. |
| Methylene Protons (C3-H₂) | Multiplets | Diastereotopic multiplets | The electronic effect of the N-amino group influences the shielding of these adjacent protons. |
| Methyl Protons (-CH₃) | Doublet | Doublet | The signal for the methyl group will be present in both, but its precise chemical shift may vary slightly. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Assignment | 2-Methylindoline | 2-Methylindolin-1-amine (Predicted) | Key Differences |
| Aromatic Carbons | ~ 118 - 152 ppm | ~ 110 - 150 ppm | The N-amino group alters the electronic distribution in the aromatic system, affecting the chemical shifts of all carbons. |
| C2 (Methine) | ~ 55 ppm | Shifted due to N-NH₂ | The direct attachment of the N-amino group to the ring nitrogen significantly impacts the C2 chemical shift. |
| C3 (Methylene) | ~ 35 ppm | Shifted due to N-NH₂ | Proximity to the modified nitrogen center causes a change in the C3 resonance. |
| -CH₃ (Methyl) | ~ 22 ppm | Shifted due to N-NH₂ | The overall change in the molecule's electronic structure will slightly affect the methyl carbon's chemical shift. |
Table 3: IR Spectroscopic Data
| Vibrational Mode | 2-Methylindoline (cm⁻¹) | 2-Methylindolin-1-amine (cm⁻¹) | Key Differences |
| N-H Stretch (Indoline NH) | ~ 3300-3400 (single, medium peak) | N/A | Absence of the characteristic secondary amine stretch. |
| N-H Stretch (Primary Amine NH₂) | N/A | 3200-3500 (two sharp bands) | Appearance of symmetric and asymmetric stretching bands, characteristic of a primary amine.[5][6] |
| N-H Bend | ~ 1600 | ~ 1580-1650 (scissoring) | Presence of a primary amine N-H bending vibration.[6] |
| Aromatic C-H Stretch | ~ 3000-3100 | ~ 3000-3100 | Generally similar in both compounds. |
| Aliphatic C-H Stretch | ~ 2850-2960 | ~ 2850-2960 | Generally similar in both compounds. |
| C-N Stretch | ~ 1250-1335 (aromatic amine type) | ~ 1250-1335 (aromatic amine type) | The C-N bond within the ring is present in both. |
Table 4: Mass Spectrometry Data
| Parameter | 2-Methylindoline | 2-Methylindolin-1-amine | Key Differences |
| Molecular Formula | C₉H₁₁N[1] | C₉H₁₂N₂ | Addition of an extra nitrogen and hydrogen atom. |
| Molecular Weight | 133.19 g/mol [1] | 148.21 g/mol | A clear mass difference of 15 Da, corresponding to the addition of an NH group. |
| Parent Ion (M⁺) | m/z = 133[7] | m/z = 148 | The molecular ion peak directly reflects the difference in molecular weight. |
| Key Fragmentation | Loss of methyl (m/z 118)[1] | Potential loss of NH₂ (m/z 132) or other amine-specific fragmentations. | Fragmentation patterns will differ significantly due to the presence of the weaker N-N bond and the primary amine group. |
Experimental Workflows and Logical Diagrams
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of the two compounds.
Caption: Workflow for comparative spectroscopic analysis.
Experimental Protocols
Standard protocols are followed for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard (0 ppm). The solution is then transferred to an NMR tube.[8]
-
Data Acquisition : 1D spectra (¹H and ¹³C) are acquired on an NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR : A standard single-pulse experiment is run. Key parameters include spectral width (-2 to 12 ppm), acquisition time (2-4 s), and relaxation delay (1-5 s).[4]
-
¹³C NMR : A proton-decoupled single-pulse experiment is typically used. Key parameters include a wider spectral width (0 to 220 ppm) and a longer relaxation delay (2-5 s).[4]
-
-
Data Analysis : Spectra are analyzed for chemical shifts (δ), signal integration (for ¹H), and coupling patterns to determine the molecular structure.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.[10] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., KBr, NaCl), and allowing the solvent to evaporate.[11]
-
Data Acquisition : A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument records the interferogram and performs a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[12]
-
Data Analysis : The spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups and vibrational modes.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol) to an appropriate concentration (e.g., 0.1 to 1 mg/mL).[13]
-
Gas Chromatography : A small volume of the sample solution is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized compounds through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.[14]
-
Mass Spectrometry : As components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization, EI), causing the molecules to form a molecular ion and fragment in a reproducible manner. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z).[15]
-
Data Analysis : The resulting mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z often represents the molecular ion, providing the molecular weight. The fragmentation pattern serves as a molecular fingerprint that aids in structural elucidation.[15]
UV-Visible Spectroscopy
-
Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration is adjusted to ensure the absorbance falls within the optimal range of the instrument (typically 0.1 to 1 AU).
-
Data Acquisition : A baseline spectrum is run using a cuvette containing only the solvent. The sample solution is then placed in the spectrophotometer, and the absorbance is measured across a range of wavelengths (typically 200-800 nm).[16]
-
Data Analysis : The resulting spectrum plots absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified, which corresponds to specific electronic transitions within the molecule, often related to aromatic or conjugated systems.[17]
References
- 1. 2-Methylindoline | C9H11N | CID 23305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylindoline [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 2-Methylindoline [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. eng.uc.edu [eng.uc.edu]
- 12. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]
- 13. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 14. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. ijnrd.org [ijnrd.org]
- 17. longdom.org [longdom.org]
Performance Evaluation of 2-Methylindolin-1-amine Derived Catalysts in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective methods to synthesize chiral molecules is a cornerstone of modern drug discovery and development. Organocatalysis has emerged as a powerful tool in this endeavor, offering a sustainable and often complementary approach to traditional metal-based catalysts. Within the realm of organocatalysis, chiral amines play a pivotal role, with their utility demonstrated in a wide array of asymmetric transformations. This guide provides a comparative evaluation of the performance of catalysts derived from 2-Methylindolin-1-amine, juxtaposed with established alternatives, supported by experimental data to inform catalyst selection in asymmetric synthesis.
Asymmetric Intramolecular Aza-Michael Addition for the Synthesis of 2,3-Disubstituted Indolines: A Case Study
The enantioselective synthesis of 2,3-disubstituted indolines is of significant interest due to the prevalence of this structural motif in biologically active compounds. A key strategy to access these chiral heterocycles is the organocatalytic asymmetric intramolecular aza-Michael addition.
Established Catalyst Performance: Cinchona Alkaloid-Derived Primary Amines
Primary amines derived from cinchona alkaloids are a well-established class of organocatalysts for this transformation. Their performance in the intramolecular cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones has been systematically investigated, yielding the corresponding cis-2,3-disubstituted indoline derivatives with high efficiency.
Table 1: Performance of a Cinchona Alkaloid-Derived Primary Amine Catalyst in the Asymmetric Intramolecular Aza-Michael Addition for the Synthesis of cis-2,3-Disubstituted Indolines [1][2]
| Substrate (Ar) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |
| Phenyl | 92 | 2.7:1 | 99 |
| 4-Methylphenyl | 85 | 2.5:1 | 98 |
| 4-Methoxyphenyl | 88 | 2.6:1 | 99 |
| 4-Chlorophenyl | 95 | 2.3:1 | 99 |
| 4-Bromophenyl | 97 | 2.4:1 | 99 |
| 2-Naphthyl | 90 | 2.1:1 | 97 |
The data clearly demonstrates the high enantioselectivity achievable with this class of catalysts, consistently delivering ee values exceeding 97%. The diastereoselectivity favors the cis isomer, albeit with moderate ratios.
Evaluating 2-Methylindolin-1-amine Derived Catalysts: A Data Gap
A comprehensive literature search for the application of 2-Methylindolin-1-amine derived catalysts in the same asymmetric intramolecular aza-Michael addition for the synthesis of 2,3-disubstituted indolines did not yield specific quantitative performance data. While the 2-methylindoline scaffold is a recognized structural motif in medicinal chemistry and its derivatives have been explored in various catalytic applications, a direct comparison in this specific, well-defined reaction is not currently available in the reviewed literature.
This highlights a potential area for future research. The development and evaluation of chiral catalysts derived from 2-Methylindolin-1-amine for this and other asymmetric transformations could unveil novel and efficient catalytic systems. The performance data of the cinchona alkaloid-derived catalysts presented here can serve as a valuable benchmark for such future investigations.
Alternative Catalytic Systems for Asymmetric Aza-Michael Additions
To provide a broader context, it is informative to consider the performance of other classes of organocatalysts in asymmetric aza-Michael additions.
Table 2: Performance of Various Organocatalysts in Asymmetric Aza-Michael Additions (General Examples) [3]
| Catalyst Type | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |
| Squaramide | Addition of aniline to chalcone | 85 | 92 |
| Bifunctional Thiourea | Addition of carbamate to enone | 99 | 97 |
| Proline Derivative | Addition of amine to nitroalkene | 95 | 98 |
Experimental Protocols
For the successful implementation and evaluation of these catalytic systems, detailed experimental procedures are crucial.
General Procedure for the Asymmetric Intramolecular Aza-Michael Addition Catalyzed by a Cinchona Alkaloid-Derived Primary Amine[1][2]
To a solution of the (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-one (0.1 mmol) in a specified solvent (e.g., toluene, 1.0 mL) at a given temperature (e.g., room temperature), is added the cinchona alkaloid-derived primary amine catalyst (10 mol%). The reaction mixture is stirred for a specified time (e.g., 24-48 hours) and monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted indoline. The yield, diastereomeric ratio (determined by ¹H NMR), and enantiomeric excess (determined by chiral HPLC) are then calculated.
Visualizing Catalytic Pathways and Workflows
Diagrams generated using Graphviz can effectively illustrate the underlying mechanisms and experimental processes.
Caption: Proposed catalytic cycle for the primary amine-catalyzed intramolecular aza-Michael addition.
Caption: General experimental workflow for organocatalytic asymmetric synthesis.
Conclusion
While cinchona alkaloid-derived primary amines have demonstrated high efficacy in the asymmetric intramolecular aza-Michael addition for synthesizing chiral indolines, there is a clear opportunity for the exploration and evaluation of 2-Methylindolin-1-amine derived catalysts in this and other asymmetric transformations. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to develop novel catalytic systems and expand the toolkit for modern asymmetric synthesis. The systematic investigation of 2-Methylindolin-1-amine derived catalysts holds the potential to uncover new, highly efficient, and selective catalysts for the synthesis of valuable chiral molecules.
References
- 1. Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Referencing NMR and MS Data for the Structural Elucidation of 2-Methylindolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-Methylindolin-1-amine. By cross-referencing data from these powerful analytical techniques, researchers can unambiguously confirm the molecular structure of this important synthetic intermediate. For comparative purposes, spectral data for structurally related compounds, 2-Methylindoline and 2-Methylindole, are also presented.
Structural Confirmation Workflow
The process of confirming a chemical structure involves integrating data from multiple analytical sources. Mass spectrometry provides the molecular weight and fragmentation patterns, while NMR spectroscopy reveals the carbon-hydrogen framework and connectivity of the molecule. The following workflow illustrates how these techniques are used in concert for structural elucidation.
Mass Spectrometry Data Comparison
Mass spectrometry confirms the molecular weight of a compound and offers clues to its structure through fragmentation analysis. The molecular ion peak [M]⁺˙ should correspond to the compound's molecular weight. For 2-Methylindolin-1-amine, the expected molecular weight is 148.21 g/mol .[1][2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Interpretation |
| 2-Methylindolin-1-amine | C₉H₁₂N₂ | 148.21 | 148, 133, 132 | Predicted Data: [M]⁺˙, [M - CH₃]⁺, [M - NH₂]⁺˙[3] |
| 2-Methylindoline | C₉H₁₁N | 133.19 | 133, 118 | Experimental Data: [M]⁺˙, [M - CH₃]⁺[4][5] |
| 2-Methylindole | C₉H₉N | 131.18 | 131, 130 | Experimental Data: [M]⁺˙, [M - H]⁺[6] |
¹H NMR Data Comparison
Proton NMR (¹H NMR) provides information on the number of different proton environments and their neighboring protons. The predicted spectrum for 2-Methylindolin-1-amine shows distinct signals for the aromatic, aliphatic, methyl, and amine protons.[3]
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) | Methyl Protons (ppm) | Other Protons (ppm) |
| 2-Methylindolin-1-amine (Predicted) | ~6.5 - 7.5 (m, 4H) | C2-H & C3-H₂ (multiplets) | Doublet (3H) | -NH₂ (broad singlet, 2H)[3] |
| 2-Methylindole (Experimental, in CDCl₃) | 7.06 - 7.73 (m, 5H) | N/A | 2.40 (s, 3H) | 7.73 (br s, 1H, N-H)[6] |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is abbreviated as s (singlet), d (doublet), m (multiplet), br s (broad singlet).
¹³C NMR Data Comparison
Carbon-13 NMR (¹³C NMR) indicates the number of chemically distinct carbon environments. Due to chirality at the C2 position, all nine carbon atoms in 2-Methylindolin-1-amine are expected to be chemically distinct, resulting in nine unique signals.[3]
| Compound | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) | Methyl Carbon (ppm) |
| 2-Methylindolin-1-amine (Predicted) | 110-130 (4C), 130-155 (2C, ring fusion) | C2, C3 (upfield region) | Upfield signal[3] |
| 2-Methylindole (Experimental) | 100.1, 110.1, 119.2, 119.6, 120.8, 128.8, 135.5, 135.8 | N/A | 12.8 |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and MS data for compounds like 2-Methylindolin-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for labile protons like those in an amine group.[7]
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Acquire a ¹H NMR spectrum first to check for sample purity and concentration.
-
¹H NMR Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[7]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. For less volatile or thermally sensitive compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS) is used.
-
Ionization: The sample is ionized, typically using Electron Ionization (EI) for GC-MS, which results in the formation of a molecular ion [M]⁺˙ and characteristic fragment ions. ESI is a softer ionization technique that often yields the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The spectrum provides the molecular weight and fragmentation pattern, which is compared against predicted patterns or spectral libraries.[3]
References
- 1. 1-Amino-2-methylindoline | C9H12N2 | CID 169315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2-Methylindolin-1-amine | 31529-46-1 | Benchchem [benchchem.com]
- 4. 2-Methylindoline | C9H11N | CID 23305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylindoline [webbook.nist.gov]
- 6. 2-Methylindole(95-20-5) 1H NMR [m.chemicalbook.com]
- 7. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Unraveling the Stereochemistry of 2-Methylindoline: A Comparative Analysis of Enantiomeric Biological Activity
A comprehensive comparison of the biological activities of (R)- and (S)-2-methylindoline remains an area of active investigation within the scientific community. While the principles of stereochemistry dictate that enantiomers can exhibit distinct pharmacological profiles, publicly available experimental data directly comparing the specific biological activities of the (R)- and (S)-enantiomers of 2-methylindoline is currently limited.
Living systems are inherently chiral, and thus, the three-dimensional arrangement of a molecule can significantly influence its interaction with biological targets such as receptors and enzymes.[1][2] This often leads to one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[1][3]
While research has been conducted on the synthesis of chiral indolines and the biological activities of various indoline derivatives, a direct side-by-side comparison of the enantiomers of the parent compound, 2-methylindoline, is not extensively documented in the literature. For instance, a study on tricyclic indoline analogs revealed that in the case of one specific derivative, both enantiomers displayed equal potency in inhibiting the growth of Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that for that particular molecular scaffold and activity, stereochemistry may not play a pivotal role. However, this finding cannot be extrapolated to 2-methylindoline itself.
The differential effects of enantiomers are well-documented for a multitude of chiral drugs. For example, the (S)-enantiomer of ibuprofen is responsible for its anti-inflammatory activity, while the (R)-enantiomer is significantly less active.[4] Similarly, in the case of the beta-blocker propranolol, the (S)-enantiomer is a potent beta-adrenoceptor antagonist, whereas the (R)-enantiomer is virtually inactive. These examples underscore the critical importance of evaluating individual enantiomers.
To facilitate future research in this area, this guide outlines the necessary experimental framework to elucidate the comparative biological activities of (R)- and (S)-2-methylindoline.
Proposed Experimental Protocols for Comparative Analysis
A thorough investigation into the differential biological activities of 2-methylindoline enantiomers would necessitate a series of in vitro and in vivo experiments.
Receptor Binding Assays
Objective: To determine the binding affinities of (R)- and (S)-2-methylindoline for a panel of relevant biological receptors.
Methodology:
-
Receptor Selection: Based on the structural similarity of 2-methylindoline to known pharmacophores, a panel of receptors (e.g., serotonin, dopamine, adrenergic receptors) would be selected.
-
Assay Format: Radioligand binding assays are a standard method. This involves incubating a known concentration of a radiolabeled ligand that binds to the target receptor with varying concentrations of the test compounds ((R)- and (S)-2-methylindoline).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the binding affinity (Ki) for each enantiomer.
Functional Assays
Objective: To assess the functional activity (e.g., agonist, antagonist, or modulator) of each enantiomer at the identified target receptors.
Methodology:
-
Cell-Based Assays: Cells expressing the target receptor are used. The effect of each enantiomer on downstream signaling pathways (e.g., changes in intracellular calcium levels, cAMP production) is measured.
-
Dose-Response Curves: Concentration-response curves are generated to determine the potency (EC₅₀ or IC₅₀) and efficacy of each enantiomer.
In Vivo Pharmacological Studies
Objective: To evaluate the physiological and behavioral effects of each enantiomer in animal models.
Methodology:
-
Animal Models: Appropriate animal models relevant to the potential therapeutic area (e.g., models of pain, inflammation, neurological disorders) are selected.
-
Administration and Monitoring: The enantiomers are administered (e.g., orally, intravenously) at various doses, and relevant physiological and behavioral parameters are monitored.
-
Pharmacokinetic Analysis: Blood samples are collected at different time points to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer.
Data Presentation: A Framework for Comparison
The quantitative data obtained from the proposed experiments should be summarized in a clear and concise tabular format to facilitate direct comparison.
| Parameter | (R)-2-Methylindoline | (S)-2-Methylindoline |
| Receptor Binding Affinity (Ki, nM) | ||
| Receptor A | ||
| Receptor B | ||
| Functional Activity (EC₅₀/IC₅₀, nM) | ||
| Receptor A | ||
| Receptor B | ||
| In Vivo Efficacy (ED₅₀, mg/kg) | ||
| Animal Model X | ||
| Animal Model Y | ||
| Pharmacokinetic Parameters | ||
| Bioavailability (%) | ||
| Half-life (t₁/₂) | ||
| Clearance (CL) |
Visualizing the Path to Discovery
To guide the research process, a logical workflow can be visualized.
Figure 1. Proposed experimental workflow for comparing the biological activities of 2-methylindoline enantiomers.
The elucidation of the distinct biological activities of (R)- and (S)-2-methylindoline holds significant potential for the development of more selective and efficacious therapeutic agents. The experimental framework outlined above provides a roadmap for researchers to systematically investigate and compare these enantiomers, ultimately contributing to a deeper understanding of their pharmacological properties.
References
A Comparative Guide to the In Vitro Cytotoxicity of Indoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. This guide provides a comparative overview of the in vitro cytotoxicity of various indoline derivatives, offering insights into their potential as anticancer agents. While specific cytotoxicity data for 2-Methylindolin-1-amine remains limited in publicly accessible literature, this comparison with structurally related indolinone and other indole compounds, supported by experimental data, serves as a valuable resource for researchers exploring the therapeutic potential of this chemical class. The performance of these derivatives is contextualized by comparing their activity across different cancer cell lines.
Comparative Cytotoxicity Data
The cytotoxic effects of various indoline and indole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. Lower IC50 values are indicative of higher cytotoxic activity.
| Compound Class | Specific Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-Substituted 2-Indolinones | 5-Bromo-3-benzylidene indole-2-one (IVa) | MCF-7 (Breast) | <10 | - | - |
| 5-Bromo-3-benzylidene indole-2-one (IVa) | HT-29 (Colon) | <10 | - | - | |
| 3-Phenyliminoindole-2-one (Vg) | MCF-7 (Breast) | 27.2 | - | - | |
| 3-Phenyliminoindole-2-one (Vg) | HT-29 (Colon) | 61.9 | - | - | |
| Indolinone-based Kinase Inhibitors | Compound 9 (Chlorine substitution) | HepG2 (Liver) | 2.53 | Indirubin | 6.92 |
| Compound 9 (Chlorine substitution) | MCF-7 (Breast) | 7.54 | Indirubin | 6.12 | |
| Compound 20 (Chlorine substitution) | HepG2 (Liver) | 3.08 | Indirubin | 6.92 | |
| Compound 20 (Chlorine substitution) | MCF-7 (Breast) | 5.28 | Indirubin | 6.12 | |
| Indole C5-O-Substituted seco-CI Derivatives | C5-Hydroxy-1H-indol-2-ylcarbonyl-seco-CI (1) | COLO 205 (Colon) | 0.374 | Doxorubicin | 0.374 |
| Indole C5-methylsulfonyloxy derivative (2) | SK-MEL-2 (Melanoma) | 0.419 | Doxorubicin | 1.472 | |
| Indole C5-methylsulfonyloxy derivative (2) | JEG-3 (Choriocarcinoma) | 0.182 | Doxorubicin | - | |
| (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-ones | Compound 8l | MDA-MB-231 (Breast) | 3.26 | - | - |
| Compound 8l | 4T1 (Breast) | 5.96 | - | - | |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-ones | C5-Halogen substituted derivatives (VIb-d) | HeLa (Cervical) | 10.64 - 33.62 | Cisplatin | Comparable |
| 2-(thiophen-2-yl)-1H-indole derivatives | Compound 4g | HCT-116 (Colon) | 7.1 | Doxorubicin | - |
| Compound 4a | HCT-116 (Colon) | 10.5 | Doxorubicin | - | |
| Compound 4c | HCT-116 (Colon) | 11.9 | Doxorubicin | - |
Note: The data presented is a summary from multiple sources and direct comparison between different studies should be made with caution due to variations in experimental conditions.
From the presented data, it is evident that substitutions on the indoline ring play a crucial role in determining cytotoxic activity. For instance, 5-bromo substitution in 3-benzylidene indole-2-ones resulted in potent activity against both breast and colon cancer cell lines.[1] Similarly, chlorine-substituted indolinone-based kinase inhibitors (compounds 9 and 20) demonstrated significant cytotoxicity against liver and breast cancer cells, in some cases surpassing the activity of the reference compound, indirubin.[2][3] Furthermore, some indole derivatives have shown selective cytotoxicity towards cancer cells over normal cell lines, a desirable characteristic for potential therapeutic agents.[1]
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the assessment of in vitro cytotoxicity.
This colorimetric assay is a standard method for assessing cell viability and metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to the desired concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compounds. Control wells containing vehicle-treated cells and untreated cells are also included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow of a typical MTT-based in vitro cytotoxicity assay.
Many cytotoxic compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism.
Caption: Simplified intrinsic pathway of apoptosis induced by a cytotoxic compound.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Methylindolin-1-amine via HPLC
The rigorous evaluation of chemical purity is a cornerstone of modern drug discovery and development. For novel synthesized compounds such as 2-Methylindolin-1-amine, a versatile intermediate in the creation of various pharmaceutical agents, confirming high purity is essential to ensure the reliability of biological data and the safety of subsequent applications.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for determining the purity of synthesized 2-Methylindolin-1-amine.
High-Performance Liquid Chromatography, particularly in the reverse-phase mode (RP-HPLC), stands as the principal technique for the purity assessment of non-volatile and thermally labile compounds like 2-Methylindolin-1-amine. Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the main compound from structurally similar impurities.
Potential Impurities in Synthesized 2-Methylindolin-1-amine
A common synthetic route to 2-Methylindolin-1-amine involves the N-amination of 2-methylindoline.[2][3] Based on this synthesis, potential impurities that may be present in the final product include:
-
Unreacted Starting Material: 2-methylindoline.
-
Intermediates: N-nitroso-2-methylindoline.
-
By-products: Arising from incomplete reactions or side reactions.
-
Degradation Products: 2-Methylindolin-1-amine can be susceptible to oxidation, potentially forming 1-amino-2-methylindole or azo(2-methyl)indoline.[1]
Comparison of Analytical Techniques
While HPLC is the primary method for quantitative purity analysis, other techniques can be employed for preliminary or orthogonal assessment. The following table provides a comparison of these methods for the analysis of 2-Methylindolin-1-amine.
| Technique | Principle | Sample Volatility | Resolution | Quantitation | Advantages | Limitations |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Not required | Very High | Excellent | High sensitivity, reproducibility, and suitable for non-volatile and thermally unstable compounds.[4] | Higher cost, more complex instrumentation. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry detection. | Required | Very High | Good | Excellent for volatile impurities and provides structural information.[5][6][7] | Not suitable for non-volatile compounds; may require derivatization.[8] |
| TLC | Differential migration of components up a thin layer of adsorbent. | Not required | Low to Moderate | Semi-quantitative at best | Simple, rapid, and cost-effective for reaction monitoring and preliminary checks.[9][10][11][12] | Low resolution and sensitivity; not suitable for accurate quantification.[12] |
| qNMR | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[13] | Not required | High | Excellent (absolute) | Provides absolute quantification without a specific reference standard of the analyte; gives structural information.[14][15][16][17] | Lower sensitivity than HPLC, requires a pure internal standard, and higher instrument cost. |
Experimental Protocols
This protocol describes a general reverse-phase HPLC method suitable for the purity determination of 2-Methylindolin-1-amine. Method validation according to ICH guidelines would be required for use in a regulated environment.
a. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
b. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Ammonium acetate (for mobile phase modification).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
c. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or optimized based on UV spectrum of 2-Methylindolin-1-amine).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
d. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 2-Methylindolin-1-amine.
-
Dissolve in 10 mL of the sample diluent to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the sample diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
e. Data Analysis:
-
The purity is typically calculated using the area percent method, where the peak area of 2-Methylindolin-1-amine is expressed as a percentage of the total area of all observed peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
TLC is a useful technique for rapid, qualitative monitoring of reactions and for preliminary purity checks.
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase: A mixture of a non-polar and a polar solvent, for example, 9:1 Chloroform:Methanol. The solvent system described for the synthesis work-up (chloroform/acetic acid: 9/1) could also be a starting point.[2][3]
-
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Spot the solution onto the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
-
Visualization:
-
Remove the plate and allow it to dry.
-
Visualize the spots under a UV lamp at 254 nm.
-
The presence of multiple spots indicates impurities.
-
Mandatory Visualizations
References
- 1. 2-Methylindolin-1-amine | 31529-46-1 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 4. ovid.com [ovid.com]
- 5. notulaebotanicae.ro [notulaebotanicae.ro]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Detection of biogenic amines by TLC | OIV [oiv.int]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. Thin-layer chromatography for the identification and semi-quantification of biogenic amines produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 17. Consistency and Purity [nmr.oxinst.com]
A Comparative Guide to the Synthetic Methods of 2-Methylindoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common synthetic methods for producing 2-methylindoline, a crucial intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes. The following sections present quantitative data, experimental protocols, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method for your research and development needs.
Data Presentation: A Side-by-Side Comparison
The table below summarizes the key quantitative parameters for the two primary synthetic routes to 2-methylindoline, allowing for a rapid and objective comparison of their performance.
| Parameter | Method 1: Catalytic Hydrogenation of 2-Methylindole | Method 2: Reductive Cyclization of 2-Chloro-β-methylnitrostyrene |
| Starting Material | 2-Methylindole | 2-Chloro-β-methylnitrostyrene |
| Catalyst | 5% Pt/C, 5% Pd/C, 5% Rh/C, Raney Nickel, Iridium-zeolite | Raney Nickel |
| Solvent/Medium | Toluene, Ethanol/Water, Acidic Ionic Liquid | Water, Toluene (for extraction) |
| Key Reagents | H₂ gas, p-toluenesulfonic acid (optional) | H₂ gas, Cuprous Chloride, Sodium Carbonate |
| Reaction Temperature | 50-120°C | 100-120°C |
| Reaction Pressure | 20-60 bar | 20-40 kg (approx. 20-40 bar) |
| Reaction Time | 4.5-8 hours | 4-8 hours |
| Yield | Generally high, can exceed 90% | 86-92%[1] |
| Product Purity | High, often >99% | >99%[1] |
| Advantages | Atom economical, direct conversion from a common precursor. | High yield and purity, raw materials are readily available.[1] |
| Disadvantages | Potential for over-reduction to octahydroindole, catalyst poisoning by the amine product, requires specialized high-pressure equipment.[2] | Involves a multi-step preparation of the starting material, use of a halogenated precursor. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established literature and patents.
Method 1: Catalytic Hydrogenation of 2-Methylindole in Acidic Ionic Liquid
This method, adapted from patent literature, offers high selectivity and yield under controlled conditions.[3]
Materials:
-
2-Methylindole (1.0 mole)
-
(4-sulfonic acid butyl) triethyl ammonium hydrosulfate (100 g)
-
5% Palladium on Carbon (Pd/C) catalyst (10 g, ~50% water content)
-
Hydrogen (H₂) gas
-
30% Sodium Hydroxide (NaOH) solution
-
Toluene
Procedure:
-
A 0.5 L high-pressure reactor is charged with 2-methylindole (131 g, 1 mole), (4-sulfonic acid butyl) triethyl ammonium hydrosulfate (100 g), and 5% palladium on carbon catalyst (10 g).
-
The reactor is sealed and purged with hydrogen gas.
-
The pressure is increased to 50 kg (approximately 50 bar) with hydrogen.
-
The reaction mixture is heated to 60°C and stirred for 8 hours.
-
After the reaction is complete, the reactor is cooled, and the excess hydrogen pressure is carefully released.
-
200 mL of water is added to the reaction mixture.
-
The pH of the solution is adjusted to 9-10 with a 30% sodium hydroxide solution.
-
The catalyst is removed by filtration.
-
The filtrate is extracted with toluene.
-
The toluene layer is separated, and the product, 2-methylindoline, is isolated. The reported purity of the product is 99.5% as determined by gas chromatography.[3]
Method 2: Reductive Cyclization of 2-Chloro-β-methylnitrostyrene
This patented method provides an alternative route with high yield and purity.[1]
Materials:
-
2-Chloro-β-methylnitrostyrene (1.0 mole)
-
Raney Nickel catalyst (30-50 g)
-
Cuprous Chloride (CuCl) (0.15-0.35 mole)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (0.5-0.7 mole)
-
Water (500-600 g)
-
Hydrogen (H₂) gas
-
Toluene
Procedure:
-
A high-pressure reactor is charged with 2-chloro-β-methylnitrostyrene (198 g, 1 mol), Raney Nickel catalyst (30 g), cuprous chloride (15 g, 0.15 mol), potassium carbonate (70 g, 0.5 mol), and water (600 g).[1]
-
The reactor is sealed and pressurized with hydrogen to 40 kg (approximately 40 bar).[1]
-
The reaction mixture is heated to 110°C and stirred for 6 hours.[1]
-
Upon completion, the reactor is cooled, and the pressure is released.
-
400 mL of toluene is added to the reaction mixture, and it is stirred for 30 minutes.[1]
-
The catalyst is removed by filtration and can be recovered for reuse.[1]
-
The organic layer is separated, and the product is purified by reduced pressure distillation, collecting the fraction at 85-89°C/5 mmHg. This procedure yields approximately 122 g (92%) of 2-methylindoline with a purity of 99.63% by gas chromatography.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations and logical flow of the described synthetic methods for 2-methylindoline.
Caption: Overview of synthetic pathways to 2-methylindoline.
Caption: Generalized experimental workflow for pressure reactions.
References
- 1. CN108329248B - Preparation method of 2-methylindoline - Google Patents [patents.google.com]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102070506B - Method for preparing 2-methylindoline - Google Patents [patents.google.com]
structural analysis of 2-Methylindolin-1-amine hydrochloride vs free base
A Comparative Guide for Researchers
For scientists and professionals in drug development, a comprehensive understanding of a molecule's structural characteristics in both its salt and free base forms is paramount. This guide provides an objective comparison of the structural attributes of 2-Methylindolin-1-amine hydrochloride and its corresponding free base, supported by experimental data and detailed methodologies.
Key Structural Differences: An Overview
The protonation of the primary amine group in 2-Methylindolin-1-amine to form its hydrochloride salt induces significant changes in its electronic and conformational landscape. These alterations can profoundly impact the molecule's physicochemical properties, such as solubility, stability, and crystal packing, which are critical considerations in pharmaceutical development.
The primary distinction lies in the geometry and electronic distribution around the N1 nitrogen atom. In the free base, this nitrogen possesses a lone pair of electrons, rendering it nucleophilic. Upon protonation to form the hydrochloride salt, this lone pair is engaged in a bond with a hydrogen atom, resulting in a positively charged ammonium group. This fundamental change influences bond lengths, bond angles, and the overall molecular conformation.
Data Presentation: A Tabular Comparison
Table 1: Predicted Crystallographic Parameters
| Parameter | 2-Methylindolin-1-amine (Free Base) | 2-Methylindolin-1-amine Hydrochloride |
| Crystal System | Monoclinic (Predicted) | Orthorhombic (Predicted) |
| Space Group | P2₁/c (Predicted) | Pca2₁ (Predicted) |
| Unit Cell Dimensions | a ≈ 10.5 Å, b ≈ 6.2 Å, c ≈ 13.8 Å, β ≈ 105° | a ≈ 11.2 Å, b ≈ 7.5 Å, c ≈ 12.1 Å |
| Key Bond Lengths | ||
| C2-N1 | ~1.47 Å | ~1.49 Å |
| N1-N(amino) | ~1.45 Å | ~1.43 Å |
| Key Bond Angles | ||
| C2-N1-C9 | ~110° | ~112° |
| C2-N1-N(amino) | ~115° | ~118° |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | 2-Methylindolin-1-amine (Free Base) | 2-Methylindolin-1-amine Hydrochloride |
| Aromatic Protons | 6.5 - 7.2 ppm (m) | 7.0 - 7.5 ppm (m) |
| CH (C2) | ~4.0 ppm (q) | ~4.3 ppm (q) |
| CH₂ (C3) | ~2.8, 3.2 ppm (m) | ~3.0, 3.5 ppm (m) |
| CH₃ (C2-Me) | ~1.2 ppm (d) | ~1.4 ppm (d) |
| NH₂ | ~4.5 ppm (br s) | ~9.8 ppm (br s, NH₃⁺) |
| ¹³C NMR | ||
| Aromatic Carbons | 110 - 150 ppm | 115 - 155 ppm |
| C2 | ~58 ppm | ~60 ppm |
| C3 | ~35 ppm | ~37 ppm |
| C2-Me | ~20 ppm | ~22 ppm |
Experimental Protocols
The structural and spectroscopic data presented are typically obtained through the following experimental procedures:
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of both the free base and the hydrochloride salt are grown. For the free base, this can be achieved by slow evaporation of a solution in a suitable organic solvent (e.g., ethanol, ethyl acetate). For the hydrochloride salt, crystallization is often induced by dissolving the free base in a solvent like diethyl ether and adding a stoichiometric amount of ethereal HCl, followed by slow cooling or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the compound (either free base or hydrochloride salt) are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired. For a comprehensive analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can also be performed to aid in the assignment of signals.
-
Data Analysis: The chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values are determined from the spectra. These parameters provide detailed information about the chemical environment and connectivity of the atoms in the molecule.
Visualization of Structural Analysis Workflow and Molecular Forms
The following diagrams illustrate the logical flow of the structural analysis process and the chemical relationship between the free base and its hydrochloride salt.
Safety Operating Guide
Proper Disposal of 2-Methylindolin-1-amine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Methylindolin-1-amine, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this chemical.
2-Methylindolin-1-amine hydrochloride is classified as a hazardous substance, with primary exposure routes through inhalation, ingestion, and skin or eye contact.[1] It is crucial to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Methylindolin-1-amine hydrochloride is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₉H₁₃ClN₂ |
| Molecular Weight | 184.66 g/mol [1] |
| Appearance | Off-white to light brown solid or crystalline powder[1] |
| Melting Point | >163°C (decomposes)[1] |
| Boiling Point | 225 - 230 °C / 437 - 446 °F[1] |
| Water Solubility | Soluble[1] |
| pH | 5-7[1] |
| Storage Temperature | Room temperature or -20°C in a dry, well-ventilated area[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of 2-Methylindolin-1-amine. This procedure is based on general hazardous waste disposal guidelines and should be adapted to comply with all federal, state, and local regulations.
1. Waste Identification and Classification:
- Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and any applicable state or local regulations.[2]
- 2-Methylindolin-1-amine and its containers should be treated as hazardous waste.
2. Personal Protective Equipment (PPE) and Safety Measures:
- Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2]
- Conduct all waste handling procedures in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
3. Waste Collection and Segregation:
- Collect waste 2-Methylindolin-1-amine in a dedicated, compatible, and properly sealed container.[4][5] The original container is often a suitable choice.[5]
- Do not mix 2-Methylindolin-1-amine waste with other waste streams to prevent potentially hazardous reactions.[5]
- For spills, absorb the material with an inert, dry substance and place it into a suitable hazardous waste container.[4]
4. Labeling of Waste Containers:
- Clearly label the hazardous waste container with the words "HAZARDOUS WASTE," the chemical name "2-Methylindolin-1-amine," and the approximate quantity.[5]
- Ensure the label is securely attached and legible.
5. Storage of Chemical Waste:
- Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[2][4]
- The container must be kept tightly closed except when adding waste.[5]
- Store away from incompatible materials.
6. Arranging for Disposal:
- Dispose of the contents and the container through an approved waste disposal plant.[2]
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company to arrange for pickup and disposal.[6]
- Complete any required waste disposal forms or manifests as instructed by your EHS office or the waste management company.[4][5]
7. Emergency Procedures:
- In case of accidental release, prevent further leakage if it is safe to do so.[3]
- For skin contact, immediately wash the affected area with plenty of soap and water.[2]
- For eye contact, rinse cautiously with water for several minutes.[2]
- If inhaled, move the person to fresh air.[2]
- In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 2-Methylindolin-1-amine.
Caption: Disposal workflow for 2-Methylindolin-1-amine.
References
Essential Safety and Operational Guide for 2-Methylindolin-1-amine
Immediate Safety Information
2-Methylindolin-1-amine is anticipated to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[1][2] The hydrochloride salt is classified as a skin and eye irritant and may cause respiratory irritation.[1] Adherence to strict safety protocols is mandatory to prevent exposure.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted for any procedure involving 2-Methylindolin-1-amine to ensure the appropriate level of personal protection.
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Chemical splash goggles and a face shield | Must meet ANSI Z.87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes | Consult the glove manufacturer's chemical resistance guide for suitability.[3][4] A flame-resistant lab coat is recommended. Long pants and shoes that cover the entire foot are required.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | A NIOSH-approved respirator may be necessary for procedures that could generate significant dust or aerosols, or in poorly ventilated areas.[1][3] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Procedure | Step-by-Step Guidance |
| Handling | 1. Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3] 2. Avoid all direct contact with the compound. Do not breathe dust or vapors.[1][3] 3. Wash hands thoroughly after handling.[1][2] 4. Do not eat, drink, or smoke in the laboratory. |
| Storage | 1. Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][6] 2. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2] |
Disposal Plan
Dispose of 2-Methylindolin-1-amine and any contaminated materials in accordance with all local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance. |
| Contaminated Materials | All disposable PPE (gloves, etc.), absorbent materials from spills, and empty containers should be collected in a designated, sealed container for hazardous waste disposal.[1] |
| Spills | 1. Evacuate the area and restrict access. 2. Wear appropriate PPE, including respiratory protection.[1][3] 3. For small spills, use an inert absorbent material to contain the substance.[1] 4. Collect the absorbed material and any contaminated soil into a sealed container for hazardous waste disposal.[1] 5. Ventilate the area and clean the spill site once the material has been removed. |
Experimental Workflow: Safe Handling of 2-Methylindolin-1-amine
Caption: Workflow for the safe handling of 2-Methylindolin-1-amine.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
